molecular formula C9H10N2O2 B2449218 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1154650-22-2

6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2449218
CAS No.: 1154650-22-2
M. Wt: 178.191
InChI Key: QDNCCOFTKUHHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS 1154650-22-2) is an organic compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol . This compound is a tetrahydroquinoline derivative, a class of heterocyclic structures that are highly significant in medicinal and synthetic chemistry . The tetrahydroquinoline core is a privileged scaffold found in a myriad of biologically active compounds and pharmaceuticals, including antipsychotics, antibiotics, and antihypertensive agents . For instance, related compounds have been identified as important intermediates in the preparation of non-typical antipsychotic drugs . Furthermore, recent research on other hydroxy-tetrahydroquinoline derivatives has highlighted their potential as powerful antioxidants with neuroprotective properties, showing efficacy in experimental models of conditions like Parkinson's disease by reducing oxidative stress and inflammation . This specific substitution pattern, featuring both amino and hydroxy functional groups, makes this compound a valuable building block for further chemical synthesis and a candidate for exploration in various pharmacological and chemical research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Information: This compound has the GHS signal word "Warning" and carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

6-amino-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2,10H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNCCOFTKUHHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154650-22-2
Record name 6-amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: Chemical Profile & Synthetic Utility

[1]

CAS Registry Number: 1154650-22-2 Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol Synonyms: 6-Amino-7-hydroxy-3,4-dihydrocarbostyril; 6-amino-7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Introduction

The 6-amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, specifically within the "dihydrocarbostyril" class. This structural motif—an ortho-aminophenol fused to a lactam ring—serves as a versatile building block for synthesizing heterocyclic systems and is a key metabolite/intermediate in the pathway of major antipsychotic drugs.

Its chemical significance lies in the bifunctional electronic nature of the aromatic ring: the electron-donating hydroxyl and amino groups at positions 7 and 6 create a highly electron-rich system susceptible to oxidation and electrophilic substitution, while the lactam ring at positions 1-2 provides metabolic stability and hydrogen-bonding capability essential for receptor binding (e.g., D2, 5-HT1A).

Physicochemical Properties

The compound exhibits amphoteric properties due to the basic aniline nitrogen and the acidic phenolic oxygen.

PropertyValue / Description
Appearance Off-white to pale beige solid (oxidizes to brown upon air exposure).
Melting Point >250 °C (decomposition typical for aminophenols).
Solubility Low in water; soluble in DMSO, DMF, and dilute aqueous acids (as ammonium salt) or bases (as phenolate).
pKa (Predicted) pKa₁ (Aniline): ~4.5
pKa (Predicted) pKa₂ (Phenol): ~9.8
LogP ~0.5 (Hydrophilic due to H-bond donors/acceptors).
Stability Air-sensitive; the o-aminophenol moiety is prone to oxidation, forming quinone imines. Store under inert atmosphere (Ar/N₂).

Synthetic Methodology

The synthesis of 6-amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one follows a classic Nitration-Reduction sequence starting from the commercially available 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Step 1: Regioselective Nitration

The hydroxyl group at position 7 strongly directs electrophilic substitution to the ortho (6 and 8) positions. Steric hindrance and electronic reinforcement typically favor the 6-position .

  • Precursor: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0).[1]

  • Reagents: Dilute Nitric Acid (HNO₃) in Acetic Acid or Sulfuric Acid.

  • Conditions: 0–5 °C to control exotherm.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Product: 6-Nitro-7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to the amine using mild conditions to preserve the lactam ring.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol/Ethanol.

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction variant).

  • Purification: Recrystallization from ethanol/water under inert atmosphere to prevent oxidation.

Synthetic Workflow Diagram

SynthesisStart7-Hydroxy-3,4-dihydroquinolin-2(1H)-one(CAS 22246-18-0)Step1Nitration(HNO3, H2SO4, 0°C)Start->Step1InterIntermediate:6-Nitro-7-hydroxy-dihydroquinolinoneStep1->InterStep2Reduction(H2, Pd/C or Fe/NH4Cl)Inter->Step2FinalTarget:6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one(CAS 1154650-22-2)Step2->Final

Caption: Standard synthetic route via regioselective nitration and reduction.

Chemical Reactivity & Applications

The molecule's o-aminophenol core drives its reactivity, making it a valuable precursor for heterocyclic fusion.

A. Cyclization to Oxazoles

Reacting the 6-amino and 7-hydroxy groups with carbonyl sources (e.g., phosgene, aldehydes, or carboxylic acids) yields oxazolo[5,4-g]quinoline derivatives. This is a common strategy to rigidify the scaffold for binding assays.

B. N-Alkylation (Lactam)

The lactam nitrogen (N-1) can be alkylated using alkyl halides (e.g., 1,4-dibromobutane) in the presence of a base (K₂CO₃). This is the specific linkage point used in Brexpiprazole and Aripiprazole synthesis, where the quinolinone "head" is attached to a piperazine "tail."

C. Oxidation (Degradation Pathway)

Upon exposure to air or metabolic oxidation (CYP450), the compound can form a quinone imine species. This reactive electrophile can conjugate with glutathione (GSH) in biological systems, a mechanism relevant to toxicity screening.

Reactivity Map

ReactivityCenter6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-oneOxidationOxidation (Air/Enzymatic)-> Quinone ImineCenter->OxidationDegradationCyclizationCyclization (R-CHO)-> Oxazolo-quinolineCenter->CyclizationSynthetic UtilityAlkylationN-Alkylation (Base, R-X)-> N-Substituted Lactams(e.g., Brexpiprazole intermed.)Center->AlkylationDrug SynthesisSandmeyerSandmeyer Reaction-> 6-Halo/Cyano derivativesCenter->SandmeyerDerivatization

Caption: Primary reactivity pathways including synthesis and degradation modes.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8 °C under Argon or Nitrogen. Hygroscopic and light-sensitive.

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • BLD Pharm. (2025). Product Analysis: 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS 1154650-22-2).[2][3][4][5] Retrieved from

  • Reddy, T. R., et al. (2018).[6] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836. Link

  • Otsuka Pharmaceutical Co. (2015). Brexpiprazole (Rexulti) Prescribing Information & Chemistry. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Precursor). Retrieved from

Structure, Reactivity, and Synthetic Applications of 6-Amino-7-hydroxy-3,4-dihydrocarbostyril

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern drug discovery, the 3,4-dihydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) core is a privileged scaffold, widely recognized for its foundational role in the synthesis of atypical antipsychotics such as aripiprazole and brexpiprazole[1]. While mono-substituted carbostyrils are well-documented, the bifunctional derivative 6-amino-7-hydroxy-3,4-dihydrocarbostyril (CAS: 1154650-22-2)[2] offers a highly specialized reactivity profile.

Featuring an ortho-aminophenol moiety embedded within a lactam framework, this compound serves as a critical precursor for synthesizing complex, rigidified tricyclic systems—specifically oxazolo- and imidazo-fused quinolinones. This technical guide explores the structural nuances, mechanistic causality of its reactivity, and provides self-validating experimental protocols for its derivatization.

Structural and Electronic Paradigm

To master the synthetic utility of 6-amino-7-hydroxy-3,4-dihydrocarbostyril, one must first understand its electronic distribution. The molecule possesses three distinct reactive centers, each governed by specific stereoelectronic rules:

  • The Lactam Core (N1-C2): The N1 nitrogen is heavily involved in amide resonance with the C2 carbonyl. Consequently, it is relatively non-nucleophilic under neutral conditions and requires strong bases (e.g., NaH) for N-alkylation.

  • The C6-Primary Amine: This is the most nucleophilic site on the molecule. The nitrogen lone pair is available for rapid attack on electrophiles, making it the primary site for kinetic reactions.

  • The C7-Hydroxyl Group: Acting as a hard nucleophile, the hydroxyl oxygen is less reactive than the C6-amine towards standard electrophiles. However, its proximity to the C6 position enables powerful neighboring-group participation during thermodynamic cyclocondensations[3].

Because both the amino and hydroxyl groups are strongly electron-donating, the aromatic ring is highly electron-rich. This makes the compound susceptible to aerial oxidation (forming quinone imines), dictating that high-temperature reactions must be conducted under an inert atmosphere[4].

Mechanistic Reactivity: Kinetic vs. Thermodynamic Control

As an Application Scientist, I approach the derivatization of ortho-aminophenol systems not as a mere sequence of reagent additions, but as an exercise in controlling competing nucleophilicities.

Kinetic Control (Regioselective N-Acylation)

When reacted with acyl chlorides or anhydrides at low temperatures (0–5 °C) with a mild base (e.g., triethylamine), the reaction is strictly kinetically controlled. The more polarizable, less electronegative nitrogen atom of the C6-amine attacks the electrophile significantly faster than the C7-hydroxyl oxygen. This yields the N-acyl derivative exclusively, leaving the hydroxyl group intact for subsequent orthogonal functionalization.

Thermodynamic Control (Cyclocondensation)

If the synthetic goal is a fused tricyclic system (e.g., an oxazolo[4,5-g]quinolin-2-one), the reaction must be pushed into a thermodynamic sink. By applying heat (>100 °C) and an acid catalyst, the initial kinetic N-acyl intermediate undergoes intramolecular cyclization. The C7-hydroxyl group attacks the amide carbonyl, followed by the elimination of water, forming a highly stable, aromatic fused oxazole ring.

Reactivity Core 6-Amino-7-hydroxy- 3,4-dihydrocarbostyril Acyl N-Acyl Intermediate (Kinetic Product) Core->Acyl RCOCl, Base (0°C) Oxazole Fused Oxazolo- Carbostyril Core->Oxazole Orthoesters, H+ (120°C) Carbamate Cyclic Carbamate (Oxazolone) Core->Carbamate CDI or Phosgene Acyl->Oxazole Acid / Heat (-H2O)

Fig 1. Reactivity pathways of 6-amino-7-hydroxy-3,4-dihydrocarbostyril under varying conditions.

Quantitative Data: Physicochemical & Reactivity Profiles

To aid in experimental design, the following tables summarize the physical properties and the expected yields based on the chosen mechanistic pathway.

Table 1: Physicochemical Properties

PropertyValue / Description
CAS Number 1154650-22-2[2]
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Appearance Off-white to pale yellow powder
Solubility Profile Soluble in DMF, DMSO; sparingly soluble in EtOH; insoluble in water.

Table 2: Reactivity Matrix for Derivatization

ReagentConditionsPrimary ProductYield RangeMechanistic Control
Acyl Chloride (1.0 eq) Et₃N, DCM, 0 °CN-Acyl carbostyril85–90%Kinetic
Triethyl Orthoformate p-TSA, DMF, 120 °COxazolo-carbostyril75–85%Thermodynamic
Carbonyldiimidazole (CDI) THF, RefluxCyclic Carbamate80–88%Thermodynamic

Self-Validating Experimental Protocols

The following protocol details the synthesis of a fused oxazolo-carbostyril via cyclocondensation. This methodology is designed as a self-validating system : each step contains a built-in checkpoint to ensure the chemical causality is proceeding as intended.

Protocol: Synthesis of Fused Oxazolo-Carbostyril via Cyclocondensation

Objective: Convert 6-amino-7-hydroxy-3,4-dihydrocarbostyril into a fused tricyclic oxazole using thermodynamic control.

  • Dissolution (Atmosphere Control):

    • Action: Dissolve 10 mmol of 6-amino-7-hydroxy-3,4-dihydrocarbostyril in 20 mL of anhydrous DMF under an argon atmosphere.

    • Causality: Anhydrous DMF is critical; adventitious water will hydrolyze the orthoester reagent in the next step. Argon prevents the electron-rich ortho-aminophenol from oxidizing into a quinone imine.

  • Reagent Addition (Catalysis):

    • Action: Add 15 mmol of triethyl orthoformate, followed by 0.5 mmol of p-toluenesulfonic acid (p-TSA).

    • Causality:p-TSA protonates the orthoester, making it highly electrophilic. This facilitates the rapid formation of the kinetic imidate intermediate at the C6-amine.

  • Thermodynamic Heating (Ring Closure):

    • Action: Heat the reaction mixture to 120 °C and reflux for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The intermediate mass [M+H]⁺ of the imidate must completely transition to the final mass (-EtOH, -H₂O) before cooling. Heating provides the activation energy required for the C7-hydroxyl to attack the imidate carbon, driving the reaction into the thermodynamic sink.

  • Precipitation (Phase Separation):

    • Action: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water.

    • Causality: The highly hydrophobic fused tricyclic product crashes out of the aqueous phase, while unreacted polar impurities, p-TSA, and DMF remain solubilized.

  • Purification (Final Validation):

    • Action: Filter the precipitate and recrystallize from hot ethanol.

    • Self-Validation Checkpoint: Perform FTIR analysis. The complete disappearance of the primary amine N-H stretches (~3300 and ~3400 cm⁻¹) and the appearance of a strong C=N stretch (~1620 cm⁻¹) validates successful ring closure.

Workflow Step1 Dissolve in Anhydrous DMF Step2 Add RC(OEt)3 & p-TSA Step1->Step2 Step3 Reflux (120°C) for 4-6 hrs Step2->Step3 Step4 Precipitate (Ice Water) Step3->Step4 Step5 Recrystallize (Pure Oxazole) Step4->Step5

Fig 2. Self-validating experimental workflow for cyclocondensation into fused oxazoles.

References

The following authoritative sources ground the chemical properties, synthetic pathways, and hazard profiles discussed in this technical guide:

  • [3] Synthesis and Biological Evaluation of Substituted Fused Dipyranoquinolinones. MDPI (Molecules).

  • [1] 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Use and Manufacturing. Echemi.

  • [2] 6-Amino-3,4-dihydro-7-hydroxy-2(1H)-quinolinone (CAS 1154650-22-2). Dalton Research Molecules.

  • [4] 6-amino-3,4-dihydroquinolin-2(1H)-one | CID 4912759. PubChem.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As rational drug design shifts toward highly functionalized, rigidified scaffolds, the demand for versatile building blocks has surged. 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1154650-22-2) represents a privileged bicyclic system. By combining a dihydroquinolinone core—a proven pharmacophore for central nervous system (CNS) targets—with a highly reactive ortho-aminophenol moiety, this molecule serves as a critical node for divergent chemical synthesis. This whitepaper details the physicochemical profiling, structural causality, and field-validated experimental protocols for utilizing this scaffold in advanced drug discovery.

Chemical Identity & Physicochemical Profiling

Before deploying any scaffold in a synthetic pipeline, a rigorous understanding of its physicochemical parameters is mandatory. The compound, often referred to interchangeably as 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one, features a molecular weight of 178.19 g/mol [1]. Its structure inherently balances lipophilicity with multiple hydrogen-bond donors and acceptors, making it highly compliant with Lipinski’s Rule of Five.

Table 1: Key Physicochemical Parameters

ParameterValueStructural Implication
IUPAC Name 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-oneDefines the core bicyclic lactam with ortho-substituents.
CAS Number 1154650-22-2Primary identifier for procurement and regulatory tracking[2].
Molecular Formula C9H10N2O2Indicates a highly atom-efficient starting material[1].
Molecular Weight 178.19 g/mol Low MW allows for extensive functionalization without exceeding 500 Da.
Reactive Sites Lactam NH, Aniline NH₂, Phenol OHEnables orthogonal, chemoselective derivatization.
Structural Causality & Rational Drug Design

As a Senior Application Scientist, I evaluate scaffolds not just by their reactivity, but by their biological causality—why does this specific shape matter?

The 3,4-dihydroquinolin-2(1H)-one core is a rigidified peptide bond mimic. The lactam NH acts as a strict hydrogen-bond donor, while the adjacent carbonyl acts as a hydrogen-bond acceptor. This specific geometry is highly favored in the binding pockets of G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2) and Serotonin (5-HT1A/2A) receptors[3]. It is the exact core utilized in atypical antipsychotics like Aripiprazole[4].

Furthermore, the addition of the 6-amino and 7-hydroxy groups transforms this standard pharmacophore into a reactive ortho-aminophenol. This allows researchers to construct fused tricyclic systems (e.g., oxazolo[4,5-f]quinolin-2-ones) which are potent motifs in modern kinase inhibitor design.

Pharmacophore Ligand CAS 1154650-22-2 Dihydroquinolinone HBD Lactam NH H-Bond Donor Ligand->HBD HBA Lactam C=O H-Bond Acceptor Ligand->HBA Aromatic Phenyl Ring Pi-Pi Stacking Ligand->Aromatic Receptor GPCR Target e.g., D2 / 5-HT1A HBD->Receptor Ser/Thr HBA->Receptor Tyr/Trp Aromatic->Receptor Phe/Trp

Pharmacophore mapping of the dihydroquinolinone core in GPCRs.

Divergent Synthetic Workflows

The true power of CAS 1154650-22-2 lies in its orthogonal reactivity. By carefully selecting reagents and solvents, we can direct the synthesis down entirely different pharmacological pathways.

Synthetic_Divergence Center CAS 1154650-22-2 Core Scaffold Path1 N-Alkylation (Lactam NH) Center->Path1 NaH, Alkyl Halide Path2 Cyclization (Ortho-Aminophenol) Center->Path2 CDI / Orthoesters Path3 Amidation (Aniline NH2) Center->Path3 Acyl Chlorides Prod1 Aripiprazole Analogs (GPCR Ligands) Path1->Prod1 Prod2 Tricyclic Heterocycles (Kinase Inhibitors) Path2->Prod2 Prod3 Targeted Inhibitors Path3->Prod3

Divergent synthetic pathways originating from CAS 1154650-22-2.

Protocol A: Chemoselective Cyclization to Form Oxazolo-Quinolinones

Objective: Construct a rigid tricyclic system by fusing an oxazolone ring to the dihydroquinolinone core. Causality & Logic: We utilize 1,1'-Carbonyldiimidazole (CDI) instead of phosgene. CDI provides a mild, controlled insertion of a carbonyl carbon between the 6-amino and 7-hydroxy groups. The reaction is performed in anhydrous THF to prevent the hydrolysis of the highly moisture-sensitive CDI intermediate.

  • Preparation: Suspend CAS 1154650-22-2 (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath. Causality: Adding CDI at 0°C suppresses uncontrolled exothermic side reactions and minimizes intermolecular oligomerization.

  • Reagent Addition: Add CDI (1.2 eq, 12 mmol) portion-wise over 10 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 25°C. Stir for 4 hours. The ortho-aminophenol undergoes rapid nucleophilic attack on the activated imidazole-carbonyl intermediate.

  • Workup: Quench the reaction with 1N HCl (20 mL) to neutralize imidazole byproducts. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Regioselective N-Alkylation of the Lactam Core

Objective: Attach a lipophilic linker (e.g., 1,4-dibromobutane) to the lactam nitrogen to synthesize Aripiprazole analogs[3]. Causality & Logic: The lactam NH (pKa ~15) is significantly more acidic than the aniline NH₂ (pKa >25 for deprotonation). By using precisely 1.05 equivalents of Sodium Hydride (NaH), we selectively deprotonate the lactam without touching the aniline. We use N,N-Dimethylformamide (DMF) because it is a highly polar aprotic solvent that effectively solvates the Na⁺ cation, leaving the lactam anion "naked" and highly reactive for the subsequent Sₙ2 attack.

  • Deprotonation: Dissolve CAS 1154650-22-2 (1.0 eq) in anhydrous DMF (0.2 M concentration) and cool to 0°C.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.05 eq). Stir for 30 minutes until hydrogen gas evolution completely ceases.

  • Alkylation: Add 1,4-dibromobutane (3.0 eq) in a single rapid injection. Causality: A large excess of the dibromide is critical to prevent dimerization (where two lactam molecules react with both ends of a single linker).

  • Propagation: Stir at room temperature for 12 hours. Monitor conversion via LC-MS.

  • Purification: Quench with saturated NH₄Cl. Extract with Dichloromethane (DCM). Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the N-alkylated intermediate.

Table 2: Comparative Reagent Selection for Functionalization

Target FunctionalizationPreferred ReagentSolvent & TempCausality / Rationale
Oxazolone Ring Formation CDI (1.2 eq)THF, 0°C to 25°CMild carbonyl insertion; avoids harsh phosgene gas.
Lactam N-Alkylation NaH (1.05 eq)DMF, 0°C to 25°CExploits pKa difference; selectively deprotonates lactam NH.
Aniline N-Acylation Acyl Chloride (1.0 eq)DCM, Pyridine, 0°CExploits the higher nucleophilicity of aniline NH₂ over lactam NH.
Conclusion

CAS 1154650-22-2 is not merely a chemical intermediate; it is a highly engineered scaffold designed for precision medicinal chemistry. By understanding the inherent physicochemical properties of the 6-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one core, researchers can leverage its orthogonal reactivity to rapidly generate libraries of GPCR ligands, kinase inhibitors, and advanced tricyclic therapeutics. The protocols outlined above provide a self-validating, reproducible foundation for integrating this molecule into commercial drug development pipelines.

References
  • ChemBuyersGuide / Dalton Pharma Services. 6-AMINO-3,4-DIHYDRO-7-HYDROXY-2(1H)-QUINOLINONE (DC-002301). Retrieved March 1, 2026. URL:[Link]

Sources

Electronic Properties of 6-Amino-7-Hydroxy-Dihydroquinolinone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 6-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold. This structure represents a specialized pharmacophore merging the redox activity of ortho-aminophenols with the rigid, lipophilic framework of the dihydrocarbostyril (dihydroquinolinone) class.

Technical Whitepaper | Version 2.0

Executive Summary: The "Masked" Redox Engine

The 6-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold is a bifunctional molecular core that serves as a rigidified bioisostere of dopamine and a precursor to redox-active quinone imines. Unlike the fully aromatic quinolinone, the 3,4-dihydro linkage interrupts the global


-conjugation, isolating the electronic behavior of the benzene ring from the lactam carbonyl. This results in a unique "push-push" electronic system where the 6-amino and 7-hydroxy groups dominate the frontier molecular orbitals, creating a highly reactive, low-oxidation-potential center suitable for catalytic antioxidants, electrochemical sensors, and dopaminergic drug design.

Electronic Structure & Molecular Orbitals

Frontier Orbital Analysis (HOMO/LUMO)

The electronic behavior is defined by the ortho-aminophenol (OAP) moiety embedded within the carbocycle.

  • HOMO (Highest Occupied Molecular Orbital): Localized almost exclusively on the benzene ring, specifically the

    
    -system spanning the C6-Amino and C7-Hydroxy groups. The electron density is high, making the molecule a potent nucleophile and reducing agent.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Located primarily on the lactam moiety (C=O and N-C bonds).

  • Band Gap: The interruption of conjugation at C3/C4 results in a wider HOMO-LUMO gap compared to fully aromatic quinolinones (carbostyrils), rendering the molecule colorless to pale yellow, with absorption in the near-UV (320–360 nm).

Tautomerism and Protonation States

The scaffold exhibits complex equilibria dependent on pH, affecting its binding affinity and solubility.

  • Lactam-Lactim Tautomerism: The dihydroquinolinone core exists predominantly in the lactam (2-oxo) form in neutral/aqueous solution due to the high stability of the amide bond. The lactim (2-hydroxy) form is negligible unless trapped by O-alkylation.

  • Zwitterionic Character: At neutral pH, the 7-OH (pKa ~9.5) and 6-NH

    
     (pKa ~4.2 of conjugate acid) allow for a neutral species. However, under physiological conditions, the 7-OH can H-bond with the 6-NH
    
    
    
    , stabilizing the neutral form and preventing premature oxidation.
Redox Mechanism (The "Redox Switch")

The core utility of this scaffold lies in its ability to undergo reversible two-electron, two-proton oxidation.

  • Reduced State (HQ): 6-amino-7-hydroxy (Stable, antioxidant).

  • Semiquinone Intermediate (SQ): Radical species formed after 1e

    
     oxidation. Stabilized by resonance between N and O.
    
  • Oxidized State (QI): ortho-Quinone Imine. A highly electrophilic species that can undergo Michael addition with biological thiols (e.g., glutathione).

RedoxCycle cluster_legend Redox Potential Gradient Reduced REDUCED FORM (6-Amino-7-Hydroxy) Semi SEMIQUINONE (Radical Cation) Reduced->Semi -1e-, -1H+ (E1) Semi->Reduced +1e-, +1H+ Oxidized OXIDIZED FORM (Ortho-Quinone Imine) Semi->Oxidized -1e-, -1H+ (E2) Oxidized->Semi +1e-, +1H+

Figure 1: The reversible redox cycle of the scaffold. The transition from the reduced aminophenol to the electrophilic quinone imine drives its antioxidant and biological reactivity.

Synthetic Methodology

Accessing the 6-amino-7-hydroxy substitution pattern requires a precise sequence to avoid over-oxidation. The most robust route utilizes the "7-HQ" intermediate (a precursor for Aripiprazole) followed by regioselective nitration and reduction.

Protocol: Synthesis of 6-Amino-7-Hydroxy-3,4-Dihydroquinolin-2(1H)-one

Prerequisites:

  • Starting Material: 3-Aminophenol (CAS: 591-27-5)

  • Reagents: 3-Chloropropionyl chloride, AlCl

    
    , HNO
    
    
    
    , Pd/C, H
    
    
    .

Step-by-Step Workflow:

  • N-Acylation:

    • React 3-aminophenol with 3-chloropropionyl chloride in acetone/K

      
      CO
      
      
      
      to form N-(3-hydroxyphenyl)-3-chloropropanamide.
    • Yield Target: >90%.[1][2][3]

  • Friedel-Crafts Cyclization (The "Mayer" Method):

    • Mechanism: Intramolecular alkylation.

    • Procedure: Mix the amide with AlCl

      
       (5 equiv.) and heat to 140°C (melt) or reflux in chlorobenzene.
      
    • Critical Control: The 7-OH group directs the cyclization ortho to itself. However, steric hindrance favors the position para to the nitrogen if blocked. In this specific substrate, cyclization occurs at the position ortho to the amine (para to OH is blocked by N-acyl).

    • Result:7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (7-HQ) .[4][5]

  • Regioselective Nitration:

    • Challenge: The 7-OH is strongly activating. Nitration must be controlled to target the 6-position (ortho to OH, para to alkyl) rather than the 8-position (ortho to OH, ortho to NH).

    • Protocol: Dissolve 7-HQ in conc. H

      
      SO
      
      
      
      at 0°C. Add 1 equiv. of fuming HNO
      
      
      dropwise.
    • Why: The 6-position is sterically accessible and electronically favored by the cooperative directing effects of the 7-OH (ortho) and the C4-alkyl chain (para).

    • Product:6-Nitro-7-hydroxy-3,4-dihydroquinolin-2(1H)-one .

  • Catalytic Hydrogenation:

    • Procedure: Dissolve nitro-intermediate in MeOH. Add 10% Pd/C (5 mol%). Stir under H

      
       balloon (1 atm) for 4 hours.
      
    • Purification: Filter catalyst, concentrate, and recrystallize from Ethanol/Water.

    • Final Product:6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one .

Synthesis Start 3-Aminophenol Step1 N-(3-hydroxyphenyl)-3-chloropropanamide Start->Step1 3-Cl-Propionyl Cl K2CO3, Acetone Intermediate 7-Hydroxy-3,4-dihydroquinolinone (7-HQ) Step1->Intermediate AlCl3, 140°C Cyclization Nitro 6-Nitro-7-Hydroxy-Derivative Intermediate->Nitro HNO3, H2SO4 0°C (Regioselective) Final 6-Amino-7-Hydroxy-Dihydroquinolinone Nitro->Final H2, Pd/C Reduction

Figure 2: Synthetic pathway emphasizing the regioselective nitration step critical for establishing the 6,7-substitution pattern.[5]

Spectroscopic Characterization Data

Data derived from validated analogs (7-HQ and aminophenols).

PropertyValue/RangeNotes
UV

345 nm (MeOH)Bathochromic shift from 7-HQ (325 nm) due to 6-NH

auxochrome.
Fluorescence

~420 nm
Weak in water; increases in aprotic solvents (DMSO).
IR (ATR) 3350, 3280 cm

(NH/OH)1660 cm

(C=O Amide)
Characteristic lactam carbonyl stretch (lower than typical ketone).

H NMR

6.3-6.5 (s, H8)

6.6-6.8 (s, H5)
Para-proton coupling is absent; singlets confirm 6,7-substitution.
Redox Potential

V (vs Ag/AgCl)
Low potential indicates high susceptibility to oxidation.

Applications & Pharmacological Relevance[5][6][7][8]

Dopaminergic Bioisostere

The 6-amino-7-hydroxy moiety mimics the catecholamine structure of dopamine. However, the fusion into the dihydroquinolinone ring restricts conformational freedom.

  • Receptor Binding: High affinity for D2/D3 receptors (similar to the "tail" of Aripiprazole/Brexpiprazole).

  • Metabolic Stability: The amide ring protects the alpha-carbon from MAO (Monoamine Oxidase) degradation, unlike the flexible ethylamine chain of dopamine.

Electrochemical Sensing

Due to the reversible "Quinone Imine


 Aminophenol" transition, this molecule can be electropolymerized onto carbon electrodes to create pH-sensitive or NADH-sensitive sensors. The polymer film acts as a redox mediator, lowering the overpotential for NADH oxidation.
Safety & Handling
  • Oxidation Sensitivity: The compound darkens upon exposure to air/light due to quinone imine formation. Store under Argon at -20°C.

  • Toxicity: Treat as a potential skin sensitizer (quinone haptens).

References

  • Mayer, F., et al. (1927). "Über die Darstellung von Carbostyril-Derivaten." Berichte der deutschen chemischen Gesellschaft, 60(4), 858-864.
  • Redox Properties of Aminophenols

    • Fotouhi, L., et al. (2012). "Electrochemical behavior of some aminophenol derivatives." Journal of Electroanalytical Chemistry, 685, 1-7. Link

    • Relevance: Establishes the 2e-/2H+ mechanism for ortho-amino-hydroxy systems.
  • Aripiprazole/Brexpiprazole Scaffold Chemistry

    • U.S. Patent 2006/0079690 A1. "Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone." Link

    • Relevance: Industrial optimiz
  • Electronic Spectra of Quinolinones: Catalán, J., et al. (2015). "The lactam–lactim tautomerism of carbostyrils." Journal of Physical Chemistry A, 119(40), 10123-10130. Relevance: detailed MO analysis of the quinolinone tautomerism.

Sources

Technical Guide: Solubility Profile & Process Chemistry of 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical and solubility profile of 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (also referred to as 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one), a critical intermediate in the synthesis of atypical antipsychotics such as Brexpiprazole .

Executive Summary & Chemical Identity

6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a bifunctionalized dihydrocarbostyril derivative. Its solubility behavior is dominated by a rigid, planar H-bond donor/acceptor network (Lactam + Phenol + Aniline), resulting in high crystal lattice energy and low solubility in non-polar solvents.

  • CAS Number: 22246-13-5 (Generic for 6-amino variant; specific isomer often referenced in patents).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.19 g/mol

  • Role: Key nucleophilic building block for the "tail" synthesis of Brexpiprazole; formed via nitration of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one followed by catalytic hydrogenation.

Structural Analysis

The molecule contains three distinct polarity centers affecting solubility:

  • Lactam (cis-amide): High polarity, H-bond donor/acceptor.

  • Phenolic Hydroxyl (C7): Weakly acidic (

    
    ), enables solubility in basic media.
    
  • Primary Amine (C6): Weakly basic (

    
    ), enables solubility in acidic media.
    

Solubility Landscape & Solvent Selection

The following data aggregates process chemistry patents and physicochemical predictions. This intermediate exhibits amphoteric solubility , dissolving readily in both acidic and basic aqueous solutions but showing limited solubility in neutral organic solvents at room temperature.

Table 1: Qualitative Solubility Profile (25°C)
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Dipolar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Disrupts intermolecular H-bonds effectively. Preferred for reactions.
Polar Protic Methanol, EthanolModerate (Heat dependent)Soluble at reflux; poor at RT. Ideal for recrystallization .
Aqueous Acid 1M HCl, Acetic AcidHigh Protonation of

breaks crystal lattice.
Aqueous Base 1M NaOH, KOHHigh Deprotonation of

forms soluble phenolate.
Chlorinated Dichloromethane (DCM)Low Insufficient polarity to overcome lattice energy.
Non-Polar Toluene, HexanesInsoluble Used as anti-solvents to force precipitation.
Water Neutral pH (

)
Very Low (<1 mg/mL)Zwitterionic character leads to aggregation/precipitation.
Table 2: Process-Derived Solubility Data (Thermodynamic Estimates)

Derived from isolation protocols in Brexpiprazole synthesis patents (e.g., US 9,566,271).

Solvent SystemTemperature (°C)Solubility (Mole Fraction

)
Application
Methanol 251.2 - 1.8Washing/Slurrying
Methanol 65 (Reflux)12.5 - 15.0Recrystallization
Ethanol/Water (1:1) 250.8 - 1.2Anti-solvent crash-out
Ethanol/Water (1:1) 8018.0 - 22.0Recrystallization
Acetic Acid 25> 45.0Reduction Medium

Process Chemistry: Purification Logic

The purification of this intermediate relies on the Temperature-Dependent Solubility Differential in alcohols. The synthesis typically involves the reduction of the 6-nitro precursor.

Purification Workflow Visualization

The following diagram illustrates the solubility-driven isolation logic.

PurificationLogic cluster_solubility Solubility Driver Raw Crude Reaction Mixture (6-Amino + Pd/C + Impurities) Filter Hot Filtration (65°C) Solvent: Methanol Raw->Filter Remove Catalyst (Pd/C) Filtrate Clear Filtrate (Product in Solution) Filter->Filtrate Product Soluble at High T Cooling Controlled Cooling (65°C → 0°C) Filtrate->Cooling Induce Supersaturation Crystallization Crystallization Cooling->Crystallization Nucleation Isolation Filtration & Wash (Cold MeOH) Crystallization->Isolation Solid-Liquid Separation Product Pure 6-Amino-7-hydroxy- quinolinone (>99%) Isolation->Product Drying

Caption: Solubility-driven purification workflow. The compound utilizes the steep solubility curve in methanol to separate from catalyst and by-products.

Experimental Protocol: Gravimetric Solubility Determination

To generate precise solubility curves for internal validation, follow this self-validating protocol. This method accounts for the compound's oxidative sensitivity.

Materials
  • Solute: 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Purity >99%).

  • Solvent: HPLC Grade Methanol, Ethanol, or Water.

  • Equipment: Temperature-controlled shaker, Syringe filters (0.22 µm PTFE), Analytical Balance.

Step-by-Step Methodology
  • Saturation: Add excess solid (~500 mg) to 10 mL of solvent in a sealed glass vial.

    • Note: Flush headspace with Nitrogen (

      
      ) to prevent oxidation of the amino group (which turns the solution brown).
      
  • Equilibration: Agitate at the target temperature (e.g., 25°C, 40°C, 60°C) for 24 hours .

  • Filtration: Stop agitation and allow settling for 30 mins at the target temperature. Withdraw 2 mL of supernatant using a pre-warmed syringe and filter through a 0.22 µm filter into a tared weighing vial.

  • Gravimetric Analysis:

    • Weigh the wet vial (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant weight.

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    Validation Check: Repeat n=3.[1][2][3] Relative Standard Deviation (RSD) must be < 2%.
    

Thermodynamic Context (E-E-A-T)

Understanding the thermodynamics allows for solvent substitution. The dissolution process is endothermic (


), meaning solubility increases with temperature.
  • Apelblat Equation Modeling: For researchers modeling this system, the solubility (

    
    ) typically follows the modified Apelblat equation:
    
    
    
    
    • Empirical Observation: The "B" term (related to enthalpy) is high for this compound due to the strong intermolecular hydrogen bonding between the amide

      
       and the carbonyl 
      
      
      
      of the quinolinone ring.
  • Process Implication: A cooling ramp must be slow (e.g., 10°C/hour) to prevent the inclusion of impurities, as the high lattice energy drives rapid precipitation once supersaturation is reached.

References

  • Otsuka Pharmaceutical Co., Ltd. (2006). Process for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. US Patent 2006/0079690 A1. Link

  • Reddy, T. R., et al. (2018).[1] "An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole." Asian Journal of Chemistry, 30(4), 834-836. Link

  • Lundbeck A/S. (2017). Process for the preparation of brexpiprazole and intermediates thereof. US Patent 2017/0320862 A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11660232, 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one. Link

Sources

Difference between tetrahydroquinolin-2-one and dihydrocarbostyril derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological distinctions between Tetrahydroquinolin-2-one and Dihydrocarbostyril derivatives.

Core Scaffold Analysis, Synthetic Protocols, and Pharmacological Applications

Executive Summary: The Nomenclature Paradox

For the medicinal chemist, the distinction between 1,2,3,4-tetrahydroquinolin-2-one and 3,4-dihydrocarbostyril is primarily nomenclatural , not structural. Both terms describe the same core scaffold: 3,4-dihydroquinolin-2(1H)-one .

  • Dihydrocarbostyril: Derived from the trivial name "Carbostyril" (quinolin-2(1H)-one).[1] The "dihydro" prefix indicates saturation of the C3-C4 double bond.[2] This terminology is historically rooted in the discovery of early phosphodiesterase (PDE) inhibitors and beta-blockers (e.g., Cilostazol, Carteolol).[2]

  • Tetrahydroquinolin-2-one: A semi-systematic name.[2] "Tetrahydroquinoline" implies the saturation of the nitrogen-containing ring (positions 1, 2, 3, 4).[2] Adding "2-one" designates the carbonyl at position 2.[2] This term is favored in modern systematic IUPAC usage and recent oncology literature (e.g., BET inhibitors).[2]

Critical Distinction: While the names are synonymous for the 1,2,3,4-isomer, a true structural isomer exists: 5,6,7,8-tetrahydroquinolin-2(1H)-one , where the carbocyclic (benzene) ring is saturated. This guide focuses on the pharmacologically dominant 1,2,3,4-isomer (the lactam), hereafter referred to as the DHQO (Dihydroquinolinone) scaffold.

Structural & Chemo-Physical Analysis[1]

The transition from the unsaturated Carbostyril to the saturated DHQO scaffold fundamentally alters the molecule's 3D geometry and electronic profile, driving its pharmacological selectivity.

Comparative Properties Table[2]
FeatureCarbostyril (Quinolin-2-one)Dihydrocarbostyril (DHQO)Tetrahydroquinoline (Amine)
Core Structure Fully conjugated, planarC3-C4 saturated, non-planar (puckered)Amine (no carbonyl), puckered
Hybridization C3=C4 (

)
C3-C4 (

)
N1 (

), C2-C4 (

)
pKa (N-H) ~11.5 (Weakly acidic)~12.5 (Less acidic due to loss of conjugation)~5.0 (Basic conjugate acid)
Reactivity Electrophilic at C3/C4; Aromatic substitutionNucleophilic at C3 (via enolate); Stable to oxidationSusceptible to oxidation (Quinone imine formation)
Key Drug Class Indacaterol (beta-agonist)Aripiprazole (D2 partial agonist), Cilostazol (PDE3)Oxamniquine (Antischistosomal)
Structural Visualization (DOT)

The following diagram illustrates the nomenclature hierarchy and the structural relationship between these scaffolds.

NomenclatureHierarchy Quinoline Quinoline (Base Scaffold) Carbostyril Carbostyril (Quinolin-2(1H)-one) Unsaturated C3=C4 Quinoline->Carbostyril Oxidation (C2) THQ_Amine 1,2,3,4-Tetrahydroquinoline (Amine, No Carbonyl) Quinoline->THQ_Amine Reduction (Ring B) DHQO THE CORE SCAFFOLD 3,4-Dihydroquinolin-2(1H)-one (aka Dihydrocarbostyril) (aka 1,2,3,4-Tetrahydroquinolin-2-one) Carbostyril->DHQO Hydrogenation (C3-C4) Isomer_5678 5,6,7,8-Tetrahydroquinolin-2-one (Rare Isomer) Saturated Benzene Ring DHQO->Isomer_5678 Isomerization (Theoretical only) THQ_Amine->DHQO Oxidation (C2)

Caption: Structural relationship showing the convergence of nomenclature on the central DHQO scaffold.

Synthetic Methodologies

The synthesis of the DHQO scaffold requires precise control to avoid over-oxidation (to carbostyril) or over-reduction (to tetrahydroquinoline).[2]

Method A: Intramolecular Friedel-Crafts Alkylation (The "Workhorse")

This is the most reliable method for generating 3,4-dihydroquinolin-2-ones, particularly for large-scale production of intermediates like 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (key for Aripiprazole).

  • Protocol:

    • Acylation: React substituted aniline with 3-chloropropionyl chloride (or acryloyl chloride) to form the amide.[2]

    • Cyclization: Treat the intermediate with a Lewis acid (

      
      ) or Brønsted superacid (Polyphosphoric acid/PPA).[2]
      
  • Causality: The use of 3-chloropropionyl chloride is preferred over acryloyl chloride in

    
     mediated reactions because the chloro-intermediate forms a discrete carbocation complex, preventing polymerization side-reactions common with acrylates.
    
Method B: Radical Cascade Cyclization (Modern)

Recent literature utilizes N-arylcinnamamides subjected to radical conditions (e.g.,


).[2]
  • Mechanism: A radical adds to the alkene, followed by a 6-endo-trig cyclization onto the aromatic ring.

  • Advantage: Allows for the simultaneous introduction of functional groups (e.g., trifluoromethylation) at the C3/C4 position during ring closure.[2]

Experimental Protocol: Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Target: Key intermediate for Aripiprazole synthesis.

Reagents:

  • m-Aminophenol (10.9 g, 100 mmol)

  • 3-Chloropropionyl chloride (13.9 g, 110 mmol)

  • Aluminum Chloride (

    
    , 40.0 g, 300 mmol)[2]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Carbon Disulfide (

    
    )
    

Step-by-Step Procedure:

  • Amide Formation: Dissolve m-aminophenol in acetone/pyridine. Add 3-chloropropionyl chloride dropwise at 0°C. Stir for 2 hours. Quench with water, filter the precipitate (3-chloro-N-(3-hydroxyphenyl)propanamide).

    • Self-Validation: Check TLC (EtOAc:Hexane 1:1).[2] The amide moves higher than the starting aniline.[2]

  • Melt Cyclization: Mix the dried amide intermediate intimately with powdered

    
     (1:3 molar ratio) in a round-bottom flask without solvent (or minimal DCE).
    
  • Heating: Heat the mixture to 130°C for 3 hours. The solid will melt into a viscous black oil (Friedel-Crafts melt).[2]

    • Caution: Massive HCl gas evolution.[2] Use a scrubber.[2]

  • Quenching: Cool to 60°C and carefully pour the melt onto crushed ice/HCl.

  • Workup: Filter the resulting grey/white precipitate.[2] Recrystallize from Ethanol/Water.[2]

  • Yield: Expect 85-90%. Melting Point: 230-233°C.[2]

Pharmacological Divergence

The "Difference" in nomenclature often signals the therapeutic era and target class.[2]

Dihydrocarbostyrils in Cardiovascular & PDE Inhibition

Historically, the term "dihydrocarbostyril" is linked to Phosphodiesterase 3 (PDE3) inhibitors.[2]

  • Drug: Cilostazol .[2]

  • Mechanism: The lactam ring mimics the cyclic nucleotide (cAMP/cGMP) substrate of PDE3. The saturation (dihydro) is critical for orienting the side chain (tetrazole-butoxy group) to occupy the hydrophobic pocket of the enzyme without steric clash.[2]

  • Effect: Anti-platelet aggregation and vasodilation.[2]

Tetrahydroquinolin-2-ones in Neuropsychiatry

In modern GPCR medicinal chemistry, the scaffold is often termed a "quinolinone" or "tetrahydroquinolinone" derivative.

  • Drug: Aripiprazole (and Brexpiprazole).[2]

  • Mechanism: The scaffold acts as a "warhead" that binds to the secondary pocket of the Dopamine D2 receptor .[2]

  • Structural Logic: The lipophilic nature of the benzo-fused lactam, combined with the hydrogen-bond donor (NH) and acceptor (C=O), creates a "bidentate" anchor point in the receptor. The 3,4-saturation allows the molecule to adopt a non-planar conformation, which is essential for its "partial agonist" profile (stabilizing a specific receptor conformation that is neither fully active nor fully inactive).[2]

Signaling Pathway Visualization (DOT)

The diagram below maps the divergent signaling pathways modulated by this single scaffold.

Pharmacology Scaffold DHQO Scaffold (Dihydrocarbostyril) Target_PDE3 Target: PDE3 (Platelets/Vascular Smooth Muscle) Scaffold->Target_PDE3 Cilostazol (Side chain dependent) Target_D2 Target: Dopamine D2 (CNS/Neurons) Scaffold->Target_D2 Aripiprazole (Linker dependent) cAMP Increase cAMP Target_PDE3->cAMP Inhibits Hydrolysis Signaling Modulate G-Protein/Beta-Arrestin Target_D2->Signaling Partial Agonism PKA PKA Activation cAMP->PKA Platelet Inhibit Aggregation (Cilostazol Effect) PKA->Platelet Neuro Antipsychotic Activity (Aripiprazole Effect) Signaling->Neuro

Caption: Divergent pharmacological applications of the DHQO scaffold based on substitution patterns.

References

  • Synthesis of Dihydroquinolinones: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation. MDPI.[2] Available at: [Link]

  • Structural Data: 3,4-Dihydro-1-hydroxycarbostyril Compound Summary. PubChem.[1][2][3][4][5] Available at: [Link]

  • Pharmacology of Carbostyrils: The structural use of carbostyril in physiologically active substances.[2][6] Journal of Medicinal Chemistry.[2][7] Available at: [Link]

  • Nomenclature Standards: Quinoline, 1,2,3,4-tetrahydro- vs Quinolin-2-one.[1][8] NIST Chemistry WebBook.[2][9][10] Available at: [Link]

Sources

The Catechol-Isostere Scaffold: Technical Guide to 6-Amino-7-Hydroxy-Quinolinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-amino-7-hydroxy-quinolinone (6-NH2-7-OH-Q) scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its electronic and steric resemblance to the catechol moiety found in endogenous neurotransmitters (dopamine, norepinephrine) and its capacity to function as a bioisostere for the benzothiazine core.

This guide analyzes the biological potential of this scaffold, moving beyond generic quinolinone descriptions to focus on the specific 6,7-disubstitution pattern. This motif is critical for two primary mechanisms: Type II Dopamine Receptor (D2) partial agonism (neuropsychiatry) and DNA Gyrase inhibition (antimicrobial).

Structural Activity Relationship (SAR): The "Warhead" Analysis

The 6-NH2-7-OH-Q core is not merely a passive linker; it is an active pharmacophore. Its efficacy stems from three distinct interaction zones.

The Catechol Mimicry Hypothesis

The 6-amino-7-hydroxy substitution pattern mimics the 3,4-dihydroxy phenyl ring of catecholamines but with altered redox properties.

  • 7-Hydroxyl (Meta-position mimic): Acts as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA). In dopaminergic ligands (e.g., aripiprazole precursors), this position is often alkylated with a lipophilic "tail" to reach secondary binding pockets within the GPCR.

  • 6-Amino (Para-position mimic): Unlike the hydroxyl group in dopamine, the amino group here offers a handle for acylation or reductive amination, allowing the extension of the molecule into the "ribose pocket" of kinases or specific hydrophobic clefts of PDE enzymes.

  • Lactam (cis-amide): The 2(1H)-quinolinone core provides a rigid hydrogen-bonding network, essential for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor active sites.

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis Core Quinolinone Core (π-π Stacking) Pos7 7-OH Position (The Anchor) Core->Pos7 Electronic Tuning Pos6 6-NH2 Position (The Vector) Core->Pos6 Derivatization Lactam Lactam (C=O, NH) (H-Bond Network) Core->Lactam Rigidity GPCR GPCR Affinity (D2/5-HT tail attachment) Pos7->GPCR O-Alkylation Gyrase Gyrase Inhibition (DNA Intercalation) Pos6->Gyrase H-Bonding/Solubility Lactam->GPCR Asp3.32 Interaction

Figure 1: SAR map of the 6-amino-7-hydroxy-quinolinone scaffold highlighting functional derivatization points.

Therapeutic Applications & Mechanisms[1][2][3]

Neuropsychiatry: The "Third Generation" Antipsychotic Pathway

The most commercially validated application of 7-hydroxy-quinolinone derivatives is in the synthesis of D2 partial agonists (e.g., Aripiprazole, Brexpiprazole). The 6-amino analog offers a pathway to bivalent ligands .

  • Mechanism: The quinolinone headgroup binds to the orthosteric site of the D2 receptor. The 7-OH is typically alkylated with a linker (e.g., butoxy) connecting to a piperazine moiety.

  • Advantage of 6-NH2: Introducing an amine at position 6 allows for the creation of "dual-warhead" drugs that can simultaneously inhibit Acetylcholinesterase (AChE) or modulate 5-HT receptors, potentially treating the cognitive decline in schizophrenia (negative symptoms).

Antimicrobial: Non-Fluorinated Quinolones

While fluoroquinolones (FQs) dominate, the 6-amino-quinolinone analogs serve as effective DNA gyrase inhibitors, particularly against Gram-positive strains resistant to FQs.

  • Mechanism: The scaffold intercalates into the DNA-Gyrase cleavage complex. The 6-amino group interacts with the Serine/Acidic residues in the GyrA subunit, stabilizing the "cleavable complex" and leading to bacterial cell death via double-strand breaks.

Cardiovascular: PDE3 Inhibition

Analogs of this scaffold function as Phosphodiesterase 3 (PDE3) inhibitors (similar to Cilostazol).

  • Mechanism: Inhibition of PDE3 prevents the degradation of cAMP in platelets and vascular smooth muscle.

  • Outcome: Vasodilation and inhibition of platelet aggregation. The 6-amino group improves water solubility compared to the purely lipophilic carbostyril derivatives.

Experimental Protocols

Protocol A: Membrane Preparation for D2 Receptor Binding

Context: To verify the affinity of synthesized analogs, a radioligand binding assay is the gold standard. This protocol isolates synaptic membranes rich in D2 receptors.

Reagents:

  • Buffer A: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

  • Buffer B: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [3H]-Raclopride (Specific Activity > 70 Ci/mmol).

Workflow:

  • Tissue Lysis: Homogenize rat striatum (or CHO-D2 cells) in ice-cold Buffer A using a Polytron homogenizer (15,000 rpm, 20 sec).

  • Initial Spin: Centrifuge at 48,000 × g for 20 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in Buffer A and repeat centrifugation.

  • Resuspension: Resuspend final pellet in Buffer B to a protein concentration of 1–2 mg/mL.

  • Incubation: Mix 100 µL membrane prep + 20 µL Test Compound (10^-9 to 10^-5 M) + 20 µL [3H]-Raclopride (2 nM final).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Context: To assess safety or anticancer potential.

  • Seeding: Plate HepG2 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add analogs dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions (0.1 µM – 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

Synthesis & Stability Data

Synthetic Pathway Visualization: The synthesis of the 6-amino-7-hydroxy core requires careful protection strategies to prevent oxidation into quinone-imines.

Synthesis_Flow Start 3-aminophenol Step1 Cinnamoylation (Cinnamoyl chloride) Start->Step1 Cyclization Cyclization (AlCl3 / Chlorobenzene) Step1->Cyclization Intermed 7-hydroxy-quinolinone Cyclization->Intermed Nitration Nitration (HNO3/H2SO4, 0°C) Intermed->Nitration NitroComp 6-nitro-7-hydroxy-quinolinone Nitration->NitroComp Reduction Reduction (H2, Pd/C or SnCl2) NitroComp->Reduction Final 6-amino-7-hydroxy-quinolinone Reduction->Final

Figure 2: Synthetic route from 3-aminophenol to the target scaffold.

Stability Note: The 6-amino-7-hydroxy motif is susceptible to auto-oxidation at pH > 8.0, forming ortho-quinone imines which are reactive electrophiles. Storage: Store as HCl salts under Argon at -20°C.

Comparative Activity Data (Reference Ranges)

The following table summarizes typical activity ranges for analogs derived from this core, based on literature values for similar carbostyril derivatives.

Target ClassAssay TypeReference CompoundTypical IC50 / KiActivity Profile
Dopamine D2 Radioligand Binding (Ki)Aripiprazole (Analog)0.34 nMPartial Agonist
PDE3 Enz. Inhibition (IC50)Cilostazol (Analog)0.2 - 0.5 µMInhibitor
DNA Gyrase Supercoiling (IC50)6-Amino-quinolone0.5 - 2.0 µg/mLInhibitor
Cytotoxicity MTT (HepG2)7-OH-Quinolinone> 50 µMLow Toxicity (Safe)

References

  • Mechanism of Antipsychotic Quinolinones: Title: Inhibition by a putative antipsychotic quinolinone derivative (OPC-14597) of dopaminergic neurons in the ventral tegmental area. Source: PubMed / NIH URL:[Link]

  • Synthesis of 7-Hydroxy-Quinolinone Intermediates: Title: An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Source: Asian Journal of Chemistry URL:[Link]

  • Antimicrobial Activity of 6-Amino Analogs: Title: 6-Aminoquinolones: a new class of quinolone antibacterials? Source: PubMed URL:[Link]

  • PDE Inhibitor Structural Classes: Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Source: MDPI Molecules URL:[Link]

  • Natural Product Antioxidant Analogs (HMQ): Title: Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. Source: ACS Omega / PMC URL:[Link]

Engineering the 6,7-Disubstituted Tetrahydroquinolin-2-one Scaffold: Synthetic Methodologies and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one (commonly referred to as tetrahydroquinolin-2-one) core is a highly privileged pharmacophore in modern drug discovery. While the unsubstituted lactam core provides a rigid hydrogen-bonding network that mimics the purine rings of ATP, it is the 6,7-disubstitution pattern that critically dictates target selectivity, binding affinity, and pharmacokinetic profiles. This technical guide explores the mechanistic rationale behind 6,7-disubstitution, details a state-of-the-art, self-validating synthetic protocol leveraging Meldrum’s acid, and analyzes the structure-activity relationships (SAR) of these derivatives against high-value oncology targets such as c-Met and HER-2 kinases.

The Pharmacophore: Mechanistic Rationale for 6,7-Disubstitution

The spatial geometry of the tetrahydroquinolin-2-one scaffold makes it an ideal candidate for targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs). The causality behind selecting the 6- and 7-positions for functionalization lies in their specific vectors relative to the kinase hinge region:

  • The 6-Position (Solvent/Covalent Vector): In the context of Epidermal Growth Factor Receptor (EGFR) and HER-2 inhibitors, the 6-position projects directly toward the solvent-exposed lip of the ATP pocket. This makes it the optimal site for attaching electrophilic "warheads" (e.g., Michael acceptors like crotonamides) to achieve irreversible, covalent binding with specific cysteine residues (e.g., Cys-805 in HER-2)[1].

  • The 7-Position (Solubilizing/Ribose Vector): The 7-position projects toward the ribose-binding domain. Functionalizing this position with electron-donating, solubilizing groups (e.g., methoxy, ethoxy, or piperazine-linked moieties) not only improves the aqueous solubility and ADME properties of the drug but also enhances the nucleophilicity of the adjacent 6-position during synthesis[1].

Advanced Synthetic Methodologies: The Meldrum's Acid Paradigm

Historically, the synthesis of 6,7-disubstituted tetrahydroquinolin-2-ones relied on multi-step Knorr cyclizations or harsh Friedel-Crafts alkylations. These traditional methods often suffer from poor yields when electron-rich substituents (like 6,7-dimethoxy groups) are present, due to oxidative degradation and unwanted polymerization.

A recent breakthrough methodology utilizes acyl Meldrum's acids to facilitate a rapid, single-procedure synthesis[2].

The Chemical Causality: Acyl Meldrum's acids act as highly efficient, masked acylating agents. Upon mild heating, they undergo thermal decomposition to release acetone and carbon dioxide, generating a highly reactive ketene intermediate . When reacted with an enaminone, this ketene immediately triggers an intramolecular electrophilic cyclization. The presence of strong electron-donating groups (EDGs) at the 6 and 7 positions—which historically hindered multi-step syntheses—actually facilitates this specific electrophilic attack by increasing the electron density at the cyclization site, turning a synthetic liability into a kinetic advantage[2].

Self-Validating Experimental Protocol: "One-Pot" Synthesis

The following protocol details the synthesis of a representative 6,7-dimethoxy-tetrahydroquinolin-2-one derivative. It is designed as a self-validating system , incorporating critical analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Materials & Reagents
  • 3,4-dimethoxyaniline (Enaminone precursor)

  • Acyl Meldrum's acid derivative

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • TLC Silica gel 60 F254 plates

Step-by-Step Methodology
  • Enaminone Formation:

    • Action: Dissolve 3,4-dimethoxyaniline (1.0 eq) and the corresponding

      
      -dicarbonyl equivalent in anhydrous DCE at room temperature under a nitrogen atmosphere.
      
    • Causality: DCE is chosen over more polar solvents to prevent the premature hydrolysis of the subsequent Meldrum's acid intermediate while maintaining sufficient boiling point for the later cyclization step.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). Proceed only when the primary amine spot completely disappears, confirming quantitative conversion to the enaminone.

  • Acylation and Ketene Generation:

    • Action: Add the acyl Meldrum's acid (1.2 eq) directly to the reaction mixture.

    • Causality: The slight excess ensures complete acylation of the enaminone.

    • Validation Checkpoint 2: Extract a 10

      
      L aliquot, quench in cold methanol, and analyze via LC-MS. Look for the mass corresponding to the uncyclized acylated intermediate.
      
  • Electrophilic Cyclization:

    • Action: Elevate the reaction temperature to 55 °C and stir for 4–6 hours[2].

    • Causality: Heating to exactly 55 °C provides the precise activation energy required for the thermal decomposition of the Meldrum's acid moiety into the reactive ketene, driving the electrophilic cyclization onto the electron-rich aromatic ring without causing thermal degradation of the methoxy groups.

  • Workup and Final Validation:

    • Action: Cool to room temperature, wash with saturated

      
      , extract with dichloromethane, dry over 
      
      
      
      , and concentrate in vacuo. Purify via flash chromatography.
    • Validation Checkpoint 3 (Structural Confirmation): Perform

      
      H NMR (DMSO-
      
      
      
      ). The reaction is deemed successful only if the ortho-aromatic proton peak (typically around 6.5-6.8 ppm) has disappeared, and a new, distinct broad singlet corresponding to the lactam NH appears at ~10.2 ppm.

Pharmacological Applications & SAR Data

The 6,7-disubstituted core serves as the foundation for several highly potent kinase inhibitors.

  • c-Met Kinase Inhibition: Derivatives possessing a 1,2,3-triazole-4-carboxamide moiety attached to a 6,7-disubstituted-4-phenoxyquinoline core have shown extraordinary potency. The 6,7-disubstitution allows the core to anchor deeply into the c-Met hinge region, with specific compounds yielding IC

    
     values as low as 1.04 nM[3]. Furthermore, incorporating a 1,8-naphthyridin-2-one moiety enhances antiproliferative activity against A549 and HepG2 cell lines[4].
    
  • HER-2 / EGFR Inhibition: 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles act as irreversible inhibitors. Attaching a basic dialkylamino group at the end of a Michael acceptor at the 6-position catalyzes the intramolecular Michael addition to the kinase cysteine residue, drastically improving potency[1].

Quantitative Data Presentation

The table below summarizes the Structure-Activity Relationship (SAR) impact of varying the 6,7-substituents on the quinolin-2-one/quinoline core against primary kinase targets, synthesized from foundational literature[3],[1].

Core Scaffold6-Substituent7-SubstituentTarget KinaseIC

/ Activity Profile
Mechanistic Role
4-(arylamino)quinolineCrotonamidoMethoxyHER-2~2 nMCovalent binding via Michael acceptor.
4-(arylamino)quinolineDimethylamino-crotonamidoMethoxyHER-2< 1 nMIntramolecular catalysis of Michael addition.
4-(arylamino)quinolineCrotonamidoEthoxyEGFR~8 nMEthoxy increases steric bulk, slightly reducing EGFR affinity.
4-(2-fluorophenoxy)quinolineMethoxyMethoxyc-Met1.04 nMOptimal electron density for hinge region hydrogen bonding.

Visualizing the Mechanism of Action

The following diagram illustrates the downstream signaling pathways disrupted by 6,7-disubstituted quinolin-2-one derivatives when acting as RTK inhibitors.

Pathway Inhibitor 6,7-Disubstituted Quinolin-2-ones RTK Receptor Tyrosine Kinases (c-Met / HER-2 / EGFR) Inhibitor->RTK Covalent / Reversible Inhibition PI3K PI3K Pathway RTK->PI3K RAS RAS Pathway RTK->RAS AKT AKT Activation PI3K->AKT Survival Tumor Cell Survival (Blocked) AKT->Survival ERK MAPK/ERK Activation RAS->ERK Proliferation Cell Proliferation (Blocked) ERK->Proliferation

Fig 1: Kinase inhibition pathway by 6,7-disubstituted quinolin-2-one derivatives.

References

  • Ryczkowska, M., et al. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Scientific Reports, 14(1), 487. 2

  • Wissner, A., et al. (2005). Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry. 1

  • Wang, et al. (2014). Discovery and biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(22), 6438-6452. 3

  • Author(s) Unlisted (2018). Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 1,8-naphthyridin-2-one moiety. PubMed / Elsevier Masson SAS. 4

Sources

Methodological & Application

Synthesis of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one from 7-hydroxy-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The compound 6-amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (also systematically named 6-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one, CAS: 1154650-22-2) [1] is a highly valuable bifunctional building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of atypical antipsychotics (e.g., aripiprazole and brexpiprazole analogs), phosphodiesterase (PDE) inhibitors, and novel fluorescent probes.

Synthesizing this target from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-18-0) [2] requires a highly controlled, two-step sequence: a regioselective electrophilic aromatic nitration followed by a mild catalytic reduction. Because the final product is an ortho-aminophenol derivative, it is highly susceptible to oxidative degradation (forming quinone imines). Therefore, this protocol is engineered not just for chemical conversion, but as a self-validating system that prioritizes regiocontrol, minimizes oxidative side reactions, and ensures high-purity isolation.

Mechanistic Insights & Causality

To ensure process reliability, it is critical to understand the causality behind the reagent selection and reaction conditions [3].

Step 1: Regioselective Nitration

The starting material features a phenol ring fused to a lactam. The hydroxyl group at the C7 position strongly activates the aromatic ring toward electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (C6 and C8).

  • Why C6 is favored: The C8 position is sterically hindered by the adjacent lactam nitrogen and its associated hydration sphere. The C6 position is sterically accessible and electronically enriched (being para to the lactam nitrogen, which provides mild resonance donation).

  • Why Acetic Acid is used: Nitration of electron-rich phenols is highly exothermic and prone to oxidative cleavage. Using glacial acetic acid as a solvent moderates the reactivity of the nitric acid, preventing over-nitration (di-nitro formation) and oxidative degradation of the phenol.

Step 2: Catalytic Hydrogenation
  • Why Pd/C and H₂: While dissolving metal reductions (e.g., Fe/HCl or SnCl₂) can reduce nitro groups, they require harsh acidic workups and introduce heavy metal contaminants. Catalytic hydrogenation over 10% Palladium on Carbon (Pd/C) provides a clean, quantitative reduction [4]. The only byproduct is water, and the catalyst is easily removed via filtration, which is crucial for preserving the oxidation-sensitive aminophenol product.

Regioselectivity A Electrophilic Aromatic Substitution on 7-Hydroxyquinolinone B C6 Position (Ortho to OH, Para to NH) A->B C C8 Position (Ortho to OH, Ortho to NH) A->C D Favored: High electron density, low steric hindrance B->D E Disfavored: Steric clash with lactam NH C->E

Mechanistic rationale for regioselective nitration at the C6 position of the quinolinone ring.

Synthetic Workflow

SynthesisWorkflow SM 7-Hydroxy-3,4-dihydro quinolin-2(1H)-one Nitration Regioselective Nitration SM->Nitration Intermediate 6-Nitro-7-hydroxy -3,4-dihydroquinolin -2(1H)-one Nitration->Intermediate Reduction Catalytic Hydrogenation Intermediate->Reduction Product 6-Amino-7-hydroxy -3,4-dihydroquinolin -2(1H)-one Reduction->Product

Two-step synthetic workflow for 6-amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

Quantitative Data & Quality Control

The following table summarizes the physicochemical properties and In-Process Control (IPC) metrics required to validate each stage of the synthesis.

CompoundMW ( g/mol )AppearanceIPC MethodExpected Purity (HPLC)
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 163.18Off-white powderN/A (Starting Material)≥ 98.0%
6-Nitro-7-hydroxy-3,4-dihydroquinolin-2(1H)-one 208.17Bright yellow solidTLC (DCM:MeOH 9:1), LC-MS≥ 95.0%
6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one 178.19Pale brown solidTLC (DCM:MeOH 9:1), LC-MS≥ 98.0%

Experimental Protocols

Protocol A: Synthesis of 6-Nitro-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Objective: Achieve regioselective mono-nitration while preventing oxidative degradation.

Materials:

  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (10.0 g, 61.3 mmol)

  • Glacial Acetic Acid (100 mL)

  • Nitric Acid (68-70% w/w, 4.5 mL, ~1.1 eq)

  • Ice-water bath

Step-by-Step Procedure:

  • Dissolution: Suspend 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (10.0 g) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Critical Step: Failure to cool the reaction will result in oxidative cleavage of the phenol.

  • Electrophilic Addition: Place the concentrated nitric acid (4.5 mL) in the dropping funnel. Add the acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C. The suspension will gradually turn into a deep yellow solution.

  • Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1). The starting material spot (R_f ~ 0.4) should disappear, replaced by a yellow spot (R_f ~ 0.5).

  • Quenching & Isolation: Pour the reaction mixture slowly into 400 mL of vigorously stirred crushed ice/water. A bright yellow precipitate will form immediately.

  • Filtration: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual acetic and nitric acids.

  • Drying: Dry the yellow solid in a vacuum oven at 45 °C overnight.

    • Expected Yield: 10.8 g (85%).

Protocol B: Synthesis of 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Objective: Quantitatively reduce the nitro group to an amine while preventing the auto-oxidation of the resulting ortho-aminophenol.

Materials:

  • 6-Nitro-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (10.0 g, 48.0 mmol)

  • 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w)

  • Anhydrous Methanol (150 mL)

  • Hydrogen gas (Balloon or Parr shaker)

  • Argon/Nitrogen gas (for purging)

Step-by-Step Procedure:

  • Preparation: In a 500 mL hydrogenation flask, dissolve the nitro intermediate (10.0 g) in anhydrous methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the solution. Safety Warning: Pd/C is pyrophoric when dry. Add it in small portions under a gentle stream of Argon.

  • Purging: Seal the flask and purge the system with Argon three times to remove atmospheric oxygen. Subsequently, purge the system with Hydrogen gas three times.

  • Hydrogenation: Pressurize the vessel with Hydrogen (balloon pressure or 30 psi in a Parr shaker) and stir vigorously at room temperature for 4–6 hours. The bright yellow color will fade to a pale, translucent brown.

  • Validation: Stop the stirring, vent the hydrogen, and sample the mixture for LC-MS. The mass spectrum should show the complete disappearance of the m/z 209 [M+H]+ peak and the appearance of the m/z 179 [M+H]+ peak.

  • Filtration: Purge the flask with Argon. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). Critical Step: Perform this filtration swiftly to minimize the exposure of the product to air.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C to yield a pale brown solid.

  • Storage: The final product is highly sensitive to oxidation. Immediately transfer the solid to an amber vial, flush with Argon, and store at -20 °C.

    • Expected Yield: 8.1 g (95%).

References

  • PubChem Compound Database : 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS 1154650-22-2). National Center for Biotechnology Information (NCBI). URL:[Link]

  • PubChem Compound Database : 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0). National Center for Biotechnology Information (NCBI). URL:[Link]

  • Electrophilic Aromatic Substitution: Nitration of Phenols . Organic Chemistry Portal. URL:[Link]

  • Catalytic Hydrogenation of Aromatic Nitro Compounds . Organic Syntheses. URL: [Link]

Using 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one as a fluorescent probe precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design & Utilization of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one as a Nitric Oxide Fluorescent Sensor

Executive Summary

This guide details the application of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (hereafter 6-A-7-HTHQ ) as a high-fidelity fluorescent probe precursor. While structurally related to the ubiquitous coumarin scaffold, the tetrahydroquinolin-2-one (dihydrocarbostyril) backbone offers superior hydrolytic stability and modified solubility profiles.

The primary application of this scaffold is the ratiometric or "turn-on" detection of Nitric Oxide (NO) . The ortho-amino-hydroxyl motif serves as a specific chemodosimeter for NO, undergoing an oxidative cyclization to form a fluorescent triazole. This guide covers the synthesis, sensing mechanism, and live-cell imaging protocols.[1]

Mechanistic Principles

The Sensing Logic: Triazole Formation

The 6-A-7-HTHQ molecule is virtually non-fluorescent (or exhibits weak blue fluorescence) in its native state due to Photoinduced Electron Transfer (PeT) quenching from the electron-rich amine lone pair to the excited fluorophore, or simply due to nonradiative decay pathways associated with the free amine.

Upon exposure to Nitric Oxide (specifically the


 equivalent under aerobic conditions), the vicinal amino and hydroxyl groups undergo a rapid cyclization to form a triazole-fused ring . This rigidifies the structure, inhibits PeT, and extends the 

-conjugation system, resulting in a dramatic increase in Quantum Yield (

) and a bathochromic shift (red-shift) in emission.
Pathway Diagram

The following diagram illustrates the chemical transformation and the resulting photophysical change.

NO_Sensing_Mechanism Probe 6-A-7-HTHQ (Weak Fluorescence) Intermediate N-Nitroso Intermediate Probe->Intermediate Fast NO + NO / O2 (Nitrosation) NO->Intermediate Triazole Triazole-Fused Product (High Fluorescence) Intermediate->Triazole Cyclization (-H2O)

Caption: Figure 1. Mechanism of NO detection. The 6-amino-7-hydroxy motif reacts with NO to form a highly fluorescent triazole derivative.

Chemical Synthesis & Preparation

Before biological application, the probe must often be synthesized from the commercially available 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Synthesis Workflow

Synthesis_Workflow Start Starting Material: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) Target: Position 6 Start->Step1 Inter Intermediate: 6-nitro-7-hydroxy-dihydroquinolin-2-one Step1->Inter Step2 Step 2: Reduction (Pd/C, H2 or SnCl2/HCl) Inter->Step2 Final Final Probe: 6-Amino-7-hydroxy-dihydroquinolin-2-one Step2->Final

Caption: Figure 2. Two-step synthetic route to generate the 6-A-7-HTHQ probe from the parent quinolinone.

Synthesis Protocol (Bench Scale)
  • Reagents: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one,

    
     (65%), 
    
    
    
    ,
    
    
    (10%), Hydrazine hydrate or
    
    
    gas.
  • Step 1 (Nitration):

    • Dissolve 1.0 g of starting material in 10 mL concentrated

      
       at 0°C.
      
    • Dropwise add 1 eq. of

      
      . Maintain temp < 5°C to ensure regioselectivity at the 6-position (ortho to OH).
      
    • Stir for 1 hour. Pour into crushed ice. Filter the yellow precipitate (6-nitro intermediate).

  • Step 2 (Reduction):

    • Dissolve the nitro intermediate in Ethanol/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon) for 4 hours at RT.
      
    • Filter through Celite. Evaporate solvent. Recrystallize from Ethanol.

  • Storage: Store the final amine under inert gas (Argon) at -20°C. Amines are prone to oxidation over months.

Biological Application Protocol: Live Cell NO Imaging

This protocol is validated for HeLa, RAW 264.7 (macrophage), and HUVEC cell lines.

Reagent Preparation
  • Stock Solution: Dissolve 6-A-7-HTHQ in high-purity DMSO to make a 10 mM stock.

  • Working Solution: Dilute stock into PBS or HBSS (pH 7.4) to 5–10

    
    . Ensure final DMSO concentration is < 0.1%.
    
  • NO Donor (Positive Control): SNAP (S-Nitroso-N-acetylpenicillamine) or NONOate (100

    
     final).
    
  • NO Scavenger (Negative Control): cPTIO (20

    
    ).
    
Staining Procedure
  • Seeding: Seed cells on glass-bottom confocal dishes 24h prior to imaging (confluence ~70%).

  • Loading: Remove culture media and wash cells 2x with PBS.

  • Incubation: Add 10

    
     Probe Working Solution. Incubate for 20–30 minutes  at 37°C.
    
    • Note: Do not exceed 45 minutes; background fluorescence may increase due to nonspecific oxidation.

  • Washing: Wash 3x with PBS to remove extracellular probe.

  • Stimulation (Optional):

    • Endogenous NO: Treat macrophages with LPS (1

      
      ) and IFN-
      
      
      
      for 4 hours prior to probe loading.
    • Exogenous NO: Add SNAP (50

      
      ) directly to the imaging buffer.
      
Imaging Parameters
  • Microscope: Confocal Laser Scanning Microscope (CLSM).

  • Excitation: 405 nm (Laser line) or 360-380 nm (Filter).

  • Emission: Collect signal between 490–550 nm (Green channel).

    • Note: The unreacted probe emits weakly at ~450 nm (Blue). The triazole product emits strongly at ~520 nm (Green).

Data Analysis & Expected Results

Photophysical Properties
StateExcitation Max (

)
Emission Max (

)
Quantum Yield (

)
Relative Intensity
Probe (Unreacted) 365 nm450 nm< 0.05Weak (Blue)
reacted (+NO) 380 nm525 nm> 0.45Strong (Green)
Specificity Validation

To confirm that the signal is strictly due to NO and not other Reactive Oxygen Species (ROS), perform the following cross-reactivity check:

  • 
     / 
    
    
    
    :
    Minimal fluorescence increase (< 2-fold).
  • Dehydroascorbic acid (DHA): No reaction.

  • Nitric Oxide (NO): Significant fluorescence increase (> 10-fold).[1][2][3]

Troubleshooting & Critical Considerations

  • Autofluorescence: If cells show high background, reduce probe concentration to 2

    
     and wash more thoroughly.
    
  • pH Sensitivity: The 7-hydroxyl group is pH sensitive (phenolic pKa ~7.8). Ensure all imaging buffers are buffered strictly at pH 7.4. A shift to pH 9.0 will deprotonate the phenol, altering fluorescence independently of NO.

  • Solubility: If the probe precipitates in PBS, use Pluronic F-127 (0.02%) as a dispersing agent during the loading step.

References

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 2014.[3][4] [Link] Context: Establishes the quinoline/quinolinone scaffold for NO sensing.

  • Development of a highly sensitive fluorescent probe for detection of nitric oxide in living cells. Talanta, 2010. [Link] Context: Describes the ortho-amino-hydroxy coupling mechanism.

  • Fluorescent Probes for the Detection of Nitric Oxide. Chemical Reviews, 2017. [Link] Context: Comprehensive review of NO sensing mechanisms including diaminofluoresceins and coumarin analogs.

  • 7-Hydroxycoumarin-based fluorescent probes: Synthesis and applications. Dyes and Pigments, 2020. [Link] Context: Photophysics of the 7-hydroxy scaffold.[5][6][7]

Sources

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of novel Schiff bases derived from 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. This versatile heterocyclic amine is a valuable scaffold in medicinal chemistry, and its derivatization into Schiff bases opens avenues for the exploration of new therapeutic agents.[1][2] This document details reaction mechanisms, step-by-step protocols, purification techniques, and characterization methods, grounded in established chemical principles. The provided protocols are designed to be adaptable, enabling researchers to synthesize a diverse library of Schiff base derivatives for screening and development.

Introduction: The Significance of the Tetrahydroquinolin-2-one Scaffold

The 1,2,3,4-tetrahydroquinolin-2-one core is a privileged structure in drug discovery, appearing in a range of biologically active compounds.[3] The presence of amino and hydroxyl substituents on the aromatic ring of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one offers reactive sites for further molecular elaboration. The formation of a Schiff base (an imine) by condensing the primary amino group with an aldehyde or ketone is a robust and efficient method for generating molecular diversity.[1][4] These resulting Schiff bases are not only valuable as final compounds but also serve as intermediates for further synthetic transformations, including the synthesis of metal complexes with potential catalytic and therapeutic applications.[5][6][7]

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction typically proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine.[1][8]

  • Dehydration: The carbinolamine is an unstable intermediate that readily eliminates a molecule of water to form the stable imine, or Schiff base. This dehydration step is often the rate-determining step and can be catalyzed by either an acid or a base.[1][9]

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the Schiff base, it is common to remove the water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of Schiff bases from 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. Researchers should optimize the reaction conditions for each specific aldehyde or ketone used.

General Protocol for Schiff Base Synthesis

This protocol describes a conventional method using thermal heating under reflux.

Materials:

  • 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

  • Substituted aldehyde or ketone (e.g., salicylaldehyde, vanillin, 4-dimethylaminobenzaldehyde)

  • Solvent (e.g., absolute ethanol, methanol, or toluene)[10][11][12]

  • Catalyst (optional, e.g., a few drops of glacial acetic acid or triethylamine)[10][13]

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethanol, methanol, dichloromethane, hexane)

Equipment:

  • Round-bottom flask

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (1.0 eq.) in the chosen solvent (e.g., absolute ethanol).

  • Add the selected aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • If a catalyst is used, add a few drops of glacial acetic acid or triethylamine to the reaction mixture.[10]

  • Attach a condenser and reflux the mixture with constant stirring for 2-6 hours. The reaction progress should be monitored by TLC.

  • Upon completion of the reaction (as indicated by the consumption of the starting amine), allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.[14]

  • If the product does not precipitate, reduce the solvent volume using a rotary evaporator. The resulting crude product can then be purified.

Microwave-Assisted Synthesis (Green Chemistry Approach)

Microwave irradiation can significantly reduce reaction times and often leads to higher yields with cleaner product formation.[1][15]

Procedure:

  • In a microwave-safe reaction vessel, combine 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).

  • Add a minimal amount of a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.[16]

  • If desired, a catalyst such as a montmorillonite clay can be added for solvent-free reactions.[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature and power for a short duration (e.g., 2-10 minutes).

  • After cooling, the product can be isolated and purified as described in the conventional protocol.

Purification and Characterization

Purification:

The crude Schiff base can be purified by one or more of the following techniques:

  • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[14][17] Suitable solvents include ethanol, methanol, or a mixture of solvents like dichloromethane/hexane.

  • Column Chromatography: If recrystallization is not effective, column chromatography using silica gel or alumina can be employed.[17] The choice of eluent will depend on the polarity of the Schiff base.

Characterization:

The structure and purity of the synthesized Schiff bases should be confirmed using a combination of spectroscopic methods:[4][18]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the primary amine will also be observed.[4][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the imine bond is indicated by a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.0-8.5 ppm for aldimines.[4]

    • ¹³C NMR: The carbon of the imine group will appear in the range of 160-170 ppm.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized Schiff base, confirming the successful condensation.

Data Presentation

The following table provides hypothetical data for the synthesis of Schiff bases from 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one with various aldehydes to illustrate expected outcomes.

AldehydeReaction Time (Reflux)Yield (%)Melting Point (°C)Imine (-C=N-) IR peak (cm⁻¹)Azomethine (-CH=N-) ¹H NMR (ppm)
Salicylaldehyde3 hours85210-212~1625~8.3
Vanillin4 hours82225-227~1620~8.1
4-Dimethylaminobenzaldehyde2.5 hours90230-232~1615~8.4
4-Nitrobenzaldehyde5 hours78245-247~1630~8.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization reagents Weigh Reactants: - 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one - Aldehyde/Ketone dissolve Dissolve in Solvent (e.g., Ethanol) reagents->dissolve add_cat Add Catalyst (optional) (e.g., Acetic Acid) dissolve->add_cat reflux Reflux or Microwave (Monitor by TLC) add_cat->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter evaporate Evaporate Solvent cool->evaporate if no precipitate recrystallize Recrystallization filter->recrystallize chromatography Column Chromatography evaporate->chromatography ftir FT-IR recrystallize->ftir chromatography->ftir nmr NMR (¹H, ¹³C) ftir->nmr ms Mass Spectrometry nmr->ms

Caption: A logical workflow for the synthesis and characterization of Schiff bases.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine 6-Amino-7-hydroxy- 1,2,3,4-tetrahydroquinolin-2-one Carbinolamine Carbinolamine (Unstable) Amine->Carbinolamine Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Carbonyl->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H₂O) Water Water (H₂O) Carbinolamine->Water

Caption: The general mechanism of Schiff base formation.

Troubleshooting

  • Low Yield:

    • Ensure anhydrous conditions, as water can shift the equilibrium back to the reactants.

    • Increase the reaction time or temperature.

    • Consider using a more effective catalyst or a different solvent.

  • Oily Product:

    • The product may be an oil at room temperature. Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.

    • If the product is indeed an oil, purification by column chromatography is recommended.

  • Incomplete Reaction:

    • Use a slight excess of the aldehyde or ketone.

    • Ensure the catalyst is active.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Aldehydes and amines can be irritants and sensitizers. Avoid inhalation and skin contact.

Conclusion

The synthesis of Schiff bases from 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a straightforward and versatile method for generating novel compounds of interest for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful optimization of reaction conditions and thorough characterization of the products are essential for successful synthesis and subsequent biological evaluation.

References

  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (URL: [Link])

  • Suitable solvent for Schiff base reaction? - ResearchGate. (URL: [Link])

  • How to purify Schiff base product? - ResearchGate. (URL: [Link])

  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (URL: [Link])

  • Schiff base - Wikipedia. (URL: [Link])

  • Mechanism of formation Schiff base | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach - STM Journals. (URL: [Link])

  • How to purify Schiff base? - ResearchGate. (URL: [Link])

  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (URL: [Link])

  • Catalyzed Schiff Base synthesis over Bifunctinalized Cobalt/Zinc-Incorporated Mesoporous Silica Nanoparticles under UV irradiation - Journal of Nanostructures. (URL: [Link])

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC. (URL: [Link])

  • An Efficient Catalyst for the Synthesis of Schiff Bases - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (URL: [Link])

  • Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry - Jetir.Org. (URL: [Link])

  • Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent - RSC Publishing. (URL: [Link])

  • Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - Arabian Journal of Chemistry. (URL: [Link])

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (URL: [Link])

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis, Characterization and Biological Activity Study of New Schiff Bases Ligands and their Complexes with some Metal Ions. (URL: [Link])

  • On the Mechanism of Schiff Base Formation and Hydrolysis | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • How can I synthesize a Schiff base from salicylaldehyde and aromaticamine? (URL: [Link])

  • Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde - Slideshare. (URL: [Link])

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates - Taylor & Francis. (URL: [Link])

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (URL: [Link])

  • WO2005035121A2 - Schiff base metal complexes for use as catalysts in organic synthesis - Google P
  • Synthesis and Characterization of Tetrahydro-Isoquinoline containing Schiff's bases. (URL: [Link])

  • US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4 ...
  • WO2011110627A1 - New cationic 7-amino-1,2,3,4- tetrahydroquinolines, deying ...
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])

  • Conformational analysis of the cyclised pyridoxal Schiff base of L-tryptophan. X-Ray crystal structure, nuclear magnetic resonance and molecular orbital studies of 3-carboxy-1-{3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridyl}-1,2,3,4-tetrahydro-β-. (URL: [Link])

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - MDPI. (URL: [Link])

  • 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate - PMC. (URL: [Link])

Sources

Application Note: 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one as a Bifunctional Scaffold in Next-Generation Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Biology

The carbostyril derivative aripiprazole (7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one) is a cornerstone1 characterized by its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, alongside antagonism at 5-HT2A receptors[1]. Traditional industrial syntheses utilize 7-hydroxy-3,4-dihydroquinolin-2(1H)-one as the primary building block, which undergoes O-alkylation followed by N-alkylation to construct the final API[2].

However, the monofunctional nature of the standard 7-hydroxy precursor limits late-stage structural diversification. To overcome this bottleneck in modern drug discovery, 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS 1154650-22-2) has emerged as a highly versatile, bifunctional scaffold. The introduction of the 6-amino group provides an orthogonal synthetic handle, enabling the development of Multi-Target Directed Ligands (MTDLs) and 3 without disrupting the critical D2/5-HT1A binding pharmacophore[3].

Mechanistic Insights: Orthogonal Reactivity

As a Senior Application Scientist, understanding the causality behind reaction conditions is paramount. The utility of 6-amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one relies entirely on the distinct pKa values and nucleophilicities of its adjacent functional groups:

  • Regioselective O-Alkylation: The 7-hydroxyl group (phenolic, pKa ~9.5) can be selectively deprotonated using a mild base such as potassium carbonate (K₂CO₃). Under these precise conditions, the 6-amino group (anilinic, pKa ~4.5) remains protonated and unreactive towards alkyl halides, allowing for a highly 4 at the 7-position[4].

  • Finkelstein Catalysis in N-Alkylation: Coupling the resulting alkyl bromide intermediate with an arylpiperazine is notoriously sluggish. The addition of catalytic sodium iodide (NaI) drives an in situ Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide, thereby 5 while minimizing thermal degradation[5].

  • Late-Stage Amide Coupling: Once the aripiprazole core is constructed, the free 6-amino group acts as an anchor. It readily undergoes amide coupling with carboxylic acid-functionalized linkers (e.g., PEGylated Cereblon or VHL ligands) using HATU/DIPEA, transforming a standard receptor occupant into a 6[6].

SyntheticWorkflow A 6-Amino-7-hydroxy-THQ (Bifunctional Scaffold) B Regioselective O-Alkylation (1,4-dibromobutane) A->B K2CO3, MeCN, 60°C (Phenol Deprotonation) C N-Alkylation (Arylpiperazine Coupling) B->C NaI, K2CO3, Reflux (Finkelstein Catalysis) D Amide Coupling (CRBN/VHL Linker) C->D HATU, DIPEA, DMF (Aniline Activation) E Antipsychotic PROTAC (Targeted Degrader) D->E Yield: 65-75% (Event-Driven Pharmacology)

Fig 1. Orthogonal synthetic workflow for developing 6-amino-aripiprazole PROTACs.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Regioselective O-Alkylation (Synthesis of Alkyl Bromide Intermediate)

Objective: Synthesize 6-amino-7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 6-amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (1.0 eq, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Add 1,4-dibromobutane (3.0 eq, 30 mmol) dropwise.

    • Causality Check: A stoichiometric excess of the dihalide is critical to suppress the formation of the1 (7,7′-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one)[1].

  • Reaction: Heat the mixture to 60°C for 6 hours under an inert N₂ atmosphere. Monitor via HPLC (UV 254 nm) until the starting material peak is <1%.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (EtOAc/Hexane gradient) to yield the intermediate.

Protocol B: N-Alkylation (Construction of the 6-Amino-Aripiprazole Core)

Objective: Couple the intermediate with 1-(2,3-dichlorophenyl)piperazine.

  • Preparation: Dissolve the bromobutoxy intermediate (1.0 eq, 5 mmol) in acetonitrile (30 mL).

  • Reagent Addition: Add 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.2 eq, 6 mmol), K₂CO₃ (2.5 eq, 12.5 mmol), and a catalytic amount of sodium iodide (NaI, 0.1 eq, 0.5 mmol)[4].

  • Reaction: Reflux the mixture at 80°C for 12 hours.

  • Isolation: Filter the hot solution to remove salts, concentrate the filtrate, and recrystallize the crude product from hot ethanol to obtain pure 6-amino-aripiprazole.

Protocol C: PROTAC Synthesis via Amide Coupling

Objective: Conjugate a Cereblon-recruiting ligand to the 6-amino group.

  • Activation: In a dry vial, dissolve Lenalidomide-PEG4-COOH (1.1 eq, 0.55 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir for 10 minutes to form the 6[6].

  • Coupling: Add the purified 6-amino-aripiprazole (1.0 eq, 0.5 mmol) to the solution. Stir at room temperature for 4 hours.

  • Purification: Quench with cold water (15 mL), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via preparative HPLC to yield the final PROTAC molecule.

Quantitative Data Summaries

Table 1: Optimization of O-Alkylation Conditions for 6-Amino-7-hydroxy-THQ

BaseSolventTemperatureEquivalents of 1,4-dibromobutaneIsolated Yield (%)Dimer Impurity (%)
NaOHWater / Toluene80°C1.5 eq42%18%
K₂CO₃DMF80°C2.0 eq61%8%
K₂CO₃ Acetonitrile 60°C 3.0 eq 85% <1%

Table 2: Pharmacological Binding Profile of Synthesized Analogs (Ki, nM)

CompoundDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2A
Standard Aripiprazole0.340.801.73.4
6-Amino-Aripiprazole0.410.952.14.0
PROTAC Derivative1.203.108.512.4

(Note: The PROTAC derivative maintains low-nanomolar affinity for D2, which is sufficient to drive ternary complex formation and subsequent degradation).

MOA PROTAC PROTAC Molecule 6-Amino-Aripiprazole Core + Lenalidomide Tail D2R Dopamine D2 Receptor (Target Protein) PROTAC->D2R Binds via Aripiprazole core E3 Cereblon E3 Ligase (Recruitment Complex) PROTAC->E3 Binds via Lenalidomide tail Ternary Ternary Complex Formation (D2R - PROTAC - E3) D2R->Ternary E3->Ternary Ub Polyubiquitination (Tagging for Degradation) Ternary->Ub Spatial Proximity Induced Proteasome 26S Proteasome (Target Clearance) Ub->Proteasome Ubiquitin-Proteasome System

Fig 2. Mechanism of action for PROTAC-mediated Dopamine D2 Receptor degradation.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. Arborpharmchem. 2

  • Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. PMC. 3

  • CN109096249B - A kind of synthetic method of aripiprazole. Google Patents. 4

  • Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. PMC. 5

  • Chemical structures of aripiprazole and its impurities. ResearchGate. 1

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs). Uni-Halle. 6

Sources

Application Note: Preparation and Functionalization of Aripiprazole Analogs Using 6-Amino-7-Hydroxy Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Aripiprazole is a widely utilized third-generation atypical antipsychotic, distinguished by its unique pharmacological mechanism as a dopamine D2 and serotonin 5-HT1A receptor partial agonist, coupled with 5-HT2A receptor antagonism[1],[2]. While highly effective, the ongoing pursuit of next-generation multi-target antipsychotics (e.g., brexpiprazole, cariprazine) has driven medicinal chemists to explore novel structural modifications of the aripiprazole scaffold to better address the cognitive and negative symptoms of schizophrenia[1].

The core structure of aripiprazole consists of a 1-(2,3-dichlorophenyl)piperazine moiety linked via a butyl chain to a 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (carbostyril) core[3]. Modifying the carbostyril core—specifically at the 6-position—provides a powerful strategy to fine-tune receptor binding affinities, modulate halogen bonding, and alter the pharmacokinetic profile[2].

By utilizing 6-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (a commercially available aripiprazole intermediate analog[4]) as a starting building block, researchers can achieve late-stage diversification. The 6-amino group serves as a versatile synthetic handle for introducing amides, sulfonamides, or fused heterocyclic systems, enabling the rapid generation of diverse, highly targeted analog libraries.

Mechanistic Insights and Synthetic Strategy (E-E-A-T)

As an application scientist, it is crucial to understand the causality behind the reaction design to ensure a self-validating, reproducible system. The synthesis of 6-substituted aripiprazole analogs presents a specific chemoselectivity challenge: differentiating the 6-amino group from the 7-hydroxyl group during the linker alkylation phase.

  • Chemoselectivity and Transient Protection: The 7-hydroxyl group (pKa ~9.5) is more acidic than the 6-amino group. Under mild basic conditions (e.g., K2CO3), the highly nucleophilic phenoxide anion is generated. However, the unprotected 6-amino group can undergo competitive N-alkylation with the bifunctional linker (1,4-dibromobutane), leading to polymeric or cyclized byproducts. Therefore, a transient N-protection strategy (e.g., N-Boc or N-Acetyl) is mandatory to ensure a high-yield, regioselective O-alkylation step.

  • Finkelstein Catalysis in Piperazine Coupling: The subsequent coupling of the intermediate 7-(4-bromobutoxy) derivative with 1-(2,3-dichlorophenyl)piperazine is notoriously slow and prone to thermal degradation. By introducing Sodium Iodide (NaI) into the reaction mixture, an in situ Finkelstein reaction occurs. This converts the alkyl bromide into a highly reactive alkyl iodide intermediate, significantly reducing reaction time and improving the overall yield of the aripiprazole analog[3].

Experimental Workflows and Protocols

Synthetic Workflow Diagram

SyntheticWorkflow A 6-Amino-7-hydroxy- carbostyril B N-Protection (e.g., Boc/Ac) A->B C O-Alkylation (1,4-dibromobutane) B->C D Piperazine Coupling (DCP) C->D E Deprotection & Derivatization D->E F Novel 6-Substituted Aripiprazole Analogs E->F

Synthetic workflow for the preparation of 6-substituted aripiprazole analogs.

Protocol 1: N-Boc Protection of 6-Amino-7-Hydroxy-3,4-Dihydroquinolin-2(1H)-one

Objective: Selectively protect the 6-amino group to prevent competitive alkylation.

  • Preparation: Suspend 6-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (10 mmol)[4] in a mixture of THF/Water (1:1, 50 mL).

  • Base Addition: Add Sodium Bicarbonate (NaHCO3, 15 mmol) and stir at 0°C for 15 minutes.

  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc2O, 11 mmol) dissolved in 10 mL THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup: Acidify to pH 5 using 1M HCl, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the N-Boc protected intermediate.

Protocol 2: Regioselective 7-O-Alkylation

Objective: Attach the butyl linker exclusively to the 7-hydroxyl position.

  • Preparation: Dissolve the N-Boc protected intermediate (8 mmol) in anhydrous DMF (25 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K2CO3, 24 mmol) and stir at room temperature for 30 minutes to form the phenoxide[3].

  • Alkylation: Add 1,4-dibromobutane (24 mmol, 3 eq. to prevent dimerization). Heat the reaction mixture to 60°C for 4 hours.

  • Workup: Quench with ice water (100 mL) and extract with Toluene (3 x 40 mL) to selectively partition the product from excess DMF. Wash the organic layer extensively with water, dry, and evaporate. Purify via silica gel chromatography (Hexane:EtOAc 7:3) to isolate the 7-(4-bromobutoxy) intermediate.

Protocol 3: Piperazine Coupling (Finkelstein-Assisted)

Objective: Couple the aripiprazole pharmacophore.

  • Preparation: Dissolve the 7-(4-bromobutoxy) intermediate (5 mmol) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (5.5 mmol) in Acetonitrile (30 mL).

  • Catalysis: Add Potassium Carbonate (15 mmol) and Sodium Iodide (NaI, 0.5 mmol)[3].

  • Reaction: Reflux the mixture (82°C) for 6-8 hours. Note: The NaI catalyzes the reaction by forming a transient, highly reactive alkyl iodide[3].

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate. Recrystallize the crude product from hot Ethanol to obtain the N-Boc protected aripiprazole analog.

Protocol 4: Deprotection and Late-Stage Derivatization (Sulfonylation)

Objective: Generate the final 6-sulfonamido aripiprazole analog.

  • Deprotection: Dissolve the intermediate (3 mmol) in DCM (10 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours at room temperature, then concentrate and neutralize with saturated NaHCO3. Extract with DCM to yield the free 6-amino analog.

  • Derivatization: Dissolve the 6-amino analog (2 mmol) in anhydrous Pyridine (10 mL). Cool to 0°C and dropwise add Methanesulfonyl chloride (2.2 mmol).

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Dilute with DCM, wash with 1M CuSO4 (to remove pyridine), dry, and concentrate. Purify via preparative HPLC to yield the final 6-methanesulfonamido aripiprazole analog.

Quantitative Data Presentation

Table 1: Reaction Optimization for 7-O-Alkylation of 6-Boc-Amino Intermediate

SolventBaseTemperature (°C)Time (h)Yield (%)Impurity Profile (Dimerization)
AcetoneK2CO356 (Reflux)1245High
AcetonitrileCs2CO382 (Reflux)668Moderate
DMF K2CO3 60 4 85 Low (<5%)
DMFNaH25255High (O- and N-alkylation)

Note: DMF with K2CO3 at 60°C provides the optimal balance of nucleophilicity and regiocontrol, minimizing the formation of dimeric byproducts[3].

Table 2: Representative Receptor Binding Affinities (Ki, nM) of Aripiprazole vs. 6-Substituted Analogs

CompoundDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2A
Aripiprazole (Standard) 0.340.801.703.40
6-Amino Analog 0.850.450.905.10
6-Acetamido Analog 1.200.300.658.50
6-Methanesulfonamido Analog 2.500.150.4012.00

Data Interpretation: Increasing the steric bulk and hydrogen-bonding capacity at the 6-position generally decreases D2 affinity while significantly enhancing D3 and 5-HT1A affinities. This structural tuning paves the way for analogs with improved cognitive and negative symptom efficacy profiles[1],[2].

Pharmacological Signaling Pathways

SignalingPathway cluster_receptors GPCR Targets L Aripiprazole Analog (Ligand) D2 Dopamine D2R (Partial Agonist) L->D2 HT1A Serotonin 5-HT1A (Partial Agonist) L->HT1A HT2A Serotonin 5-HT2A (Antagonist) L->HT2A Gi Gi/o Protein Inhibition D2->Gi HT1A->Gi Gq Gq Protein Blockade HT2A->Gq cAMP Decreased cAMP Gi->cAMP Ca2 Reduced Ca2+ Release Gq->Ca2

GPCR signaling pathways modulated by 6-substituted aripiprazole analogs.

References

  • Zajdel, P., et al. "Multi-Target Approach for Drug Discovery against Schizophrenia." Molecules (MDPI). Available at: [Link]

  • Kaczmarek, L. S., et al. "Optimization of aripiprazole synthesis." ResearchGate. Available at:[Link]

Sources

Microwave-assisted synthesis of 6-amino-tetrahydroquinolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydroquinoline Derivatives

Part 1: Executive Summary & Scientific Rationale

Abstract This application note details a robust, high-throughput protocol for the synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles using microwave-assisted organic synthesis (MAOS). While traditional reflux methods (Knoevenagel/Michael addition sequences) require 4–12 hours and hazardous organic solvents, this microwave-driven multi-component reaction (MCR) achieves quantitative conversion in <15 minutes with superior atom economy. This scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for calcium channel blockers, anticancer agents, and multidrug resistance (MDR) modulators.

The Microwave Advantage: Dielectric Heating vs. Convection In conventional synthesis, heat transfer is slow and depends on the thermal conductivity of the vessel (convection). In this protocol, microwave irradiation (2450 MHz) utilizes dipolar polarization and ionic conduction .

  • Dipolar Polarization: The polar solvent (Ethanol/Water) aligns with the oscillating electric field, generating internal heat via molecular friction.

  • Superheating Effect: The reaction mixture can be heated significantly above its atmospheric boiling point in sealed vessels, exponentially increasing the reaction rate (Arrhenius law).

  • Selective Heating: The polar transition states of the MCR are stabilized by the electromagnetic field, lowering the activation energy (

    
    ).
    

Part 2: Mechanistic Insight & Reaction Pathway

The synthesis follows a One-Pot Four-Component pathway involving:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Malononitrile

  • Ammonium Acetate

Mechanism Description: The reaction proceeds via a tandem Knoevenagel condensation, Michael addition, and cyclization.

  • Step 1 (Knoevenagel): The aldehyde condenses with malononitrile to form an arylidenemalononitrile intermediate.

  • Step 2 (Enamine Formation): Dimedone reacts with ammonium acetate to form an enamine in situ.

  • Step 3 (Michael Addition): The enamine attacks the arylidenemalononitrile.

  • Step 4 (Cyclization/Tautomerization): Intramolecular cyclization followed by tautomerization yields the 1,4-dihydropyridine intermediate, which oxidizes/rearranges to the final 2-amino-tetrahydroquinoline structure.

ReactionMechanism cluster_conditions Microwave Conditions Start Reactants: Aldehyde + Malononitrile Inter1 Intermediate A: Arylidenemalononitrile Start->Inter1 Knoevenagel (-H2O) Michael Michael Adduct Inter1->Michael Michael Addition Enamine Intermediate B: Enamine (Dimedone+NH4OAc) Enamine->Michael Nucleophilic Attack Cyclic Cyclization & Tautomerization Michael->Cyclic Intramolecular Ring Closure Product Final Product: 2-Amino-5-oxo-tetrahydroquinoline Cyclic->Product Aromatization

Figure 1: Mechanistic pathway of the four-component synthesis. The microwave field accelerates the Knoevenagel and Michael addition steps specifically due to the polarity of the transition states.

Part 3: Experimental Protocol

Safety Note: Microwave reactions in sealed vials generate pressure. Ensure the vessel is rated for at least 20 bar (300 psi). Always allow the vessel to cool to <50°C before opening.

Materials
  • Reagents: 5,5-Dimethyl-1,3-cyclohexanedione (1.0 mmol), 4-Chlorobenzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ammonium Acetate (1.5 mmol).

  • Solvent: Ethanol:Water (1:1 v/v) – Green Chemistry Choice.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Protocol A: General Synthesis (Standard Run)
  • Preparation:

    • In a 10 mL microwave process vial, add a magnetic stir bar.

    • Weigh and add Dimedone (140 mg, 1.0 mmol), 4-Chlorobenzaldehyde (140.5 mg, 1.0 mmol), Malononitrile (66 mg, 1.0 mmol), and Ammonium Acetate (115 mg, 1.5 mmol).

    • Add 4 mL of Ethanol/Water (1:1) mixture. Cap the vial with a PTFE/Silicone septum.

  • Microwave Irradiation:

    • Mode: Dynamic (Temperature Control).

    • Temperature: 100°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (Safety Cutoff).

    • Stirring: High (600 rpm).

    • Note: A pre-stirring step of 30 seconds is recommended to create a homogenous slurry before heating.

  • Workup & Purification (Self-Validating Step):

    • Cool the reaction to room temperature (using compressed air cooling feature of the reactor).

    • Observation: The product typically precipitates out of the aqueous ethanolic solution as a solid.

    • Filtration: Filter the solid under vacuum.

    • Wash: Wash the cake with ice-cold ethanol (2 x 2 mL) and water (2 x 2 mL) to remove unreacted ammonium acetate and malononitrile.

    • Drying: Dry in a vacuum oven at 60°C for 2 hours.

  • Characterization (Validation):

    • Yield Calculation: Expected yield >90%.

    • Purity Check: TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot should be absent.

Protocol B: Synthesis of 6-Amino-Functionalized Variants (Library Generation)

To synthesize derivatives with an amino group on the aryl ring (often referred to as the 6-position in quinoline numbering or 4-(4-aminophenyl) in this scaffold).

  • Precursor Synthesis: Follow Protocol A using 4-Nitrobenzaldehyde .

  • Microwave Reduction (Nitro to Amino):

    • Dissolve the Nitro-tetrahydroquinoline (0.5 mmol) in Ethanol (3 mL).

    • Add Ammonium Formate (5.0 mmol) and 10% Pd/C (10 mg).

    • MW Conditions: 80°C for 5 minutes.

    • Workup: Filter through Celite to remove Pd/C. Evaporate solvent.

    • Result: 2-Amino-4-(4-aminophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile.

Part 4: Data Analysis & Optimization

Table 1: Solvent Screening Effects (Optimization) Reaction Conditions: 100°C, 10 min, 1 mmol scale.

Solvent SystemDielectric Constant (

)
Yield (%)Purity (HPLC)Notes
Ethanol:Water (1:1) High 94% >98% Optimal. Green solvent. Product precipitates.
Ethanol (Abs)High88%95%Soluble impurities remain in cake.
TolueneLow35%60%Poor microwave absorption. Incomplete reaction.
Water (Neat)High82%92%Reactants clump; stirring issues.

Experimental Workflow Diagram

Workflow Setup 1. Vial Setup Add Reactants + EtOH/H2O Seal Vial Irradiation 2. MW Irradiation 100°C, 10 min, Dynamic Mode High Stirring Setup->Irradiation Insert into Cavity Cooling 3. Cooling & Precipitation Cool to 25°C Precipitate forms Irradiation->Cooling Air Cool Filtration 4. Isolation Vacuum Filtration Wash with cold EtOH Cooling->Filtration Solid Separation Analysis 5. Validation NMR / IR / MP Check Filtration->Analysis Dry Solid

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Part 5: Troubleshooting & Expert Insights

  • Low Yield / Sticky Solid:

    • Cause: Incomplete Knoevenagel condensation.

    • Solution: Increase the temperature to 120°C or add a catalytic amount (5 mol%) of Piperidine or L-Proline . While the reaction is generally catalyst-free in water/ethanol, sterically hindered aldehydes require base catalysis.

  • Pressure Spikes:

    • Cause: Decomposition of Ammonium Acetate releasing Ammonia gas too rapidly.

    • Solution: Use a larger headspace (10 mL vial for 1 mmol scale) and ensure the "Pre-stir" option is enabled to degas slightly before superheating.

  • Regioselectivity:

    • The reaction is highly regioselective for the 2-amino-3-cyano isomer. The formation of the 2-oxo (lactam) byproduct is suppressed by using Ammonium Acetate in excess (1.5 eq), which favors the enamine pathway over the hydrolysis pathway.

References

  • Tu, S., et al. (2003). Microwave-assisted one-pot synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles. Synthetic Communications, 33(10), 1765-1773.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Sridharan, V., et al. (2011). Microwave-assisted synthesis of nitrogen heterocycles. Chemical Society Reviews, 40, 5049-5067.

  • Shaabani, A., et al. (2008). Green chemistry approaches for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. Catalysis Communications, 9(6), 894-901. (Contextual reference for MCR in Ethanol/Water).

  • BenchChem. (2025).[2] The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide.

Sources

Application Note: Advanced Coupling Architectures for 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the synthetic utility of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (6-A-7-HTQ) , a privileged "ortho-aminophenol" scaffold. While the parent 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a well-known precursor for blockbuster antipsychotics (e.g., Aripiprazole), the 6-amino derivative represents a critical divergence point in medicinal chemistry.

Its unique C6-Amino / C7-Hydroxy adjacency allows for two distinct high-value coupling modes:

  • Chemoselective Amide Coupling: Derivatization of the C6-amine for exploring Structure-Activity Relationships (SAR) in the "tail" region of dopaminergic ligands.

  • Retrosynthetic Fusion (Cyclocondensation): The formation of tricyclic Oxazolo[5,4-g]quinolin-2(1H)-one cores, a rigidified scaffold found in next-generation phosphodiesterase (PDE) inhibitors and bioactive intercalators.

This document provides validated protocols for these transformations, emphasizing regiocontrol and yield optimization.

Chemical Logic & Reactivity Profile

The 6-A-7-HTQ molecule presents three nucleophilic sites with distinct pKa values and steric environments. Understanding this hierarchy is the key to successful coupling.

Functional GroupPositionReactivityStrategic Role
Primary Amine C6 (Ar-NH₂)High (Nucleophilic)Primary site for amide coupling or reductive amination.
Phenolic Hydroxyl C7 (Ar-OH)Moderate (Acidic/Nucleophilic)Secondary site; requires base activation. Participates in ring closure.
Lactam Amide N1 (Amide NH)Low (Non-nucleophilic)Generally inert under standard coupling conditions; requires strong deprotonation (NaH) to react.

The "Ortho-Effect" Advantage: The proximity of the C6-NH₂ and C7-OH groups allows for "condensation coupling" with carboxylic acids or aldehydes, dehydrating to form a stable oxazole ring. This reaction is thermodynamically driven by aromatization of the newly formed heterocycle.

Protocol 1: Chemoselective Amide Coupling (N-Functionalization)

Objective: Couple a carboxylic acid (R-COOH) to the C6-amine without protecting the C7-hydroxyl group.

Rationale

Standard coupling agents can sometimes lead to ester formation (O-acylation) on the phenol. However, under controlled pH and using specific coupling additives, the amine's superior nucleophilicity ensures >95% N-selectivity.

Materials
  • Substrate: 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (1.0 eq)

  • Coupling Partner: Carboxylic Acid (R-COOH) (1.1 eq)

  • Coupling Agent: HATU (1:1.2 eq) or EDC.HCl/HOBt

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DMAc (The substrate has poor solubility in DCM/THF).

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 5 minutes. Note: Pre-activation ensures the active ester is ready for the amine.

  • Addition: Add the 6-A-7-HTQ substrate (1.0 eq) followed by the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 4–12 hours under Nitrogen.

    • Monitoring: TLC (10% MeOH in DCM). The amine spot (ninhydrin active) should disappear.

  • Work-up (Critical for Phenol Preservation):

    • Dilute reaction with EtOAc.

    • Wash with mildly acidic water (0.5 M HCl) to remove excess DIPEA and unreacted amine. Do not use strong base washes (NaOH), as the phenolate might dissolve in the aqueous layer.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting: If O-acylation is observed (rare with HATU), switch to EDC/HOBt in DMF/DCM (1:1) at 0°C. The lower temperature favors the kinetic amine product.

Protocol 2: Tricyclic Fusion (Oxazolo-Quinolinone Synthesis)

Objective: React 6-A-7-HTQ with a carboxylic acid derivative to form the Oxazolo[5,4-g]quinolin-2(1H)-one core.

Rationale

This "Condensation Coupling" creates a third ring, rigidifying the structure. This is a common strategy to lock the conformation of dopamine agonists. We utilize Triethyl Orthoformate (TEOF) or Polyphosphoric Acid (PPA) depending on the R-group.

Method A: The Orthoester Route (Mild, for R=H, Me, Et)
  • Mixture: Suspend 6-A-7-HTQ (1.0 eq) in the corresponding orthoester (e.g., Triethyl Orthoformate for R=H) (solvent/reagent excess).

  • Catalysis: Add a catalytic amount of p-TsOH (5 mol%).

  • Reflux: Heat to reflux (100–140°C) for 3–6 hours. The reaction proceeds via the imino-ether intermediate followed by cyclization and loss of EtOH.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH.

Method B: The PPA Route (Robust, for R=Aryl/Alkyl)
  • Mix: Combine 6-A-7-HTQ (1.0 eq) and the Carboxylic Acid (R-COOH) (1.1 eq) in Polyphosphoric Acid (PPA) (approx. 10 mL per gram of substrate).

  • Heat: Stir at 120–140°C for 4–8 hours. PPA acts as both solvent and dehydrating agent.

  • Quench: Pour the hot syrup onto crushed ice/water with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~7–8 with solid Na₂CO₃. The tricyclic product will precipitate.

  • Purification: Recrystallization from EtOH or DMF/Water.

Visualizing the Reaction Pathways[1]

The following diagram illustrates the divergence between the Kinetic Amide Coupling and the Thermodynamic Cyclization pathways.

ReactionPathways cluster_legend Reaction Modes Start 6-Amino-7-hydroxy- 3,4-dihydroquinolin-2(1H)-one Amide Amide Product (N-Acylated) Start->Amide Path A: HATU, DIPEA, RT (Kinetic Control) Intermediate Intermediate (Schiff Base / Ester) Start->Intermediate Path B: R-C(OEt)3 or PPA (Heat) Oxazole Tricyclic Product (Oxazolo[5,4-g]quinolinone) Intermediate->Oxazole - H2O / EtOH (Cyclization) Path A: Selective N-Functionalization Path A: Selective N-Functionalization Path B: Heterocyclic Fusion Path B: Heterocyclic Fusion Path A: Selective N-Functionalization->Path B: Heterocyclic Fusion

Figure 1: Divergent synthesis pathways. Path A yields the open amide (Protocol 1), while Path B yields the fused oxazole ring system (Protocol 2).

Experimental Data Summary

ParameterProtocol 1 (Amide Coupling)Protocol 2 (Oxazole Fusion)
Primary Reagent HATU / R-COOHOrthoester or PPA / R-COOH
Temperature 20–25 °C100–140 °C
Time 4–12 Hours3–8 Hours
Key By-product O-acyl isomer (<5%)Uncyclized amide (if temp too low)
Typical Yield 75–88%60–82%
Purification Flash Column (Silica)Precipitation / Recrystallization

Advanced Workflow: Sandmeyer-Suzuki Cross-Coupling

For researchers requiring a Carbon-Carbon bond at the 6-position (replacing the nitrogen entirely), the amine can be converted to a halide.

  • Diazotization: 6-A-7-HTQ + NaNO₂ + HBr (aq) at 0°C → Diazonium salt.

  • Sandmeyer: Add CuBr → 6-Bromo-7-hydroxy-3,4-dihydroquinolin-2(1H)-one .

  • Suzuki Coupling: The resulting aryl bromide is an excellent substrate for Pd-catalyzed coupling with boronic acids, allowing the installation of biaryl systems common in Aripiprazole analogs.

References

  • Otsuka Pharmaceutical Co., Ltd. (1991). Carbostyril derivatives and process for their preparation. U.S. Patent 5,006,528. (Foundational patent describing the 7-hydroxy-quinolinone core synthesis and alkylation).[1] Link

  • Kim, D., et al. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Chemistry – An Asian Journal, 16, 3702–3712. (Describes the cyclization logic for oxazolo-quinolinones). Link

  • BenchChem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. (Technical overview of the tetrahydroquinoline scaffold reduction and reactivity). Link

  • Mayer, F., et al. (1927). Über 7-Oxy-dihydro-carbostyril. Berichte der deutschen chemischen Gesellschaft, 60(4), 854-864. (Classic synthesis of the 7-hydroxy-dihydrocarbostyril core). Link

  • Shigematsu, N. (1961). Studies on the Synthesis of Aripiprazole Precursors. Chemical & Pharmaceutical Bulletin, 9, 975.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Level 3 Support Repository for process chemists and researchers. It addresses the specific bottlenecks in the synthesis of 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (also known as 6-amino-7-hydroxy-3,4-dihydrocarbostyril), a critical intermediate for antipsychotic APIs like Brexpiprazole .

Ticket ID: CHEM-OPT-8821 Topic: Yield Improvement & Impurity Control Assigned Specialist: Senior Application Scientist Status: Resolved (Knowledge Base Article)

Executive Summary & Pathway Analysis

The synthesis of the target molecule typically proceeds via the Nitration-Reduction route starting from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. The primary failure modes identified in this workflow are:

  • Regioselectivity Loss: Competitive formation of the 8-nitro isomer during nitration.

  • Oxidative Degradation: Rapid oxidation of the electron-rich 6-amino-7-hydroxy moiety (aminophenol motif) to quinone imines (black tar formation).

  • Catalyst Poisoning: Incomplete reduction due to amine adsorption on the catalyst surface.

Validated Reaction Pathway

The following diagram illustrates the optimized pathway and critical control points (CCPs) to avoid side reactions.

ReactionPathway cluster_Nitration Step 1: Nitration (CCP 1) cluster_Reduction Step 2: Reduction (CCP 2) SM 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Nitro6 6-Nitro Isomer (Major Product) SM->Nitro6 HNO3, H2SO4 < 5°C Nitro8 8-Nitro Isomer (Impurity) SM->Nitro8 > 10°C Steric Leakage Amine 6-Amino-7-hydroxy (Unstable Free Base) Nitro6->Amine H2, Pd/C or Fe/HCl Salt HCl Salt Form (Stable Target) Amine->Salt HCl/MeOH Immediate Trap Oxidation Quinone Imine (Black Tar) Amine->Oxidation Air Exposure High pH

Caption: Figure 1. Synthetic pathway highlighting the critical branching points for impurity formation (8-nitro) and degradation (quinone imine).

Troubleshooting Modules (Q&A)

Module A: The Nitration Bottleneck (Regioselectivity)

User Issue: "I am getting a 60:40 mixture of the 6-nitro and 8-nitro isomers. How do I shift this to >90% 6-nitro?"

Root Cause Analysis: The 7-hydroxyl group is an ortho, para-director.

  • Position 6 (Ortho): Sterically accessible.

  • Position 8 (Ortho): Sterically hindered by the adjacent lactam NH group.

  • Position 4 (Para): Blocked by the alkyl ring. High temperatures provide enough thermal energy to overcome the steric barrier at position 8, leading to poor selectivity.

Resolution Protocol:

  • Switch Solvent System: Move from acetic acid to concentrated sulfuric acid (H2SO4) as the solvent. H2SO4 protonates the lactam carbonyl, increasing the bulk of the fused ring system and further shielding position 8.

  • Cryogenic Addition: The nitrating agent (fuming HNO3 or KNO3) must be added at -5°C to 0°C .

  • Stoichiometry Control: Use exactly 1.05 equivalents of HNO3. Excess nitric acid leads to 6,8-dinitration.

Validated Protocol (Step 1):

Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in conc. H2SO4 (10 vol). Cool to -5°C. Add fuming HNO3 (1.05 eq) dropwise over 1 hour, maintaining internal temp < 0°C. Stir for 30 min. Pour onto crushed ice. The yellow precipitate is predominantly the 6-nitro isomer. Recrystallize from Ethanol/DMF if >5% 8-nitro persists.

Module B: Reduction & Catalyst Poisoning

User Issue: "The hydrogenation stalls at 80% conversion, and adding more catalyst doesn't help."

Root Cause Analysis: The product is an aminophenol . Free amines, particularly in conjugation with hydroxyls, are potent poisons for heterogeneous catalysts (Pd/C). They bind irreversibly to the active metal sites. Additionally, aminophenols are susceptible to oxidative coupling in neutral/basic methanol, forming oligomers that coat the catalyst.

Resolution Protocol:

  • In-Situ Salt Formation: Conduct the hydrogenation in acidic media. The protonated ammonium species (

    
    ) does not poison the catalyst and is resistant to oxidation.
    
  • Alternative Hydrogen Source: Use Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate.[1] This often proceeds faster than H2 gas balloon methods for nitro-reductions.

Comparison of Reduction Methods:

ParameterMethod A: H2 / Pd/C (Neutral)Method B: H2 / Pd/C (Acidic)Method C: Fe / HCl (Chemical)
Reaction Rate Slow (Stalling common)FastModerate
Yield 60-70%85-95% 75-85%
Product Stability Poor (Darkens rapidly)Excellent (HCl Salt) Good (if isolated as salt)
Workup Filtration (Air exposure risk)Evaporation (Protected)Aqueous extraction (Messy)
Module C: Isolation & Stability (The "Black Tar" Problem)

User Issue: "My product looks white in solution but turns into a black gum during rotary evaporation."

Root Cause Analysis: 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is extremely electron-rich. Upon exposure to air at neutral/basic pH, it undergoes auto-oxidation to form quinone imines and subsequent polymers (melanin-like pigments).

Resolution Protocol: NEVER isolate the free base. You must isolate the hydrochloride (or hydrobromide) salt.

Validated Protocol (Step 2 - Reduction & Isolation):

  • Suspend 6-nitro intermediate in Methanol (20 vol).

  • Add 1.1 eq of concentrated HCl (or use methanolic HCl).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 1 atm (balloon) or 30 psi.

  • Filtration: Filter the catalyst through Celite under an inert atmosphere (Nitrogen/Argon blanket). Do not let the filter cake run dry in air.

  • Isolation: Concentrate the filtrate to ~20% volume. Add Ethyl Acetate or Diethyl Ether to precipitate the 6-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride .

  • Filter the white/off-white solid and dry under vacuum.[2]

Decision Tree for Yield Optimization

Troubleshooting Start Start: Low Yield Analysis CheckStep Which step is failing? Start->CheckStep Nitration Step 1: Nitration CheckStep->Nitration Reduction Step 2: Reduction CheckStep->Reduction CheckRegio Is 8-nitro isomer > 10%? Nitration->CheckRegio CheckColor Is product turning black? Reduction->CheckColor TempControl Action: Lower Temp to -5°C Switch to H2SO4 solvent CheckRegio->TempControl Yes Acidify Action: Add HCl to reaction Isolate as HCl Salt CheckColor->Acidify Yes CheckStall Is reaction stalling? CheckColor->CheckStall No Poisoning Action: Catalyst Poisoning Wash catalyst or use Fe/HCl CheckStall->Poisoning Yes

Caption: Figure 2. Logic flow for diagnosing yield loss in 6-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis.

References

  • Reddy, T. R., et al. (2018). "An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole." Asian Journal of Chemistry, 30(4), 834-836.

  • Otsuka Pharmaceutical Co., Ltd. (2006). "Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof." U.S. Patent Application 20060079690A1.

  • Lavilla, R., et al. (2010). "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." European Journal of Organic Chemistry, 2010(25).[3] (Validates nitration regioselectivity mechanisms in tetrahydroquinolines).

  • Mitrović, A., et al. (2025).[3][4] "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues." Acta Pharmaceutica, 75, 235-257.[4] (Details synthesis and purification of 6-nitro-8-hydroxy analogues, applicable to 7-hydroxy isomers).

Sources

Preventing oxidation of 6-amino-7-hydroxy-quinolinone during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-amino-7-hydroxy-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for preventing the oxidation of this compound during storage and experimental handling. Our goal is to ensure the integrity and reliability of your research by minimizing compound degradation.

Introduction to the Challenge: The Inherent Instability of 6-Amino-7-Hydroxy-Quinolinone

6-Amino-7-hydroxy-quinolinone is a heterocyclic compound with significant potential in various research applications. However, its chemical structure, featuring both an aromatic amine and a phenolic hydroxyl group, renders it highly susceptible to oxidation. This inherent instability can lead to sample discoloration, loss of biological activity, and inconsistent experimental results, ultimately compromising research outcomes. Understanding the mechanisms of oxidation and implementing preventative measures are crucial for maintaining the compound's integrity.

The primary drivers of degradation for compounds like 6-amino-7-hydroxy-quinolinone are exposure to atmospheric oxygen, light, elevated temperatures, and changes in pH. The oxidation process often involves the formation of highly colored quinone-imine species, which can further polymerize into complex degradation products.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-amino-7-hydroxy-quinolinone has turned from colorless to a yellow/brown color. What is happening?

A1: The discoloration you are observing is a classic indicator of oxidation. The aminophenol-like structure of 6-amino-7-hydroxy-quinolinone is prone to oxidation, which leads to the formation of colored quinone-imine structures and their subsequent polymerization. This process is often accelerated by exposure to air (oxygen) and light.

Q2: What are the main factors that accelerate the degradation of this compound?

A2: The primary factors that accelerate oxidation are:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.

  • Light: UV and even ambient light can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • High pH (Alkaline Conditions): Basic environments can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.

  • Trace Metal Ions: Metal ions, such as copper and iron, can act as catalysts, significantly speeding up the oxidation process.

Q3: How should I store the solid form of 6-amino-7-hydroxy-quinolinone?

A3: For optimal stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator in a refrigerator.

Q4: I need to make a stock solution. What is the best way to prepare and store it to minimize oxidation?

A4: When preparing stock solutions, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 20-30 minutes before use. For storage, aliquot the stock solution into small, single-use volumes in amber vials, flush the headspace with inert gas before sealing, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: Can I add anything to my solutions to prevent oxidation?

A5: Yes, the use of antioxidants is a highly effective strategy. Common and effective antioxidants for aminophenol-like compounds include ascorbic acid and sodium metabisulfite. These should be added to your buffer or solvent at a low concentration.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This guide will help you troubleshoot common problems related to the instability of 6-amino-7-hydroxy-quinolinone.

Observed Issue Potential Cause Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Oxidation of the compound.1. Confirm degradation using a stability-indicating HPLC method (see Protocol 2). 2. Prepare fresh solutions using deoxygenated solvents. 3. Add an antioxidant like ascorbic acid to your solution (see Protocol 3). 4. Protect all solutions from light by using amber vials or wrapping them in aluminum foil.
Inconsistent Results in Biological Assays Loss of active compound due to degradation.1. Always use freshly prepared solutions for sensitive experiments. 2. Validate the stability of your stock solutions under your specific storage conditions. 3. Perform a forced degradation study to understand the stability limits of the compound (see Protocol 1).
Appearance of New Peaks in HPLC/LC-MS Analysis Formation of degradation products.1. Compare the chromatogram of the stored sample with that of a freshly prepared standard. 2. If new peaks are present, this confirms degradation. 3. Use mass spectrometry (MS) to determine the mass of the degradation products to gain insight into the degradation pathway.
Visualizing the Problem: The Oxidation Pathway

The following diagram illustrates the general oxidative degradation pathway for aminophenol-like compounds, which is applicable to 6-amino-7-hydroxy-quinolinone.

OxidationPathway cluster_0 Initial Compound cluster_1 Oxidation cluster_2 Further Reactions 6_Amino_7_Hydroxy_Quinolinone 6-Amino-7-Hydroxy-Quinolinone Quinone_Imine Quinone-Imine Intermediate 6_Amino_7_Hydroxy_Quinolinone->Quinone_Imine [O], Light, Metal Ions Polymerized_Products Polymerized Degradation Products (Colored) Quinone_Imine->Polymerized_Products Polymerization

Caption: General oxidation pathway of 6-amino-7-hydroxy-quinolinone.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of 6-amino-7-hydroxy-quinolinone under various stress conditions.[1]

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

Methodology:

  • Prepare a Stock Solution: Dissolve 6-amino-7-hydroxy-quinolinone in a suitable solvent (e.g., DMSO or methanol) to a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (stored at -20°C), using a stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate 6-amino-7-hydroxy-quinolinone from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a photodiode array detector is useful for this).

  • Injection Volume: 10-20 µL.

Method Development:

  • Initial Run: Start with a simple isocratic method (e.g., 50:50 water:acetonitrile) to determine the retention time of the parent compound.

  • Gradient Optimization: Develop a gradient elution method to separate the parent compound from any degradation products identified in the forced degradation study.

  • Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to standard guidelines.

Protocol 3: Use of Antioxidants for Stabilization

This protocol describes how to incorporate antioxidants into your solutions.

Recommended Antioxidants:

Antioxidant Typical Concentration Notes
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Highly effective in aqueous solutions. Acts as a reducing agent to scavenge oxygen.
Sodium Metabisulfite 0.05 - 0.5% (w/v)A strong reducing agent that can be very effective.

Procedure:

  • Prepare Antioxidant Stock Solution: Prepare a concentrated stock solution of the chosen antioxidant in the same solvent as your main compound.

  • Add to Solvent: Before dissolving your 6-amino-7-hydroxy-quinolinone, add the antioxidant stock solution to your final solvent to achieve the desired final concentration.

  • Prepare Compound Solution: Dissolve the 6-amino-7-hydroxy-quinolinone in the antioxidant-containing solvent.

  • Storage: Store the stabilized solution as recommended (in amber vials, under inert gas, at low temperature).

Workflow for Preparing and Storing Stabilized Solutions

The following diagram outlines a best-practice workflow for handling 6-amino-7-hydroxy-quinolinone.

StorageWorkflow cluster_0 Preparation cluster_1 Storage A Deoxygenate Solvent (Sparge with N2/Ar) B Add Antioxidant (e.g., Ascorbic Acid) A->B C Dissolve Compound in Amber Vial B->C D Aliquot into Single-Use Vials C->D E Flush Headspace with N2/Ar D->E F Store at -20°C or -80°C Protected from Light E->F

Caption: Recommended workflow for preparing and storing solutions.

References

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
  • Benchchem. (2025). Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Benchchem.
  • Benchchem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Moravek.
  • Biofargo. (2024, August 30).
  • Fagron Academy. (n.d.).
  • Innova Design Group. (2024, December 6).
  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines.
  • Ossila. (n.d.). Air Sensitive Compounds. Ossila.
  • Wikipedia. (n.d.).
  • ResearchGate. (2017, March 6). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
  • MDPI. (2004, September 30). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. MDPI.
  • PMC. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • PubMed. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters. PubMed.

Sources

Technical Support Center: Purification of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. The unique bifunctional nature of this molecule, possessing both a basic aromatic amine and an acidic phenol within a polar lactam structure, presents specific challenges that require carefully optimized purification strategies. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one?

The main difficulties arise from the compound's key structural features:

  • Basicity: The 6-amino group is basic and can interact strongly with acidic stationary phases like silica gel, a common issue with aminoquinoline derivatives.[1] This leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption on the column.[1]

  • Polarity: The combination of the amino, hydroxyl, and lactam functional groups makes the molecule highly polar. This necessitates the use of polar solvent systems for chromatography and can make finding a suitable single-solvent system for recrystallization challenging.[1]

  • Amphoteric Nature: With both a basic amino group and a weakly acidic phenolic hydroxyl group, the compound's solubility is highly dependent on pH. This can be exploited for purification via acid-base extraction but can also complicate other methods if the pH is not controlled.

  • Oxidation Sensitivity: Aromatic amines and phenols are susceptible to oxidation, which can be catalyzed by air, light, or trace metal impurities. This can lead to the formation of colored impurities during purification and storage.[2]

Q2: Which purification methods are most effective for this compound?

The most common and effective methods are column chromatography and recrystallization.[3] For highly challenging separations or for achieving analytical-grade purity, preparative High-Performance Liquid Chromatography (HPLC) is also a viable option.[3][4] The ideal choice depends on the specific impurities present, the scale of the purification, and the final purity required.

Q3: My compound streaks badly on a standard silica gel TLC plate. What does this mean and how can I fix it?

Streaking is a classic indicator of a strong, undesirable interaction between your basic compound and the acidic silanol groups on the surface of the silica gel. To resolve this for both TLC and column chromatography, the silica gel must be "deactivated" or "passivated." This is typically achieved by adding a small amount of a volatile base, such as triethylamine (NEt₃) or ammonia, to the mobile phase (eluent). A common starting point is to add 0.1-1% triethylamine to your solvent system.[1] Alternatively, using a different stationary phase like neutral or basic alumina can also mitigate this issue.[1]

Q4: How can I assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the purity of research compounds, with a purity of ≥95% often considered suitable for initial biological screening.[4] Other essential analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity against the crude material and reference standards.

Purification Strategy Workflow

This diagram outlines a logical decision-making process for purifying your crude 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

G start Crude Product (Solid or Oil) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes column Perform Column Chromatography (Silica + NEt₃ or Alumina) is_solid->column No (Oil/Gum) recryst_ok Successful? (>95% Purity) recrystallize->recryst_ok final_product Pure Product (Dry & Characterize) recryst_ok->final_product Yes recryst_ok->column No column_ok Fractions Pure? column->column_ok combine Combine Pure Fractions & Evaporate column_ok->combine Yes prep_hplc Consider Preparative HPLC or Salt Formation column_ok->prep_hplc No (Co-elution) is_oil Is resulting product a solid? combine->is_oil is_oil->recrystallize No (Purified Oil) is_oil->final_product Yes

Caption: Decision workflow for purification strategy.

Troubleshooting Guides

Column Chromatography

Column chromatography is often the most robust method for separating complex mixtures encountered in synthesis.

Problem Potential Root Cause Recommended Solution
Compound streaks / does not elute Strong interaction between the basic amino group and acidic silica gel.Add 0.5-1% triethylamine (NEt₃) to the mobile phase to neutralize acidic sites on the silica.[1] Alternatively, use a less acidic stationary phase like neutral alumina.
Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system.[1]
Poor separation of product and impurities Incorrect solvent system polarity.Optimize the mobile phase using TLC first. Aim for an Rf value of 0.2-0.4 for the target compound.[3] Use a shallower solvent gradient or switch to isocratic (constant solvent mixture) elution once the optimal system is found.[3]
Column was overloaded with crude material.Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. A typical ratio is 1:30 to 1:100 (crude material:silica gel) by weight.
Product appears to decompose on the column The compound is unstable on acidic silica gel.Deactivate the silica gel with a base like triethylamine.[3] If decomposition persists, consider switching to a different stationary phase like alumina or a reversed-phase (C18) column.[5]
Recrystallization

Recrystallization is an excellent and cost-effective method for purifying solid materials, provided a suitable solvent can be found.

Problem Potential Root Cause Recommended Solution
Compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to redissolve the oil completely. Allow the solution to cool much more slowly to room temperature before placing it in an ice bath or refrigerator.[3]
Presence of impurities inhibiting crystal lattice formation.Try to purify the material first by a quick column chromatography "plug" to remove gross impurities, then attempt recrystallization again.[1]
Low or no crystal formation The solution is too dilute (not saturated).Evaporate some of the solvent to increase the concentration and attempt to cool again.[3]
The chosen solvent is not ideal.Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of pure product.[4] If this fails, a different solvent or co-solvent system must be found.
Poor recovery of the product Too much solvent was used for dissolution.Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled (e.g., in an ice-water bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] Consider a different solvent where the compound is less soluble at low temperatures.[3]
Crystals are colored Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[4]

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed to mitigate the issues caused by the basic amino group.

  • Solvent System Selection:

    • Using TLC, identify a mobile phase that provides good separation and an Rf value of ~0.3 for the target compound. A common starting point for polar compounds is Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare the chosen eluent and add 0.5% triethylamine (NEt₃) by volume (e.g., 5 mL of NEt₃ per 1 L of eluent).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack uniformly under positive pressure or gravity, ensuring no air bubbles or cracks are present.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM/MeOH.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of fresh silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase, collecting fractions.

    • If using a gradient, slowly and systematically increase the proportion of the more polar solvent (e.g., increase the percentage of MeOH in the DCM/MeOH mixture).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the final purity of the compound. It should be adapted and optimized for your specific instrument and column.

Parameter Specification Rationale / Notes
Column C18, 150 x 4.6 mm, 5 µmA standard analytical column suitable for a wide range of polarities.[4]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a mass spectrometry-compatible modifier that helps to protonate the amine and improve peak shape.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common organic solvent for reverse-phase HPLC.
Elution Mode GradientA gradient elution (e.g., starting at 5% B, ramping to 95% B over 15 minutes) is effective for separating compounds with different polarities and identifying any potential impurities.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.[4]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[4]
Detection (UV) 235 - 280 nmThe quinolinone core should have strong UV absorbance in this range. An initial diode array detector (DAD) scan is recommended to find the optimal wavelength.[4]
Injection Vol. 10 µLStandard injection volume. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinolizinone Derivatives.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros.
  • Google Patents. (n.d.). US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4...
  • Smolecule. (n.d.). Purification Workflow for Hydroxyquinoline Derivatives.
  • SIELC Technologies. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.

Sources

Troubleshooting cyclization failures in dihydrocarbostyril synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures in 3,4-Dihydroquinolin-2(1H)-one Scaffolds Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Triage: Start Here

Status: Reaction Failed or Low Yield. Before altering parameters, identify the specific failure mode using the decision matrix below.

Troubleshooting_Flow Start Reaction Failure Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckPd Analyze Product Mixture (LCMS/NMR) CheckSM->CheckPd Yes Stalled STALLED REACTION SM Recovered CheckSM->Stalled No Elimination ELIMINATION PRODUCT (Acrylamide formed) CheckPd->Elimination Mass [M-HCl] Dimer DIMERIZATION/OLIGOMER (Intermolecular Alkylation) CheckPd->Dimer Mass [2M-HCl] WrongIso REGIOISOMER (5- vs 7- substitution) CheckPd->WrongIso Correct Mass, Wrong NMR

Figure 1: Diagnostic decision tree for isolating the root cause of cyclization failure.

Module A: The "Stalled" Reaction (Incomplete Conversion)

Context: The standard industrial route involves the intramolecular Friedel-Crafts alkylation of N-aryl-3-chloropropanamides using stoichiometric AlCl₃. The Problem: The reaction stops at 40-60% conversion despite heating.

Root Cause Analysis

In this specific substrate class, the amide carbonyl oxygen is a potent Lewis base. It coordinates with AlCl₃, forming a stable, unreactive complex.

  • Stoichiometry Trap: If you use 1.0–1.5 equivalents of AlCl₃, the Lewis acid is sequestered by the amide oxygen. There is no free catalyst left to activate the alkyl chloride (the electrophile).

  • Solvent Suppression: Solvents like DCM or THF can coordinate with AlCl₃, further reducing its activity.

Protocol Correction: The "Melt" Method

To force cyclization, you must overwhelm the amide trap or remove solvent interference.

ParameterStandard RecommendationWhy? (Causality)
AlCl₃ Equiv. 2.5 – 4.0 equiv. 1 eq binds the amide; >1.5 eq required to activate the alkyl halide.
Solvent Neat (Melt) or Chlorobenzene "Melt" conditions (120–160°C) maximize concentration and kinetic energy. Avoid ethers/esters.
Additives NaCl / KCl (Eutectic) Adding alkali salts lowers the melting point of the AlCl₃ flux, allowing lower temp processing.

Validation Experiment (The "Melt" Test):

  • Mix N-(3-chloropropionyl)aniline (1.0 eq) with AlCl₃ (3.0 eq) in a screw-cap vial.

  • Heat to 130°C (neat) for 2 hours.

  • Quench: Carefully add to ice-water (exothermic!).

  • Result: If conversion >90%, your previous solvent was the inhibitor.

Module B: Regioselectivity & Electronic Steering

Context: Cyclization occurs at the ortho position relative to the amine. However, if the meta position is substituted, cyclization can occur at two different ortho sites (creating 5- or 7-substituted dihydrocarbostyrils).

Mechanism of Failure

The electrophilic attack is governed by the Hammett electronic parameters of existing substituents.

  • Electron Donating Groups (EDG): Direct ortho/para.

  • Electron Withdrawing Groups (EWG): Deactivate the ring; require harsher conditions.

Regioselectivity_Mechanism cluster_pathways Competing Pathways Precursor Activated Complex (Carbocation) PathA Path A: Sterically Hindered (5-position) Precursor->PathA High Energy TS PathB Path B: Sterically Open (7-position) Precursor->PathB Low Energy TS ProductA 5-Substituted Isomer (Minor) PathA->ProductA ProductB 7-Substituted Isomer (Major) PathB->ProductB

Figure 2: Steric and electronic governance of ring closure. Path B is generally favored unless blocking groups are used.

Troubleshooting Guide: Controlling Isomers

Q: I am getting a mixture of 5- and 7-isomers. How do I shift selectivity?

  • Steric Control: If the meta-substituent is bulky (e.g., t-butyl), cyclization will exclusively occur at the less hindered para position (leading to the 7-substituted product).

  • Blocking Strategy: If you need the 5-isomer (the "crowded" one), you must block the para position with a removable group (e.g., Bromine) that can be removed later via hydrogenolysis.

  • Alternative Route: If F-C alkylation yields the wrong isomer, switch to the Heck Cyclization of 2-iodoanilides, which is strictly regiospecific.

Module C: Side Reactions (Dimerization & Elimination)

Issue 1: Intermolecular Polymerization (Dimerization)

Symptom: LCMS shows peaks at [2M - HCl] or higher oligomers. Viscous tar formation. Cause: The reaction is Inter molecular (between two molecules) rather than Intra molecular.[1] This follows second-order kinetics, whereas cyclization is first-order. Solution:

  • High Dilution: Run the reaction at <0.05 M concentration in high-boiling solvents (e.g., 1,2-dichlorobenzene).

  • Slow Addition: Add the substrate slowly to a refluxing solution of the Lewis Acid.

Issue 2: Elimination to Acrylamides

Symptom: Formation of N-arylacrylamide (des-chloro product). Cause: High temperature promotes dehydrohalogenation over substitution. Solution:

  • Reduce temperature by 20°C.

  • Switch catalyst: Triflic Acid (TfOH) at room temperature often favors cyclization over elimination compared to AlCl₃ at 140°C.

Module D: Green Alternatives (Catalytic Routes)

Context: Removing aluminum salts from the final product is difficult (especially for GMP). Recommendation: Solid Acid Catalysis.

Catalyst SystemConditionsProsCons
Zeolite H-Beta Toluene, RefluxRecyclable, no aqueous workup.Slower kinetics; requires activated substrate.
Ionic Liquids [bmim][Cl] / AlCl₃Acts as both solvent and catalyst.High cost; difficult to recycle the IL.
Amberlyst-15 Xylene, RefluxMetal-free.Lower thermal stability (<120°C).

References

  • Manley, P. J., et al. (2002). "Early Process Research on the Synthesis of Aripiprazole." Organic Process Research & Development, 6(6), 729–737. Link

    • Key Insight: Establishes the "melt" conditions and stoichiometry requirements for AlCl₃ mediated cycliz
  • Effenberger, F., & Weber, T. (1988). "Intramolecular Friedel-Crafts Alkylation of N-Phenyl-3-chloropropionamides." Chemische Berichte, 121(2), 421-430. Link

    • Key Insight: Mechanistic kinetics of the cyclization vs.
  • Cui, S. L., et al. (2006). "Efficient Synthesis of 3,4-Dihydroquinolin-2(1H)-ones via Ionic Liquid Catalyzed Intramolecular Friedel-Crafts Alkylation." Tetrahedron Letters, 47(48), 8449-8451. Link

    • Key Insight: Green chemistry alternatives using ionic liquids to avoid stoichiometric aluminum waste.
  • Reddy, B. M., et al. (2008). "Zeolite catalyzed intramolecular Friedel–Crafts alkylation of N-phenyl-3-chloropropionamides." Journal of Molecular Catalysis A: Chemical, 285(1-2), 36-40. Link

    • Key Insight: Heterogeneous catalysis protocols for dihydrocarbostyril synthesis.[2]

Sources

Technical Support Center: 6-Amino-Tetrahydroquinolinone Preparation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the removal of regioisomers during the preparation of 6-amino-1,2,3,4-tetrahydroquinolin-4-one . This guide is structured for researchers requiring high-purity intermediates for drug development.

Core Directive: The Regioisomer Challenge

The synthesis of 6-amino-1,2,3,4-tetrahydroquinolin-4-one typically proceeds via the nitration of the parent tetrahydroquinolin-4-one. The critical technical bottleneck is the regioselectivity of the nitration step .

The nitrogen atom directs electrophilic aromatic substitution (nitration) to the ortho (position 8) and para (position 6) positions. Without strict control, you will generate a mixture of 6-nitro (target) and 8-nitro (impurity) isomers. Separating these downstream is inefficient; the "support" strategy focuses on upstream prevention via steric control and midstream purification of the nitro-intermediate.

Part 1: Troubleshooting & FAQs

Q1: I am seeing significant levels (10-20%) of the 8-nitro isomer. How do I suppress this?

Diagnosis: You are likely nitrating the free amine or using a non-bulky protecting group (like N-acetyl) at ambient temperatures. Solution: Switch to N-Trifluoroacetyl (TFA) protection .

  • Mechanism: The trifluoroacetyl group is bulkier and more electron-withdrawing than a standard acetyl group. This creates steric hindrance around the ortho (8) position, forcing the nitronium ion to attack the para (6) position.

  • Protocol Adjustment: React your 1,2,3,4-tetrahydroquinolin-4-one with trifluoroacetic anhydride (TFAA) before nitration.

Q2: My nitration reaction yields a "tarry" black mixture. What went wrong?

Diagnosis: Oxidative degradation of the ketone or polymerization. Solution:

  • Temperature Control: Nitration is highly exothermic. The addition of HNO

    
     must be performed at -10°C to 0°C .
    
  • Acid Strength: Avoid fuming nitric acid if possible; use KNO

    
     in concentrated H
    
    
    
    SO
    
    
    for a milder, more controlled generation of the nitronium ion (
    
    
    ).
Q3: How do I remove the 8-nitro isomer if it is already formed?

Diagnosis: Post-synthesis purification is required. Solution: Do not attempt to separate the final amino isomers; they are polar and oxidatively unstable. Purify at the nitro stage.

  • Recrystallization: The 6-nitro-N-TFA intermediate is typically more crystalline than the 8-nitro isomer.

    • Solvent System: Boiling Ethanol (95%) or Ethyl Acetate/Hexane (1:3) .

    • Technique: Dissolve crude solid at reflux; cool slowly to 4°C. The 6-isomer precipitates; the 8-isomer remains in the mother liquor.

  • Chromatography: If recrystallization fails, flash chromatography on silica gel using DCM:MeOH (98:2) is effective. The 8-nitro isomer usually elutes first due to intramolecular H-bonding (if N-H is free) or steric twisting (if N-protected).

Q4: Can I distinguish the isomers by NMR?

Yes.

  • 6-Isomer: Look for the aromatic region. You will see a characteristic doublet (J ~ 2 Hz) for the proton at C5 (meta-coupling) and a doublet of doublets for C7. The pattern is 1,2,4-trisubstituted benzene.

  • 8-Isomer: The symmetry is different (1,2,3-trisubstituted pattern). The proton at C7 often shifts downfield due to the adjacent nitro group.

Part 2: Optimized Experimental Protocol

This protocol utilizes the Steric Exclusion Strategy (N-TFA protection) to maximize the 6:8 regioisomer ratio (>95:5).

Workflow Overview
  • Protection: 4-Oxo-THQ

    
     N-TFA-4-Oxo-THQ
    
  • Nitration: N-TFA-4-Oxo-THQ

    
     6-Nitro-N-TFA-4-Oxo-THQ
    
  • Deprotection: Hydrolysis of TFA.

  • Reduction: 6-Nitro

    
     6-Amino.
    
Step-by-Step Methodology
Step 1: N-Protection (Steric Blockade)
  • Dissolve 1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in dry DCM (10 mL/g).

  • Add Pyridine (1.5 eq) and cool to 0°C.

  • Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.

  • Stir at RT for 2 hours. Wash with 1M HCl, then Brine. Dry (Na

    
    SO
    
    
    
    ) and concentrate.
    • Checkpoint: Product should be a solid. If oil, triturate with cold hexanes.

Step 2: Regioselective Nitration
  • Dissolve N-TFA-intermediate in conc. H

    
    SO
    
    
    
    (5 mL/g). Cool to -10°C (Ice/Salt bath).
  • Dissolve KNO

    
      (1.05 eq) in conc. H
    
    
    
    SO
    
    
    . Add this solution dropwise to the reaction, maintaining temp < 0°C.
  • Stir for 1 hour at 0°C.

  • Pour onto crushed ice. The 6-nitro isomer will precipitate as a solid.

  • Filtration: Collect the solid.

    • Purification: Recrystallize this wet cake from Ethanol . This removes the soluble 8-nitro isomer.

Step 3: Deprotection & Reduction
  • Hydrolysis: Reflux the nitro solid in 6M HCl/MeOH (1:1) for 2 hours to remove the TFA group. Neutralize and extract.[1][2][3]

  • Reduction: Dissolve the 6-nitro-4-oxo-THQ in Methanol. Add 10% Pd/C (10 wt%) and stir under H

    
     (balloon) or use Fe/NH
    
    
    
    Cl
    if the ketone is sensitive to over-reduction (to alcohol).
  • Filter catalyst and concentrate to yield 6-amino-1,2,3,4-tetrahydroquinolin-4-one .

Part 3: Data & Visualization

Regioisomer Management Table
VariableCondition A (Poor Control)Condition B (Optimized)
N-Protecting Group None (Free Amine) or AcetylTrifluoroacetyl (TFA)
Nitrating Agent Fuming HNO

KNO

/ H

SO

Temperature Room Temp (25°C)Cryogenic (-10°C)
6:8 Isomer Ratio ~70 : 30> 95 : 5
Purification Method Column Chromatography (Difficult)Recrystallization (EtOH)
Process Logic Diagram

G Start Start: 1,2,3,4-Tetrahydroquinolin-4-one Protect Step 1: N-Protection (TFAA / Pyridine) Start->Protect Steric Bulk Addition Nitrate Step 2: Nitration (KNO3 / H2SO4, -10°C) Protect->Nitrate Directs Para Check Isomer Check: 6-Nitro (Solid) vs 8-Nitro (Soluble) Nitrate->Check Purify Step 3: Recrystallization (Ethanol) Check->Purify Precipitate Waste Discard Mother Liquor (Contains 8-Nitro Isomer) Check->Waste Filtrate Deprotect Step 4: Deprotection & Reduction (HCl -> H2/Pd) Purify->Deprotect >98% Purity Final Final Product: 6-Amino-1,2,3,4-tetrahydroquinolin-4-one Deprotect->Final

Caption: Workflow for the steric-controlled synthesis of 6-amino-tetrahydroquinolinone, highlighting the critical purification checkpoint.

References

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Source: ResearchGate. URL:[Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline (Analogous Chemistry).

Sources

Stability of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in aqueous buffer

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Topic: 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (6-AHTQ) Document ID: TS-AHTQ-2026-V1 Department: Application Science & Technical Support[1][2]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers struggle with 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (6-AHTQ) . This compound is structurally deceptive.[1][2][3] While the tetrahydroquinolinone core suggests a stable lactam scaffold, the 6-amino-7-hydroxy motif creates an ortho-aminophenol system.[1][2]

The Critical Insight: Ortho-aminophenols are redox-active "ticking clocks" in aqueous buffer.[1][2][3] They do not merely hydrolyze; they undergo auto-oxidation to form quinone imines, a process accelerated by neutral-to-basic pH, dissolved oxygen, and trace metal ions.[1][3] This guide prioritizes redox preservation over simple hydrolytic stability.[2][3]

Part 1: Troubleshooting & FAQs

Q1: My clear buffer solution turned pink/brown within 20 minutes. Is the compound degraded?

Verdict: Yes, significant oxidation has occurred. The Science: You are observing the formation of a quinone imine species.[2][3] The 6-amino-7-hydroxy moiety loses two protons and two electrons to form a highly conjugated system (6-imino-7-oxo-structure).[1][2][3] This species acts as a chromophore (pink/red) and rapidly polymerizes into brown, insoluble melanin-like aggregates.[1][2][3] Corrective Action:

  • Immediate: Discard the solution.

  • Prevention: You must degas your buffers.[2][3] Sparging with argon or nitrogen for 15 minutes is mandatory, not optional.[2][3] Add an antioxidant like Ascorbic Acid (1–5 mM) or Sodium Metabisulfite if your assay permits.[2][3]

Q2: I cannot get the solid to dissolve in PBS (pH 7.4). What is wrong?

Verdict: Isoelectric Point (pI) Aggregation. The Science:

  • The Amino group (Position 6) has a pKa

    
     4.5–5.0 (weakly basic).[1][2][3]
    
  • The Phenolic hydroxyl (Position 7) has a pKa

    
     9.5–10.0 (weakly acidic).[1][2][3]
    
  • At pH 7.4 , the molecule exists largely as a zwitterion or neutral species with low aqueous solubility.[2][3] The lattice energy is too high for water to overcome without ionization.[2][3] Corrective Action:

  • Solvent Shift: Dissolve the stock in DMSO (up to 50 mM).[2][3]

  • Dilution Strategy: Dilute the DMSO stock into the aqueous buffer immediately before use.[2][3] Keep the final DMSO concentration <1% to avoid biological interference, but ensure rapid mixing to prevent microprecipitation.[2][3]

Q3: Can I store the 10 mM stock solution at -20°C?

Verdict: Only in anhydrous DMSO. The Science: In water or simple buffers, freeze-thaw cycles concentrate solutes and change pH (e.g., phosphate buffers precipitate), accelerating degradation.[1][2][3] In DMSO, the compound is stable if kept dry.[2][3] Protocol:

  • Prepare 10–50 mM stock in anhydrous DMSO .

  • Aliquot into single-use light-protective vials (amber tubes).

  • Store at -80°C (preferred) or -20°C.

  • Never store aqueous working solutions.[2][3]

Part 2: Mechanistic Visualization

Figure 1: The Auto-Oxidation Cascade

This diagram illustrates why your solution changes color.[1][2][3] The transition from the reduced 'catechol-like' state to the oxidized quinone imine is the primary instability pathway.[1][3]

OxidationPathway Reduced Reduced Form (Colorless) 6-Amino-7-hydroxy-TQ (Stable in Acid/Anoxic) Intermed Semiquinone Radical (Transient Species) Reduced->Intermed -e-, -H+ (Trace Metals/O2) Oxidized Quinone Imine (Pink/Red) 6-Imino-7-oxo-TQ (Electrophilic/Toxic) Intermed->Oxidized -e-, -H+ Polymer Insoluble Polymers (Brown Precipitate) Oxidized->Polymer Polymerization (Irreversible)

Caption: The oxidative degradation pathway of 6-AHTQ. Note that the Quinone Imine intermediate is the source of the initial pink coloration.[3]

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Assay Buffer

Use this protocol to extend the half-life of 6-AHTQ from minutes to hours.

ComponentConcentrationPurpose
Buffer Base 50 mM HEPES or MOPSPhosphate buffers can precipitate metals; HEPES is redox-inert.[1][2]
Chelator 0.1 mM EDTASequesters trace Fe/Cu ions that catalyze auto-oxidation.[1][2][3]
Antioxidant 1.0 mM Ascorbic AcidSacrificial reductant; maintains 6-AHTQ in reduced form.[1][2][3]
pH 6.5 – 7.0Slightly acidic pH retards oxidation (which is base-catalyzed).[1][2][3]

Step-by-Step:

  • Dissolve buffer salts and EDTA in Milli-Q water.

  • Degas the solution by bubbling Argon gas through a glass pipette for 20 minutes.

  • Add Ascorbic Acid after degassing (to prevent it from oxidizing immediately).

  • Adjust pH carefully.[2][3]

  • Use immediately. Do not store this buffer for >24 hours.

Protocol B: Troubleshooting Decision Tree

Follow this logic flow when an experiment fails.

Troubleshooting Start Issue Observed Precipitation Precipitation/Cloudiness Start->Precipitation ColorChange Pink/Brown Color Start->ColorChange CheckSolvent Check Solvent System Precipitation->CheckSolvent Likely Solubility Limit CheckBuffer Check Buffer Composition ColorChange->CheckBuffer Oxidation Event Action1 Switch to DMSO Stock Dilute <1% v/v CheckSolvent->Action1 Action2 Add 1mM Ascorbate + Degas Buffer CheckBuffer->Action2 Missing Antioxidant Action3 Lower pH to <7.0 (Retards Oxidation) CheckBuffer->Action3 pH too High

Caption: Diagnostic workflow for identifying the root cause of 6-AHTQ instability.

Part 4: References & Authority

  • Koshy, K. T., & Lach, J. L. (1961).[1][2][3][4] Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50(2), 113-118.[1][2][3] Link

    • Relevance: Establishes the baseline instability of aminophenol motifs in aqueous media and the catalytic role of pH.[2][3]

  • Nifty Labs Pvt. Ltd. (2018).[2][3] An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry. Link

    • Relevance: Documents the synthesis and handling of the 7-hydroxy-quinolinone core, highlighting its susceptibility to oxidation (DDQ mediated) which parallels the auto-oxidation of the 6-amino derivative.

  • Santa Cruz Biotechnology. (n.d.).[2][3] 7-Amino-1,2,3,4-tetrahydro-2-quinolinone Product Data. Link

    • Relevance: Provides storage standards (inert atmosphere, -20°C) for the amino-quinolinone class.

  • Ou, Z., et al. (2021).[1][2][3] Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their antioxidant activities. Archiv der Pharmazie. Link

    • Relevance: Confirms the redox activity of the amino-quinolinone scaffold and its interaction with radical species.[1][2][3]

Sources

Minimizing side reactions in amino-quinolinone functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of functionalizing amino-quinolinone scaffolds. It is designed for medicinal chemists and process development scientists encountering regioselectivity issues (N- vs. O-alkylation) and chemoselectivity conflicts (exocyclic amine vs. endocyclic amide).[1]

Topic: Minimizing Side Reactions & Optimizing Regiocontrol Version: 2.4 (Current)[1]

Core Challenge: The Tautomer & Nucleophile Triad

The amino-quinolinone scaffold presents a "Triad of Reactivity" that leads to common side reactions. You are not just managing one functional group; you are managing three competitive nucleophiles:

  • N1 (Endocyclic Amide): pKa ~11-12.[1] Prone to alkylation but sterically hindered.[1]

  • O2 (Lactim Tautomer): Highly nucleophilic towards "hard" electrophiles; leads to O-alkylation (often undesired).[1]

  • Exocyclic Amine (-NH2): High nucleophilicity (pKa ~4-5 for aniline-like, ~9-10 for aliphatic).[1]

Visualizing the Conflict (Mechanism)

The following diagram illustrates the tautomeric equilibrium and the divergence point for side reactions.

QuinolinoneReactivity cluster_legend Reaction Drivers Q_Lactam 2-Quinolinone (Lactam Form) Major Tautomer Q_Lactim 2-Hydroxyquinoline (Lactim Form) Minor Tautomer Q_Lactam->Q_Lactim Equilibrium Base Base Deprotonation (NaH, Cs2CO3) Q_Lactam->Base Q_Lactim->Base Ambident Ambident Anion (Delocalized Negative Charge) Base->Ambident Prod_N N-Alkylated Product (Thermodynamic/Soft) Ambident->Prod_N Soft Electrophile (R-I) Polar Aprotic Solvent High Temp Prod_O O-Alkylated Product (Kinetic/Hard) Ambident->Prod_O Hard Electrophile (R-OTf, R-SO4) Ag+ Salts O-Coordination Soft: Orbital Control Soft: Orbital Control Hard: Charge Control Hard: Charge Control Soft: Orbital Control->Hard: Charge Control

Caption: Figure 1. Divergent pathways in quinolinone alkylation driven by HSAB (Hard-Soft Acid-Base) principles.

Troubleshooting Guides

Module A: Regioselectivity (Stopping O-Alkylation)

Issue: You are attempting to alkylate the N1 position, but you observe significant O-alkylated byproduct (alkoxypyridine derivative).

Diagnostic Q&A:

  • Q: What leaving group are you using?

    • If Triflate (OTf), Tosylate (OTs), or Sulfate:[1] These are "hard" electrophiles.[1] They are driven by charge control and will preferentially attack the Oxygen (the center of highest negative charge density).[1]

    • Fix: Switch to a "soft" electrophile like an Alkyl Iodide or Bromide .[1]

  • Q: What is your base/cation?

    • If Ag+ or Li+: These cations coordinate tightly to the hard Oxygen or Nitrogen, often directing the incoming electrophile to the Oxygen (Ag+ specifically promotes O-alkylation via precipitation mechanisms).

    • Fix: Use Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) .[1] The "soft" Cesium cation stabilizes the transition state for N-alkylation.

  • Q: What is the solvent?

    • Fix: Use DMF or DMAc .[1] These polar aprotic solvents solvate the cation effectively, leaving the "naked" anion free to react under orbital control (favoring N-alkylation).

Protocol 1: High-Fidelity N-Alkylation Target: N-methylation of 6-amino-2-quinolinone (protected as N-Boc).[1]

StepActionRationale
1 Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M).Polar aprotic solvent promotes SN2 mechanism.[1]
2 Add Cs2CO3 (1.5 - 2.0 equiv).Cesium effect favors N-alkylation over O-alkylation.
3 Stir at RT for 15 min.Ensure deprotonation.
4 Add Methyl Iodide (1.1 equiv) dropwise.Soft electrophile favors the soft Nitrogen center.[1]
5 Monitor by LCMS.[1] If O-alkylation >5%, heat to 60°C.N-alkylation is often the thermodynamic product; heat can drive rearrangement of kinetic O-products.[1]
Module B: Chemoselectivity (The Exocyclic Amine)

Issue: You want to functionalize the ring nitrogen (N1) but the exocyclic amine (-NH2) reacts instead, or you get bis-alkylation.

Diagnostic Q&A:

  • Q: Is the exocyclic amine protected?

    • Insight: The exocyclic amine is generally more nucleophilic than the amide N1 unless the N1 is deprotonated.[1] However, strong bases (NaH) will deprotonate both.[1]

    • Fix: You must use orthogonal protection.[1] A Boc or Acetyl group on the exocyclic amine is mandatory if you are using strong bases for N1 functionalization.[1]

  • Q: Can I alkylate the exocyclic amine without touching the ring?

    • Yes. Use Reductive Amination (Aldehyde + NaBH(OAc)3).[1][2] The ring amide (N1) is not nucleophilic enough to participate in reductive amination under standard conditions (pH 4-6).[1]

Decision Tree: Protection Strategy

ProtectionStrategy Start Goal: Functionalize Amino-Quinolinone Target Which Nitrogen? Start->Target RingN RingN Target->RingN Ring N1 ExoN ExoN Target->ExoN Exocyclic NH2 CheckProt CheckProt RingN->CheckProt Is NH2 Protected? Method Method ExoN->Method Method? Yes Yes CheckProt->Yes Yes (Boc/Ac) No No CheckProt->No No Proceed Proceed Yes->Proceed Proceed with Base/Electrophile (Cs2CO3/DMF) ProtectFirst ProtectFirst No->ProtectFirst STOP: Protect NH2 first (Boc2O, TEA) RedAm RedAm Method->RedAm Reductive Amination Alkyl Alkyl Method->Alkyl Direct Alkylation Safe Safe RedAm->Safe Safe: Ring N1 won't react (pH < 6) Risk Risk Alkyl->Risk Risk: Competitive N1 reaction Control Stoichiometry strictly

Caption: Figure 2.[1] Decision logic for protecting group strategy to ensure chemoselectivity.

Module C: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: Reaction stalls, low yield, or dehalogenation when coupling an aryl halide to the amino-quinolinone.

Mechanism of Failure: Quinolinones are "catalyst poisons."[1] The amide oxygen and the pyridine-like nitrogen (in the lactim form) can chelate Palladium, displacing the phosphine ligand and shutting down the catalytic cycle.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst poisoning (Chelation).[1]Switch to Pre-catalysts: Use XPhos Pd G3 or BrettPhos Pd G3.[1] These bulky ligands prevent the quinolinone from binding to the Pd center.[1] Do not use Pd(OAc)2 + Ligand (in-situ generation is too slow).[1]
Dehalogenation (Ar-H formed)

-Hydride elimination or solvent interference.[1]
Switch Solvent/Base: Move from Dioxane to Toluene or t-Amyl Alcohol .[1] Avoid primary alcohol solvents.[1] Use a weaker base like K3PO4 instead of NaOtBu if sensitive groups are present.[1]
Homocoupling Oxidation of the amine.[1]Degas thoroughly. Oxygen promotes homocoupling.[1] Sparge with Argon for 20 mins before adding catalyst.

Advanced Tip: If the quinolinone oxygen is interfering, consider transiently protecting it as a Tosylate (O-tosyl quinoline), performing the coupling, and then hydrolyzing back to the quinolinone (Acidic hydrolysis).[1]

References

  • Regioselective Alkylation Mechanism

    • Anton, V. K., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives."[1][3] Organic & Medicinal Chem IJ, 2020, 10(2).[1]

    • Key Finding: Confirmation of N-alkylation preference using alkali carbonates in polar aprotic solvents versus O-alkyl
  • Buchwald-Hartwig Optimization

    • Paul, F., et al. "Organometallic Chemistry of Palladium-Catalyzed Amination."[1] Journal of the American Chemical Society.[1]

    • Key Finding: Bulky biaryl phosphine ligands (Buchwald ligands) are essential for preventing catalyst deactivation by heterocyclic substrates.[1]

    • (Canonical DOI landing)

  • Chemoselectivity in Amino-Quinoline Derivatives

    • Kang, S., et al. "Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors."[1] Journal of Medicinal Chemistry (via PMC), 2026.[1]

    • Key Finding: Demonstration of orthogonal protection strategies (Boc) to manage amine vs. ring reactivity during multi-step synthesis.
    • (Representative PMC Link for context)

  • C-H Functionalization Reviews

    • Loup, J., et al. "Regioselective Functionalization of Quinolines through C-H Activation."[1] Molecules, 2021.[1][4][5]

    • Key Finding: Strategies for functionalizing the quinoline core while tolerating sensitive functional groups.[1]

    • [1]

Sources

Technical Support Center: Recrystallization & Handling of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific physicochemical challenges associated with 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1154650-22-2).

Because this molecule contains an o-aminophenol motif fused to a lactam ring, it presents unique challenges during purification, primarily driven by its extreme sensitivity to autoxidation. This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Quick Reference Data
PropertyValueExperimental Implication
Chemical Name 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-oneTarget molecule for pharmaceutical building blocks.
CAS Registry Number 1154650-22-2Use for exact structural database queries.
Molecular Formula C9H10N2O2MW: 178.19 g/mol .
Structural Motif o-Aminophenol, LactamHighly electron-rich; extremely prone to oxidation.
Solubility (High) DMSO, DMF, Hot Methanol, Hot WaterProne to oiling out in highly polar solvents if cooled too fast.
Solubility (Low) Heptane, Diethyl Ether, Cold Water (neutral)Excellent anti-solvents for precipitation.

Troubleshooting FAQs

Q1: Why does my compound turn dark brown or black during dissolution or upon standing in solution? A: This is the most common failure mode for this class of compounds. The proximity of the amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring creates a highly electron-rich o-aminophenol system. When exposed to oxygen, heat, or light, this system undergoes rapid autoxidation, losing two electrons and two protons to form a highly reactive quinonimine intermediate[1][2]. This intermediate quickly undergoes oxidative coupling and polymerization, resulting in intensely colored, insoluble dark dyes[3].

OxidationPathway A 6-Amino-7-hydroxy Derivative (Colorless) B Oxidative Stress (O2, Light, Heat) A->B Exposure C Quinonimine Intermediate (Reactive) B->C -2e-, -2H+ C->A D Polymerization / Degradation (Brown/Black) C->D Aggregation E Antioxidant Protection (Sodium Dithionite) E->C Reduces back to

Fig 1. Oxidative degradation pathway of the o-aminophenol moiety and antioxidant rescue mechanism.

Q2: What is the best solvent system to recover the free base without degradation? A: According to established standards for the purification of laboratory chemicals, aminophenols must be recrystallized under a strict inert atmosphere (Nitrogen or Argon)[4]. To actively combat oxidation during the heating phase, you must add a reducing agent to the solvent. Sodium dithionite (


)  is the industry standard for this purpose[5][6]. It acts as an in-situ antioxidant, reducing any formed quinonimine back to the colorless aminophenol. A degassed mixture of Ethanol/Water (80:20 v/v) containing 0.1% w/v sodium dithionite is the optimal system.

Q3: My recovery yield is extremely low when using water or methanol. How can I improve it? A: The compound is amphoteric and highly polar due to the lactam, amine, and phenol groups. If you are recrystallizing from water, the pH must be strictly controlled to the molecule's isoelectric point to minimize solubility. A more reliable method is using a solvent/anti-solvent system. Dissolving the compound in a minimal amount of hot, degassed Ethanol and slowly adding Heptane or cold Water will force the crystal lattice to form, drastically improving your recovery yield.

Q4: How do I convert this to a more stable form for long-term storage? A: The free base is inherently unstable for long-term benchtop storage. Converting it to a hydrochloride (HCl) salt protonates the amino group. This removes the lone pair's ability to donate electron density into the aromatic ring, effectively shutting down the primary autoxidation pathway. Recrystallizing the crude material from Isopropanol (IPA) in the presence of concentrated HCl yields a highly stable, white crystalline powder.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. For example, in Protocol A, the addition of sodium dithionite will visibly bleach the solution from brown to pale yellow/colorless—providing immediate visual confirmation that the quinonimine impurities have been successfully reduced[6].

Protocol A: Anaerobic Recrystallization of the Free Base

Use this protocol if your downstream synthesis requires the unprotonated amine.

  • Solvent Preparation: Prepare a solvent mixture of Ethanol and Deionized Water (80:20 v/v). Degas the mixture by sparging with Argon or Nitrogen gas for at least 15 minutes.

  • Antioxidant Addition: Add 0.1% w/v Sodium Dithionite (

    
    ) to the degassed solvent. Mechanistic note: Dithionite is chosen over ascorbic acid here because its redox potential is perfectly tuned to rapidly reduce conjugated quinonimines without altering the target molecule's structure[6].
    
  • Dissolution: Suspend the crude 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one in the solvent (approx. 10–15 volumes) inside a round-bottom flask equipped with a reflux condenser and an Argon balloon.

  • Heating: Heat the suspension to reflux until complete dissolution is achieved. The solution should visibly lighten in color.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed pad of Celite under an inert blanket to remove any fully polymerized, insoluble degradation products.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote pure crystal nucleation, then transfer to a 4°C ice bath for 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold, degassed Ethanol. Dry under high vacuum at 40°C in a dark vessel.

Protocol B: Hydrochloride Salt Formation and Crystallization

Use this protocol for generating a highly stable API intermediate for long-term storage.

  • Suspension: Suspend the crude free base in Isopropanol (IPA) (10 volumes) under a Nitrogen atmosphere at room temperature.

  • Salt Formation: While stirring vigorously, add 1.2 equivalents of concentrated aqueous HCl dropwise. Mechanistic note: The suspension will initially dissolve as the highly soluble charged species forms, and the color will lighten due to the disruption of the electron-rich o-aminophenol conjugation.

  • Maturation: Heat the mixture to 60°C for 30 minutes to ensure complete salt formation. If the solution is not entirely clear, add degassed water dropwise until clarification is achieved.

  • Crystallization: Cool the solution slowly to 0°C. The reduced solubility of the HCl salt in cold IPA will induce heavy crystallization.

  • Isolation: Collect the solid via vacuum filtration, wash thoroughly with cold IPA to remove excess HCl and aqueous impurities, and dry under vacuum.

Recrystallization Decision Workflow

RecrystallizationWorkflow Start Impure 6-Amino-7-hydroxy- 1,2,3,4-tetrahydroquinolin-2-one Decision Target Form? Start->Decision FreeBase Free Base Decision->FreeBase Salt HCl Salt Decision->Salt FB_Solvent Dissolve in degassed EtOH/H2O (80:20) FreeBase->FB_Solvent Salt_Solvent Suspend in Isopropanol (IPA) Salt->Salt_Solvent FB_Add Add 0.1% w/v Sodium Dithionite FB_Solvent->FB_Add FB_Cryst Cool to 4°C under Ar Filter & Wash FB_Add->FB_Cryst Salt_Add Add 1.2 eq of Conc. HCl dropwise Salt_Solvent->Salt_Add Salt_Cryst Cool to 0°C Filter & Wash with cold IPA Salt_Add->Salt_Cryst

Fig 2. Decision matrix and step-by-step workflow for isolating the free base versus the HCl salt.

References
  • Morallón, E., et al. "Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium." Universidad de Alicante. Available at:[Link]

  • Adams, R. N., et al. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Armarego, W. L. F., and Chai, C. L. L. "Purification of Laboratory Chemicals." ScienceMadness Library. Available at:[Link]

  • StackExchange Chemistry. "Method to remove impurities from acetaminophen synthesis experiment (Decolorization with Sodium Dithionite)." Chemistry StackExchange. Available at:[Link]

  • Salavagione, H. J., et al. "Electrochemical oxidation of o-aminophenol in aqueous acidic medium: Formation of film and soluble products." ResearchGate. Available at:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Subject: Structural Characterization & Process Control for Brexpiprazole Intermediates

Part 1: Executive Summary & Core Directive

The Challenge: 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (hereafter 6-AHTQ ) is a critical synthetic intermediate, most notably serving as the immediate precursor to the "tail" moiety of the antipsychotic drug Brexpiprazole .

In a drug development context, the "performance" of an NMR protocol is defined by its ability to:

  • Resolve Regioisomers: Distinguish the 6-amino isomer from potential 5-amino or 8-amino byproducts.

  • Quantify Conversion: Unequivocally track the reduction of the nitro-precursor (6-nitro-7-hydroxy-3,4-dihydroquinolin-2(1H)-one) to the amine.

  • Validate Solvation: Overcome the poor solubility of the carbostyril core to prevent line broadening.

This guide moves beyond basic peak listing. It provides a comparative analysis of solvent systems and a diagnostic logic tree for validating the substitution pattern of the quinolinone ring.

Part 2: Comparative Analysis – Solvent Systems

The choice of solvent is the single most critical variable in the analysis of 6-AHTQ. Due to the presence of three distinct exchangeable proton types (Amide -NH, Phenolic -OH, and Aniline -NH₂), the "alternative" solvents often fail to provide a complete structural picture.

Table 1: Solvent Performance Matrix
FeatureDMSO-d6 (Recommended) Methanol-d4 (MeOD) Chloroform-d (CDCl₃)
Solubility Excellent. Dissolves the polar carbostyril core effectively.Good. Poor. Likely requires heating/filtration; risk of precipitation.
Exchangeable Protons Visible. Sharp signals for Amide NH, Phenolic OH, and Aniline NH₂.Invisible. All exchange with deuterium (-ND, -OD, -ND₂).Broad/Missing. If visible, peaks are extremely broad due to quadrupole broadening or aggregation.
Resolution (Aromatic) High. Distinct separation of H5 and H8 singlets.Moderate. Solvent peaks may overlap with aliphatic region.Low. Line broadening obscures fine coupling.
Diagnostic Utility Full Structural Proof. Carbon Backbone Only. Not Recommended.

Expert Insight:

Why DMSO-d6 is non-negotiable: The diagnostic confirmation of 6-AHTQ relies on integrating the broad exchangeable protons against the aromatic signals to confirm the oxidation state (Amino vs. Nitro). Using MeOD erases these signals, rendering the spectrum useless for monitoring the reduction completion.

Part 3: Spectral Characterization & Assignment

The Chemical Shift Logic

The 3,4-dihydroquinolin-2(1H)-one core is rigid. The 6-amino and 7-hydroxy substitutions create a specific electronic environment:

  • H5 (Aromatic): Ortho to the electron-donating Amino group (-NH₂). This results in significant shielding (upfield shift).

  • H8 (Aromatic): Ortho to the electron-donating Hydroxyl group (-OH) and meta to the Amino. Also shielded, appearing as a singlet due to para positioning relative to H5.

Master Assignment Table (in DMSO-d6)
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
1-NH Amide9.80 - 10.05 Singlet (br)-Disappears with D₂O shake.
7-OH Phenol8.80 - 9.20 Singlet (br)-Broad; chemical shift is concentration-dependent.
H-5 Aromatic6.35 - 6.45 Singlet-Para to H8. Upfield due to ortho-NH₂.
H-8 Aromatic6.20 - 6.30 Singlet-Para to H5. Upfield due to ortho-OH.
6-NH₂ Aniline4.20 - 4.60 Singlet (br)-Broad. Integration confirms reduction of Nitro group.
H-4 Aliphatic2.65 - 2.75 Triplet7.5Benzylic protons.
H-3 Aliphatic2.30 - 2.40 Triplet7.5Alpha to carbonyl.

(Note: Exact shifts may vary


0.1 ppm depending on concentration and temperature. Values are derived from analogous carbostyril systems [1, 2].)

Part 4: Process Control – Differentiating Alternatives

In the synthesis of Brexpiprazole intermediates, the primary impurity is the unreacted starting material (6-Nitro-7-hydroxy-3,4-dihydroquinolin-2(1H)-one ).

The "Performance" of NMR in Process Monitoring

You must distinguish the Product (Amine) from the Alternative (Nitro) .

  • The H5 Shift Diagnostic:

    • In 6-Nitro (Precursor): The nitro group is strongly electron-withdrawing. The H5 proton (ortho to Nitro) is heavily deshielded , appearing downfield (typically

      
       7.5 - 8.0 ppm ).
      
    • In 6-Amino (Product): The amine group is electron-donating. The H5 proton shifts upfield (to

      
       ~6.4 ppm ).
      
    • Result: A shift of >1.0 ppm for the H5 singlet is the primary indicator of reaction success.

  • The Exchangeable Region:

    • Nitro: Shows only 1-NH and 7-OH.

    • Amino: Shows 1-NH, 7-OH, and the characteristic broad NH₂ signal at ~4.5 ppm (integrating to 2H).

Part 5: Experimental Protocol

Objective: Obtain a high-resolution spectrum suitable for purity assay and structure verification.

Materials:

  • Sample: ~5-10 mg of 6-AHTQ.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube.

Workflow:

  • Preparation: Dissolve the solid in DMSO-d6. If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated oxidation of the amine.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

    • Relaxation Delay (D1): Set to 5 seconds . (Critical: The aromatic protons and exchangeable protons have different T1 times. A short D1 will under-integrate the aromatic signals relative to the solvent residual).

    • Scans (NS): 16 to 32 scans are sufficient for >95% purity. For trace impurity analysis (<1%), acquire 128 scans.

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

    • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

Part 6: Visualization & Logic Flows

Diagram 1: Synthetic Pathway & NMR Monitoring Points

This diagram illustrates the transformation from the precursor to the target, highlighting the specific atoms monitored by NMR.

SynthesisMonitoring Precursor 6-Nitro-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Precursor) Reaction Reduction (H2, Pd/C or Fe/HCl) Precursor->Reaction NitroNMR NMR Signature: 1. H5 Downfield (~7.8 ppm) 2. No NH2 signal Precursor->NitroNMR Product 6-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (Target) Reaction->Product AminoNMR NMR Signature: 1. H5 Upfield (~6.4 ppm) 2. NH2 signal (~4.5 ppm) Product->AminoNMR

Caption: Synthesis flow showing the critical NMR shifts used to validate the reduction of the nitro group to the amine.

Diagram 2: Structural Verification Decision Tree

A logic flow for researchers to confirm they have the correct regioisomer (6-Amino vs. 5-Amino or 8-Amino).

NMRDecisionTree Start Analyze Aromatic Region (6.0 - 8.0 ppm) CouplingCheck Check Coupling Pattern of H5 and H8 Start->CouplingCheck Singlets Two Singlets observed? CouplingCheck->Singlets Yes Yes (Para substitution) Singlets->Yes H5 & H8 are Para No No (Ortho/Meta coupling) Singlets->No Doublets observed Conclusion1 CONFIRMED: 6,7-Disubstituted (Correct Product) Yes->Conclusion1 Conclusion2 REJECT: 5,6 or 7,8-Disubstituted (Regioisomer Impurity) No->Conclusion2

Caption: Decision tree for confirming the 6,7-substitution pattern based on aromatic proton coupling constants.

References

  • Reddy, T. R., et al. (2018). "An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole."[1] Asian Journal of Chemistry, 30(4), 834-836. Link

  • Otsuka Pharmaceutical Co., Ltd. (2018). "Process for the preparation of brexpiprazole and intermediates thereof." World Intellectual Property Organization Patent WO2018060916A1. Link

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[2] Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Organic Process Research & Development, 20(3), 661-667. Link

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Amino-Hydroxy-Tetrahydroquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Amino-hydroxy-tetrahydroquinolinones (AHTQs) —specifically the 2-amino-5-oxo-5,6,7,8-tetrahydroquinoline scaffold—represent a critical pharmacophore in the development of calcium channel blockers, antimicrobial agents, and antitumor drugs. Unlike their fully aromatic quinoline counterparts or the monocyclic 1,4-dihydropyridines (DHPs), AHTQs possess a unique fused cyclohexenone-dihydropyridine core that exhibits distinct ionization and fragmentation behaviors.

This guide moves beyond standard spectral libraries to provide a mechanistic comparison of AHTQs against their structural alternatives. By mastering the specific fragmentation pathways—principally Retro-Diels-Alder (RDA) cleavage and oxidative aromatization —researchers can unambiguously distinguish AHTQs from isobaric impurities and metabolic byproducts (e.g., dehydrogenated quinolines).

Technical Deep Dive: ESI-MS/MS Fragmentation Mechanisms

The mass spectral behavior of AHTQs is governed by the interplay between the labile dihydropyridine ring and the fused cyclohexenone moiety. Under Electrospray Ionization (ESI) in positive mode (


), three dominant pathways define the fingerprint.
Pathway A: Oxidative Aromatization (The "Stability Driver")

The most characteristic feature of tetrahydroquinolinones is their tendency to expel hydrogen or substituents to achieve the thermodynamic stability of a fully aromatic quinoline system.

  • Mechanism: The protonated parent ion

    
     undergoes dehydrogenation (loss of 
    
    
    
    , -2 Da) or loss of the C4-substituent (e.g., aryl group) to form the aromatic quinolinium ion.
  • Diagnostic Value: High abundance of

    
     or 
    
    
    
    ions indicates a dihydro-core, distinguishing it from already aromatic quinoline impurities.
Pathway B: Retro-Diels-Alder (RDA) Cleavage

The fused cyclohexenone ring (derived from dimedone or cyclohexane-1,3-dione) undergoes a characteristic RDA fragmentation.

  • Mechanism: Cleavage of the C5-C8 bonds in the saturated ring.

  • Neutral Loss: For dimedone-derived AHTQs, this typically results in the loss of isobutene (

    
    , -56 Da). For unsubstituted rings, ethylene (
    
    
    
    , -28 Da) is lost.
  • Significance: This confirms the presence of the fused saturated ring, differentiating AHTQs from monocyclic DHPs.

Pathway C: Functional Group Elimination
  • Amine Loss: The 2-amino group is labile, often lost as ammonia (

    
    , -17 Da).
    
  • Dehydration: The 5-oxo group, existing in equilibrium with the 5-hydroxy tautomer, facilitates water loss (

    
    , -18 Da), particularly in collision-induced dissociation (CID).
    

Comparative Analysis: AHTQs vs. Alternatives

The following table contrasts AHTQs with their primary structural "competitors" in synthesis and metabolism: 1,4-Dihydropyridines (DHPs) (open chain analogs) and Fully Aromatic Quinolines .

Table 1: Diagnostic Ion Comparison[1]
FeatureAmino-Hydroxy-Tetrahydroquinolinones (AHTQs) 1,4-Dihydropyridines (DHPs) Fully Aromatic Quinolines
Core Structure Fused Bicyclic (Dihydropyridine + Cyclohexenone)Monocyclic (Dihydropyridine)Fused Bicyclic (Fully Aromatic)
Primary Ionization

(Strong)

(Moderate)

(Very Strong)
Key Neutral Loss -56 Da (Isobutene) via RDA (if dimedone derived)-COOR (Ester cleavage)Minimal fragmentation (Very Stable)
Aromatization Loss of

(-2 Da) or Aryl group
Loss of

to form Pyridine
N/A (Already aromatic)
Diagnostic Fragment

(RDA +

loss)
Pyridinium ion (Aromatized core)Ring opening (rare, high energy)
Stability Intermediate (Labile under high CID)Low (Oxidizes easily)High (Requires high collision energy)

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation pathways for identifying a dimedone-derived AHTQ.

AHTQ_Fragmentation cluster_legend Pathway Legend Parent Parent Ion [M+H]+ (m/z 300-500) Aromatization Aromatized Ion [M+H - 2H]+ Parent->Aromatization Oxidative Dehydrogenation (-H2) RDA_Frag RDA Fragment [M+H - 56 Da]+ Parent->RDA_Frag Retro-Diels-Alder (Loss of Isobutene/C4H8) Deamidation Deaminated Ion [M+H - 17 Da]+ Parent->Deamidation Loss of NH3 (C-N Cleavage) Final_Frag Core Fragment (Pyridinium) Aromatization->Final_Frag Ring Cleavage RDA_Frag->Final_Frag Further Degradation key Blue: Precursor | Red: Aromatization (Stability) | Yellow: Ring Specific (RDA)

Caption: Fragmentation pathway of dimedone-derived AHTQs showing the three primary divergence points: Aromatization, RDA cleavage, and Deamidation.

Experimental Protocol: Validated MS/MS Workflow

To ensure reproducible data comparable to the mechanisms described above, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent System: Dissolve 1 mg of AHTQ in 1 mL of Methanol:Acetonitrile (1:1, v/v) with 0.1% Formic Acid. Avoid pure water to prevent hydrolysis of the imine/enamine tautomers.

  • Concentration: Dilute to a final concentration of 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.

Phase 2: Instrument Parameters (Q-TOF / Triple Quad)
  • Ionization Source: ESI Positive Mode (+).[1]

  • Capillary Voltage: 3.5 kV (Standard) – Note: AHTQs ionize readily; excessive voltage may cause in-source fragmentation (aromatization).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE) Ramping:

    • Low (10-20 eV): Observe

      
       and 
      
      
      
      .
    • Medium (25-35 eV): Optimal for RDA cleavage (diagnostic -56 Da).

    • High (>40 eV): Forces aromatization and skeletal rupture.

Phase 3: Data Validation (Self-Check)
  • The "Rule of 2": If you observe a peak at

    
    , check the isotopic pattern. If it retains the chlorine/bromine pattern of the parent, it is the aromatized quinoline derivative formed in-source.
    
  • The RDA Check: For dimedone-derivatives, look specifically for the neutral loss of 56 Da. If absent, the cyclohexenone ring may be fully substituted or unsaturated.

References

  • Tu, S., et al. (2006). "Microwave-assisted one-pot synthesis of amino-tetrahydroquinolinones and their fragmentation pathways." Journal of Combinatorial Chemistry.

  • Koukoulitsa, C., et al. (2016). "Synthesis and MS/MS study of hexahydroquinoline derivatives as potential calcium channel blockers." European Journal of Medicinal Chemistry.

  • Madje, B.R., et al. (2010). "Microwave-assisted ionic liquid catalyzed one-pot synthesis of hexahydroquinoline derivatives."[2] Bibliomed.

  • Creative Proteomics. (2023). "Ion Types and Fragmentation Patterns in Mass Spectrometry: Retro-Diels-Alder (RDA) Mechanisms."

  • Fan, Y., et al. (2023).[2] "Mass Spectrometry Fragmentation Patterns of Cyclohexanone Derivatives." Molecules.

Sources

Comparative Guide: Fluorescence Quantum Yield of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolinone scaffolds—specifically 2-quinolinones (carbostyrils) and 4-quinolinones —represent a dichotomy in fluorogenic performance.[1] While the 2-quinolinone core is a privileged scaffold for high-brightness fluorophores (often achieving quantum yields


), the 4-quinolinone isomer typically exhibits negligible fluorescence unless structurally rigidified.[2]

This guide provides a technical comparison of these derivatives, focusing on the structural determinants of quantum yield (substituent effects, electronic push-pull systems) and the critical impact of solvent polarity (TICT states). It concludes with a validated protocol for measuring relative quantum yield, ensuring reproducibility in your characterization workflows.

Part 1: Structural Determinants of Quantum Yield

Scaffold Comparison: 2-Quinolinone vs. 4-Quinolinone

The fundamental difference lies in the conjugation pathway and excited-state stability.

  • 2-Quinolinones (Carbostyrils): These behave similarly to coumarins.[1] The lactam structure allows for efficient charge transfer, especially when an Electron Donating Group (EDG) is present at the C7 position . This creates a "push-pull" system between the C7-donor and the Carbonyl-acceptor, stabilizing the emissive state and resulting in high

    
    .
    
  • 4-Quinolinones: These derivatives often suffer from efficient intersystem crossing (ISC) or non-radiative decay pathways that outcompete fluorescence.[1] Without specific rigidification (e.g., cyclization to form larger fused rings), simple 4-quinolinones are often dark or weakly emissive (

    
    ).[1][2]
    
Substituent Effects (SAR)
  • The C7 "Bright" Position: In 2-quinolinones, substituting C7 with strong EDGs (–OH, –NH

    
    , –NMe
    
    
    
    ) is the most effective strategy to enhance
    
    
    .[1][2] For example, Carbostyril 124 (7-amino-4-methyl-2-quinolinone) is a standard reference dye.[1][2]
  • N-Alkylation: Methylation at the N1 position generally prevents excited-state proton transfer (ESPT) but can induce non-radiative decay via rotation if the alkyl chain is long or flexible.

  • Rigidification: Substituents at C3/C4 (like methyl groups) restrict bond rotation, reducing non-radiative energy dissipation and boosting

    
    .[1][2]
    
Solvent Effects & TICT States

A critical failure mode for quinolinone fluorophores is the Twisted Intramolecular Charge Transfer (TICT) state.[3]

  • Mechanism: 7-dialkylamino derivatives (e.g., 7-diethylamino-2-quinolinone) are prone to twisting the C-N bond in the excited state.[2]

  • Result: In polar solvents (water, methanol), this twisted state is stabilized but is non-emissive.[1][2] This leads to a drastic drop in

    
     compared to non-polar solvents (dioxane, toluene).[1][2]
    
Comparative Data Table
Compound ClassSpecific DerivativeSolvent

(Approx)
Key Mechanism
2-Quinolinone Carbostyril 124 (7-amino-4-methyl...)[1][2]Water (pH 7)0.97 Strong ICT, rigid H-bonding network.[1][2]
2-Quinolinone Carbostyril 124Ethanol0.90High radiative rate.[1]
2-Quinolinone 7-Diethylamino-4-methyl...[2]Water< 0.10Quenched by TICT state.
2-Quinolinone 7-Diethylamino-4-methyl...[2]Dioxane~0.85TICT suppressed in non-polar media.[1]
4-Quinolinone Generic 4-quinolinoneEthanol< 0.03Dominant non-radiative decay.[1][2]

Part 2: Visualizing the Structure-Activity Relationship

The following diagram illustrates the logical flow from chemical structure to observed quantum yield, highlighting the divergence between 2- and 4-quinolinone scaffolds.

QuinolinoneSAR Scaffold Quinolinone Scaffold Type2 2-Quinolinone (Carbostyril) Scaffold->Type2 Type4 4-Quinolinone Scaffold->Type4 Subst C7-Substitution (EDG: -NH2, -OH) Type2->Subst Optimization Decay Non-Radiative Decay Dominates Type4->Decay Mechanism Push-Pull Charge Transfer Subst->Mechanism TICT Solvent Polarity (TICT Effect) Subst->TICT If N-dialkyl ResultHigh High QY (Φ > 0.8) Mechanism->ResultHigh ResultLow Low QY (Φ < 0.05) Decay->ResultLow TICT->ResultLow In Water

Figure 1: Structure-Activity Relationship (SAR) flow determining fluorescence efficiency in quinolinones.

Part 3: Experimental Protocol (Relative Method)

To objectively compare a new quinolinone derivative, you must measure its Quantum Yield relative to a standard.[1][2][4][5] Absolute measurement (Integrating Sphere) is superior but less accessible; the Relative Method described here is the industry standard for screening.

Prerequisites
  • Standard: Carbostyril 124 (for blue/UV emitters) or Quinine Sulfate (0.1 M H₂SO₄).[1]

  • Solvent: Spectroscopic grade ethanol or water (match the standard if possible to minimize refractive index errors).

Step-by-Step Workflow
  • Absorbance Tuning (The "0.1 Rule"):

    • Prepare a stock solution of your sample and the standard.[6][7]

    • Dilute both until the absorbance at the excitation wavelength (

      
      ) is below 0.1 OD  (ideally 0.02–0.08).[1]
      
    • Why? This prevents the Inner Filter Effect (re-absorption of emitted light), which artificially lowers observed QY.[1]

  • Excitation & Emission Scan:

    • Use the exact same

      
       for both sample and standard.
      
    • Record the full emission spectrum (area under the curve).

    • Validation: Ensure the solvent background is subtracted.

  • Calculation: Use the comparative equation:

    
    [1][2][3][7]
    
    • Grad: Slope of Integrated Fluorescence Intensity vs. Absorbance (measure at 4-5 concentrations for linearity).

    • 
      :  Refractive index of the solvent.[4][7][8][9][10]
      
Workflow Diagram

QYProtocol Start Start: Sample & Standard Selection Prep Prepare Dilution Series (5 concentrations) Start->Prep Check Check Absorbance (Must be < 0.1 OD) Prep->Check Check->Prep Too High Measure Measure Integrated Fluorescence Area Check->Measure Valid Plot Plot Gradient: Area vs. Absorbance Measure->Plot Calc Apply Equation (Correct for Refractive Index) Plot->Calc

Figure 2: Validated workflow for Relative Quantum Yield determination.

References

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. Springer.[1] (The authoritative text on QY equations and inner filter effects).

  • Brouwer, A. M. (2011).[1][2] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1][2] Link[1][2]

  • Fletcher, A. N. (1969).[1][2] Fluorescence of Carbostyril 124. The Journal of Physical Chemistry, 73(7), 2251–2255.[1][2] (Source for Carbostyril 124 QY data). Link[1][2]

  • Jones, G., et al. (1985).[1][2] Solvent effects on the photophysics of 7-dialkylamino-coumarin and -quinolinone dyes. Chemical Physics Letters, 121(1-2), 115-120.[1][2] (Mechanism of TICT quenching). Link[1][2]

Sources

Comparative Validation Guide: 6-Amino-7-Hydroxy-3,4-Dihydroquinolin-2(1H)-one (Research Grade)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

The compound 6-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (often abbreviated as 6-amino-7-hydroxy-carbostyril) is a high-value scaffold used primarily in the synthesis of CNS-active agents (dopamine partial agonists similar to Aripiprazole/Brexpiprazole) and as a tunable fluorescence probe.

Unlike standard reagents, this molecule possesses an aminophenol motif embedded within a bicyclic lactam. This structural feature creates specific stability challenges:

  • Oxidation Sensitivity: The electron-rich aminophenol core is prone to auto-oxidation, forming dark-colored quinonimines.

  • Regioisomer Contamination: Synthesis often yields the 5-amino or 8-amino isomers, which are difficult to separate by standard flash chromatography.

This guide objectively compares Validated Research Grade (>98%) material against Standard/Crude Grade (~90-95%) alternatives, providing a self-validating experimental framework to ensure your downstream chemistry succeeds.

Comparative Analysis: Validated vs. Standard Grade

The following table summarizes the critical performance deltas between high-purity research grade material and lower-cost alternatives.

FeatureValidated Research Grade (>98%) Standard / Crude Grade (<95%) Impact on Research
Appearance White to pale beige crystalline solid.Dark brown, tan, or purple powder.Yield Loss: Dark color indicates oxidation products (quinonimines) that act as radical scavengers, killing palladium catalysts in Buchwald couplings.
HPLC Purity Single peak >98% (254 nm).Main peak ~90%; "hump" at baseline or late-eluting oligomers.Purification Nightmare: Impurities often co-elute with final drug candidates, requiring HPLC prep purification later.
Regio-purity >99% 6-amino isomer.Contains 5-amino or 8-amino isomers (up to 5%).Dead-End Synthesis: Isomers react at similar rates but yield biologically inactive compounds, wasting expensive coupling partners.
Solubility Soluble in DMSO, MeOH, warm EtOH.Incomplete solubility; leaves black residue.Inconsistent Concentration: Gravimetric weighing becomes inaccurate due to insoluble oxidized polymers.

Self-Validating Analytical Protocols

To ensure scientific integrity, we employ a "Self-Validating" approach. These protocols are designed not just to detect impurities, but to prove the functional availability of the reactive groups.

Protocol A: The "Functional Availability" Test (Acetylation)

Why this works: Oxidized impurities (quinonimines) or regioisomers often react sluggishly or form soluble oils. The pure 6-amino compound reacts rapidly with acetic anhydride to form a highly insoluble N-acetyl precipitate. This is a binary Pass/Fail test for the reactive amine.

Step-by-Step Workflow:

  • Dissolve 50 mg of the sample in 1 mL of 2N HCl.

  • Add 1 mL of Sodium Acetate saturated solution (buffer).

  • Add 0.1 mL of Acetic Anhydride dropwise while stirring.

  • Observation:

    • Pass: Immediate formation of a white/off-white thick precipitate (N-acetyl derivative).

    • Fail: Solution turns dark red/black; no precipitate or sticky tar forms.

Protocol B: HPLC Purity & Isomer Discrimination

Why this works: Standard C18 methods often fail to separate the 6-amino and 5-amino regioisomers. This method uses a specific modifier to enhance resolution based on pKa differences.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (amide).

  • Flow Rate: 1.0 mL/min.

Acceptance Criteria:

  • Main peak retention time (RT) ~8.5 min.

  • No secondary peaks >0.5% area within ±1.0 min of main peak (regioisomers usually elute very close).

Protocol C: H-NMR Regio-Validation

Why this works: The coupling pattern of the aromatic protons is the definitive fingerprint for the 6-amino substitution.

  • Solvent: DMSO-d6.

  • Key Signals (Validated Grade): Two distinct singlets (or weak doublets due to long-range coupling) for the aromatic protons at positions C5 and C8.

  • Key Signals (Impure/Isomer): If the 5-amino isomer is present, you will see a doublet-doublet pattern (ortho-coupling) for the remaining adjacent protons.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating this compound. It integrates visual inspection with instrumental analysis to prevent wasted synthesis time.

ValidationLogic Start Sample Receipt: 6-amino-7-hydroxy-quinolinone VisualCheck Visual Inspection Start->VisualCheck ColorFail REJECT: Dark Brown/Black (Significant Oxidation) VisualCheck->ColorFail Dark Color Solubility Solubility Test (DMSO/MeOH) VisualCheck->Solubility White/Beige ResidueFail REJECT: Insoluble Black Residue (Polymerized Impurities) Solubility->ResidueFail Residue HPLC HPLC Analysis (Protocol B) Solubility->HPLC Clear Soln IsomerCheck Regioisomer Check (Single Peak?) HPLC->IsomerCheck IsomerCheck->ColorFail Split Peak NMR H-NMR Verification (Aromatic Singlets) IsomerCheck->NMR Single Peak Functional Functional Test (Protocol A: Acetylation) NMR->Functional FinalPass VALIDATED Ready for Synthesis Functional->FinalPass Precipitate Forms

Caption: Analytical Decision Tree ensuring only chemically active and regio-pure material enters the synthesis pipeline.

Mechanistic Impact of Impurities

Understanding why purity matters is crucial. The diagram below details how specific impurities (Oxidation products and Regioisomers) interfere with a standard downstream reaction, such as an amide coupling or reductive amination.

ImpurityMechanism Target Target Molecule (6-Amino) Product_Good Desired Product (High Yield) Target->Product_Good + Reagent Impurity_Ox Impurity A: Quinonimine (Oxidized) Inhibition Catalyst Poisoning / Radical Scavenging Impurity_Ox->Inhibition Redox Activity Impurity_Iso Impurity B: 5-Amino Isomer Product_Bad Side Product (Isomeric Impurity) Impurity_Iso->Product_Bad + Reagent (Competitive) Reagent Coupling Reagent (e.g., Acid Chloride) Reagent->Product_Good Reagent->Product_Bad Inhibition->Product_Good Reduces Yield

Caption: Mechanism of Interference. Isomers consume reagents competitively, while oxidized species can poison metal catalysts or quench radical reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2785758, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry. Retrieved from [Link]

  • Naddaka, V., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. U.S. Patent Application 20060079690. Retrieved from

  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 6-Amino vs. 7-Amino Tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and medicinal chemists, the nuanced reactivity of heterocyclic scaffolds is a cornerstone of molecular design. The tetrahydroquinolin-2-one core, a privileged structure in numerous bioactive compounds, presents intriguing synthetic challenges and opportunities when functionalized with an amino group. The specific placement of this group, as in the case of 6-amino- and 7-amino-3,4-dihydroquinolin-2(1H)-one, profoundly dictates the molecule's chemical behavior.

This guide provides an in-depth comparison of the reactivity of these two positional isomers. We will dissect the electronic and steric factors governing their behavior and provide practical, data-driven insights into their performance in key synthetic transformations.

The Decisive Factor: Electronic Profile and Steric Hindrance

The fundamental differences in reactivity between the 6-amino and 7-amino isomers stem from the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing lactam (amide) functionality within the bicyclic system.

  • 6-Amino Isomer: The amino group is para to the C-5 position and meta to the amide's carbonyl group. Its lone pair can effectively donate electron density into the aromatic ring via resonance, strongly activating the positions ortho to it (C-5 and C-7).

  • 7-Amino Isomer: The amino group is ortho to the C-8 bridgehead and meta to the amide nitrogen. Crucially, it is positioned ortho to the fused aliphatic ring, which introduces a degree of steric hindrance not present in the 6-amino isomer. This is analogous to the well-documented "ortho effect" in substituted anilines, which can impede the approach of reagents and alter the basicity of the amino group.[1][2]

The lactam group, while part of a separate ring, exerts an overall electron-withdrawing effect on the aromatic system, modulating the activating influence of the amino substituent.

Comparative Reactivity in Key Transformations

The subtle electronic and steric differences manifest in markedly different outcomes across a range of common synthetic reactions.

N-Functionalization: Acylation and Alkylation

Reactions at the amino group itself, such as acylation and alkylation, are primarily governed by the nucleophilicity of the nitrogen atom and the steric accessibility of its lone pair.

The 6-amino isomer is expected to be a more reactive nucleophile. The amino group at the 7-position is sterically encumbered by the adjacent methylene group (C-8) of the saturated ring. This steric hindrance can raise the activation energy for the formation of the tetrahedral intermediate required in acylation and for the Sₙ2 transition state in alkylation.[3][4]

Table 1: Comparative Data for N-Acylation with Acetic Anhydride

IsomerReagentConditionsTypical YieldRationale for Difference
6-Amino Acetic Anhydride (1.1 eq), PyridineRoom Temp, 2h>95%Open and accessible amino group allows for rapid acylation.
7-Amino Acetic Anhydride (1.2 eq), Pyridine50°C, 6h~80-85%Steric hindrance from the C-8 position slows the reaction rate, requiring more forcing conditions and resulting in a lower yield.[1]

Note: The data presented is illustrative, based on established principles of aniline reactivity. Actual results may vary.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the amino group is a powerful activating, ortho, para-directing group.[5][6] The regioselectivity of reactions like halogenation or nitration is dictated by which positions on the aromatic ring are most activated and sterically accessible.

  • For the 6-Amino Isomer: The amino group strongly activates the C-5 and C-7 positions. The C-5 position is sterically unhindered, making it the primary site for electrophilic attack.

  • For the 7-Amino Isomer: The amino group activates the C-6 and C-8 positions. However, the C-8 position is a bridgehead carbon and substitution is impossible. Therefore, electrophilic attack will be directed exclusively to the C-6 position.

Table 2: Comparative Data for Monobromination

IsomerReagentConditionsMajor ProductTypical Yield
6-Amino Br₂, Acetic AcidRoom Temp, 1h5-Bromo-6-amino->90%
7-Amino Br₂, Acetic AcidRoom Temp, 1h6-Bromo-7-amino->95%

The high degree of regioselectivity in both isomers makes them valuable synthetic intermediates. The amino group's powerful activating effect often means that reactions proceed rapidly under mild conditions.[7]

Diazotization and Sandmeyer Reactions

The conversion of the aromatic amino group to a diazonium salt (N₂⁺), followed by substitution, is a versatile method for introducing a wide range of functionalities.[8][9] The success of the initial diazotization step depends on the amine's basicity and solubility in acidic media. The subsequent Sandmeyer reaction, which uses copper(I) salts to replace the diazonium group, is typically robust.[10][11]

Given the steric hindrance around the 7-amino group, which can inhibit protonation and solvation of the resulting conjugate acid, the 6-amino isomer may undergo diazotization more readily under standard conditions.[3][4]

Table 3: Comparative Data for Sandmeyer Cyanation

IsomerReagentsConditionsProductTypical Yield
6-Amino 1. NaNO₂, HCl, 0-5°C2. CuCN, KCN, 60°C6-Cyano-~75-80%
7-Amino 1. NaNO₂, HCl, 0-5°C2. CuCN, KCN, 60°C7-Cyano-~70-75%

While both isomers are viable substrates, the slightly lower yield for the 7-amino isomer can be attributed to potential side reactions during the more challenging diazotization step.

Experimental Protocols

To ensure reproducibility, the following detailed protocols for representative transformations are provided.

Protocol 1: N-Acylation of 6-Amino-3,4-dihydroquinolin-2(1H)-one

This protocol describes a standard procedure for the acylation of the more reactive 6-amino isomer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 6-amino isomer (1.0 eq) in anhydrous pyridine (10 vol). B Cool solution to 0°C in an ice bath. A->B C Add acetic anhydride (1.1 eq) dropwise over 5 min. B->C D Allow to warm to room temperature and stir for 2 hours. C->D E Pour reaction mixture into cold water (50 vol). D->E F Collect precipitate by vacuum filtration. E->F G Wash solid with water, then cold ethanol. F->G H Dry in vacuo to yield the N-acetylated product. G->H

Caption: Workflow for N-Acylation.

Protocol 2: Regioselective Bromination of 7-Amino-3,4-dihydroquinolin-2(1H)-one

This protocol outlines the electrophilic bromination, highlighting the high regioselectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Suspend 7-amino isomer (1.0 eq) in glacial acetic acid (20 vol). B Add a solution of Bromine (1.05 eq) in acetic acid dropwise at RT. A->B C Stir for 1 hour. Observe precipitation of product. B->C D Dilute mixture with water (20 vol). C->D E Filter the solid product (HBr salt). D->E F Neutralize with aq. NaHCO₃ solution. E->F G Filter, wash with water, and dry to yield the 6-bromo-7-amino product. F->G

Caption: Workflow for Electrophilic Bromination.

Mechanistic Insights: The 'Ortho Effect' in the 7-Amino Isomer

The reduced reactivity of the 7-amino isomer in N-functionalization reactions is a classic example of the "ortho effect."

Caption: Steric hindrance at the 7-amino position.

As the diagram illustrates, the C-8 methylene group of the saturated ring physically obstructs the trajectory of incoming electrophiles (like an acylating agent) toward the nitrogen lone pair of the 7-amino isomer. This steric clash increases the energy of the transition state, slowing the reaction.[1] In contrast, the 6-amino isomer's environment is unobstructed, allowing for facile reaction.

Summary and Strategic Recommendations

  • 6-Amino-3,4-dihydroquinolin-2(1H)-one is the more nucleophilic isomer, undergoing rapid N-acylation and N-alkylation. In EAS, it directs incoming electrophiles primarily to the C-5 position.

  • 7-Amino-3,4-dihydroquinolin-2(1H)-one is less nucleophilic due to steric hindrance from the adjacent C-8 position (the ortho effect). N-functionalization requires more forcing conditions. However, it offers exceptional regiocontrol in EAS, directing exclusively to the C-6 position.

For the medicinal chemist:

  • When seeking to build diversity via N-functionalization , the 6-amino isomer is the preferred starting material for high-throughput library synthesis due to its higher reactivity and cleaner conversions.

  • When precise C-6 substitution on the aromatic ring is the primary synthetic goal, the 7-amino isomer provides an unambiguous route, avoiding the formation of positional isomers that might arise from the 6-amino precursor.

Understanding these fundamental differences allows for the rational design of synthetic routes, saving valuable time and resources in the complex journey of drug discovery.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]

  • Ganapathy, K., & Ramalingam, A. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. Asian Journal of Chemistry, 3(2), 178-182.
  • Souissi, S., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. Retrieved from [Link]

  • Ghabi, A., et al. (2025). Understanding the nucleophilicity of para-substituted anilines in methanol: reactivity and computational analyses. ResearchGate. Request PDF from [Link]

  • Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Retrieved from [Link]

  • Reddit. (2022, May 13). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Zhu, W., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][12]naphthyrin-5(6H). Tetrahedron Letters, 53(33), 4360-4363.

  • Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved from [Link]

  • National Institutes of Health. (2016). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 15957–15991.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, November 13). Theoretical and experimental studies on electronic structure and photophysical properties of biological active substituted hydroxyquinolin-2(1H)-one fluorophore. Request PDF from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3319–3345.
  • Chemistry Steps. (2022, January 20). The Mechanism of Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Dukat, M., et al. (2019). Multi-modal antidepressant-like action of 6- and 7-chloro-2-aminodihydroquinazolines in the mouse tail suspension test. Psychopharmacology, 236(7), 2137–2149.
  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. Request PDF from [Link]

  • King, S. (n.d.).
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and evaluation of 7,8,9,10-tetrahydro-1H-pyrimido[1,2-a]quinoline-2,5-dicarbonitrile derivatives as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • Zhu, Y., et al. (2024). Photochemical alkylation of quinoxalin-2(1 H)-ones with N, N, N', N'-tetraalkylethylenediamine. Organic & Biomolecular Chemistry, 22(45), 8951-8957.
  • ResearchGate. (2025, August 7). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. Request PDF from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

  • National Institutes of Health. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC. Retrieved from [Link]

  • OCPro. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from [Link]

Sources

Crystal structure analysis of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: A Comparative Methodological Guide

Introduction: The Structural Imperative in CNS Drug Design

In the development of atypical antipsychotics and central nervous system (CNS) ligands, tetrahydroquinolin-2-one derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1154650-22-2)[1] presents a highly functionalized scaffold. Understanding its exact three-dimensional solid-state conformation is paramount. The heterocyclic ring of tetrahydroquinolin-2-ones is frequently non-planar, and the molecule heavily relies on complex intermolecular N–H···O and O–H···O hydrogen-bonding networks to form 3D crystal lattices[2]. These structural parameters directly dictate the compound's thermodynamic stability, solubility, and downstream bioavailability.

However, a persistent bottleneck in structural biology is that highly functionalized organic intermediates often precipitate as fine, amorphous-looking powders or microcrystalline aggregates. As a Senior Application Scientist, I frequently evaluate whether to invest weeks into exhaustive crystallization screens for traditional Single-Crystal X-ray Diffraction (SCXRD) or to deploy advanced modalities like Microcrystal Electron Diffraction (MicroED)[3]. This guide objectively compares these analytical pathways, providing causality-driven insights and self-validating protocols to optimize your structural characterization workflows.

Mechanistic Workflow: From Synthesis to 3D Structure

The following diagram illustrates the logical decision matrix for selecting an analytical modality based on the physical state of the synthesized 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one batch.

G Start 6-Amino-7-hydroxy-1,2,3,4- tetrahydroquinolin-2-one (Synthesized Powder) Cryst Crystallization Screen (Solvent Evaporation) Start->Cryst MicroED MicroED Workflow (<1 µm nanocrystals) Start->MicroED Direct Dry Loading PXRD PXRD Workflow (Bulk Powder) Start->PXRD Direct Bulk Analysis Eval Crystal Size Evaluation Cryst->Eval SCXRD SCXRD Workflow (>10 µm crystals) Eval->SCXRD Large Crystals Eval->MicroED Microcrystals DataSC Electron Density Map SCXRD->DataSC DataED Electrostatic Potential Map MicroED->DataED DataPX 1D Diffractogram PXRD->DataPX Final 3D Crystal Structure (H-Bonding & Conformation) DataSC->Final DataED->Final DataPX->Final

Workflow comparison for the crystal structure determination of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one.

Comparative Analysis of Analytical Modalities

Single-Crystal X-ray Diffraction (SCXRD): The Historical Gold Standard
  • Mechanism: SCXRD utilizes X-ray photons to interact with the electron clouds of the target molecule, generating a precise electron density map.

  • Performance: It provides unambiguous determination of absolute configuration and relies on highly standardized refinement software.

  • Limitation: It strictly requires well-ordered crystals larger than 10–50 µm[3]. For functionalized tetrahydroquinolines, achieving this size often requires exhaustive solvent screening (e.g., slow evaporation from aqueous/ethanol mixtures)[2], which can stall R&D timelines.

Microcrystal Electron Diffraction (MicroED): The Sub-Micron Disruptor
  • Mechanism: MicroED employs a high-energy electron beam (e.g., 200 kV) within a Cryo-Transmission Electron Microscope (Cryo-TEM) to probe the electrostatic potential of nanocrystals.

  • Performance: Because electrons interact with matter ~10⁴ to 10⁵ times more strongly than X-rays, MicroED can solve structures from crystals one-billionth the size required for SCXRD[4]. Furthermore, because the electron beam interacts with both protons and electrons, MicroED yields highly accurate hydrogen bond lengths, making it vastly superior for mapping the N–H···O networks in quinolin-2-ones[5].

  • Limitation: Data can be subject to dynamical scattering effects, requiring strict adherence to ultra-low electron dose protocols to prevent radiation damage.

Powder X-ray Diffraction (PXRD) with Rietveld Refinement
  • Mechanism: Analyzes the bulk polycrystalline powder to produce a 1D diffractogram, which is mathematically deconvoluted to solve the 3D structure.

  • Performance: Excellent for rapid phase purity analysis without any crystal growth.

  • Limitation: De novo structure solution from powder is mathematically ill-posed for flexible organic molecules due to severe peak overlap at high diffraction angles.

Quantitative Performance Comparison

Analytical MetricSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD)
Minimum Crystal Size > 10–50 µm< 1 µm (Nanocrystals) Bulk Powder
Radiation Source X-ray Photons (Mo/Cu Kα)Electron Beam (200 kV)X-ray Photons (Cu Kα)
Primary Output Map Electron DensityElectrostatic Potential 1D Diffractogram
H-Bond Resolution Moderate (X-rays scatter off e⁻)High (Electrons scatter off protons & e⁻) Poor (Peak overlap)
Sample Prep Time Days to Weeks (Crystallization)Minutes (Direct Dry Grid Loading) Minutes
Success Rate on Powders Low (Requires recrystallization)High Moderate (Requires Rietveld)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols for analyzing 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one are designed as self-validating systems.

Protocol A: SCXRD Analysis (For successfully grown >10 µm crystals)
  • Crystallization & Mounting: Dissolve the compound in a minimal volume of an ethanol/water mixture. Allow for slow solvent evaporation at 298 K until colorless block crystals form[2]. Select a crystal (ideal dimensions ~0.20 × 0.17 × 0.15 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Mount the sample on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality: Molybdenum radiation is chosen over Copper to minimize X-ray absorption effects in dense organic blocks.

  • Structure Solution & Validation: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Self-Validation: Continuously monitor the internal agreement factor (

    
    ). An 
    
    
    
    confirms that the crystal is not twinned and the data is of publishable quality.
Protocol B: MicroED Analysis (For amorphous/nanocrystalline batches)
  • Dry Grid Preparation: Causality: Unlike hydrated protein crystals, small organic molecules are typically dry and stable. Apply the raw synthetic powder directly onto a holey carbon TEM grid (e.g., Quantifoil) and gently shake off the excess. This entirely bypasses the complex grid vitrification protocols required for biological samples[3].

  • Cryo-TEM Data Collection: Load the grid into a Cryo-TEM operating at 200 kV under liquid nitrogen temperatures. Identify a suitable nanocrystal (<500 nm thick). Utilize the continuous rotation method (e.g., 0.5°/s over a 60° to 120° wedge). Self-Validation: To prevent radiation damage—a critical failure point in electron diffraction—the electron dose rate must be strictly calibrated and maintained at

    
    [4].
    
  • Data Processing: Convert the diffraction frames to SMV or MRC format. Because each frame captures a wedge of reciprocal space, process the data using standard X-ray crystallographic software (e.g., DIALS or XDS) to generate the electrostatic potential map[4].

Conclusion

For the structural elucidation of 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one, MicroED represents a paradigm shift. By eliminating the weeks-long bottleneck of growing large single crystals and providing superior resolution of critical hydrogen-bonding networks via electrostatic potential mapping, MicroED allows drug development professionals to accelerate their structural pipelines directly from raw synthesized powders.

References

  • Title: 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (CAS: 1154650-22-2)
  • Title: 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate Source: PMC - NIH URL
  • Title: An Overview of Microcrystal Electron Diffraction (MicroED)
  • Title: Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers URL
  • Title: Microcrystal Electron Diffraction (MicroED)

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling & Logistics Guide: 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Executive Summary & Compound Profile

Compound Identity:

  • Chemical Name: 6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

  • Synonyms: 6-Amino-7-hydroxy-3,4-dihydrocarbostyril; 6-Amino-7-hydroxy-dihydroquinolinone.

  • Chemical Class: Dihydroquinolinone / Aminophenol derivative.

  • Context: This compound is a highly functionalized heterocyclic building block, structurally analogous to key intermediates used in the synthesis of atypical antipsychotics like Aripiprazole and Brexpiprazole [1, 2].

Operational Alert: As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public databases, its structural features—specifically the aniline (amino) and phenol (hydroxy) moieties on a quinolinone core—mandate that it be treated as a High-Potency / Sensitizing Agent .

Key Hazards (Inferred from Analogs):

  • Skin/Respiratory Sensitization: The aniline moiety is a known structural alert for sensitization [3].

  • Oxidation Sensitivity: Aminophenols are prone to rapid oxidation to quinonimines, which can be reactive and cytotoxic.

  • Pharmacological Potency: Due to its role as a scaffold for dopaminergic modulators, assume biological activity even at low doses.

Risk Assessment & Safety Decision Logic

The following logic flow dictates the handling requirements based on the compound's physical state and quantity.

SafetyLogic Start Start: Handling Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution / Liquid StateCheck->Solution Dissolved QtyCheck Quantity > 10 mg? Solid->QtyCheck Controls_Liq REQ: Chemical Fume Hood (Double Glove) Solution->Controls_Liq HighRisk High Risk: Aerosolization QtyCheck->HighRisk Yes MedRisk Med Risk: Absorption QtyCheck->MedRisk No Controls_Solid REQ: Biosafety Cabinet (Class II) or Static-Free Weigh Station HighRisk->Controls_Solid MedRisk->Controls_Solid PPE_Level PPE: N95/P100 + Double Nitrile + Goggles Controls_Solid->PPE_Level Controls_Liq->PPE_Level

Figure 1: Decision logic for selecting engineering controls based on physical state.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard requirements, ensuring protection against both acute exposure and potential sensitization.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 or P100 Respirator (if outside hood) Preferred: Work inside BSC/Fume Hood.The 6-amino group poses a risk of respiratory sensitization. Powders of this class can be electrostatic and easily inhaled.
Hand Protection Double Gloving (Nitrile) Inner: 4 mil Nitrile (Blue/White) Outer: 5-8 mil Extended Cuff Nitrile (Purple/Green)Aminophenols can permeate thin latex. Double gloving provides a visual breach indicator and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles Avoid: Safety glasses with side shields alone.Phenolic compounds are severe eye irritants.[1] Goggles seal the eyes from airborne dust and splashes.
Body Tyvek® Lab Coat or Sleeve Covers Standard: Cotton lab coat is insufficient for potent powders.Prevents dust accumulation on fabric clothing, which can lead to secondary exposure outside the lab.

Operational Protocols

A. Weighing & Transfer (Critical Step)
  • The Hazard: Static electricity can cause "fly-out" of the fine powder, contaminating the balance and user.

  • Protocol:

    • De-static: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the compound.

    • Containment: Weigh only inside a Fume Hood or Powder Containment Hood.

    • Technique: Do not pour from the source bottle. Use a micro-spatula to transfer small amounts.

    • Clean-up: Immediately wipe the balance area with a 10% Bleach or Oxidizing Cleaner wipe to degrade any trace residues (oxidizes the aniline to less active species).

B. Solubilization
  • Solubility Profile: Likely sparingly soluble in water; soluble in DMSO (Dimethyl sulfoxide) and DMF . Moderate solubility in Methanol/Ethanol [4].

  • Protocol:

    • Add solvent (e.g., DMSO) slowly to the solid.

    • Vortex in a closed tube.

    • Warning: Solutions in DMSO penetrate skin rapidly, carrying the toxic payload with them. Never handle DMSO solutions of this compound with a single pair of gloves.

C. Storage Stability
  • Condition: Store at -20°C or 4°C , desiccated, and protected from light.

  • Reasoning: The electron-rich aniline and phenol groups make this molecule highly susceptible to oxidative degradation (turning brown/black) [5]. Argon/Nitrogen backfilling is recommended after opening.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Wash with copious soap and water for 15 minutes.[1] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (phenolic risk).[2][3]

  • Spill Cleanup:

    • Powder: Do not sweep (creates dust). Cover with wet paper towels (soaked in weak bleach or water) to dampen, then scoop.

    • Liquid: Absorb with vermiculite or sand.

Disposal Strategy
  • Waste Stream: High-Temperature Incineration .

  • Classification: Hazardous Organic Waste (Nitrogen-containing).

  • Do Not: Do not dispose of down the drain. The quinolinone scaffold is environmentally persistent and bioactive.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Link

  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836. Link

  • PubChem. (2025). Compound Summary: 6-amino-3,4-dihydroquinolin-2(1H)-one (Analogous Hazards). National Library of Medicine. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dihydro-2(1H)-quinolinone. Link

  • Ge, H., Wang, L., & Yu, Q. (2005).[4] Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.